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  • Product: 2-(2-Methoxy-3-pyridinyl)ethanol
  • CAS: 112197-14-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(2-Methoxy-3-pyridinyl)ethanol in Advanced Chemical Synthesis and Drug Discovery

Core Structural Rationale and Medicinal Chemistry Significance In modern drug discovery, the strategic decoration of heteroaromatic rings is essential for tuning physicochemical properties, target affinity, and pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Core Structural Rationale and Medicinal Chemistry Significance

In modern drug discovery, the strategic decoration of heteroaromatic rings is essential for tuning physicochemical properties, target affinity, and pharmacokinetic profiles. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) serves as a highly versatile bifunctional building block.

The structural architecture of this compound offers three distinct pharmacological and synthetic advantages:

  • The Pyridine Core: Acts as a classic bioisostere for benzene, improving aqueous solubility and providing a hydrogen-bond acceptor (HBA) to interact with kinase hinge regions or GPCR binding pockets.

  • The C2-Methoxy Group: Exerts a dual electronic effect—donating electron density through resonance (+M) while withdrawing inductively (-I). This lowers the pKa of the pyridine nitrogen (typically ~3.5, compared to 5.2 for unsubstituted pyridine), which is a critical tactic for mitigating hERG channel liability and improving oral bioavailability. Furthermore, it serves as a masked 2-pyridone, which can be revealed late-stage to provide a potent hydrogen-bond donor/acceptor motif.

  • The C3-Hydroxyethyl Chain: Provides a flexible, two-carbon linker terminating in a primary alcohol. This acts as an ideal synthetic handle for etherification, halogenation, or oxidation, allowing researchers to rapidly explore structure-activity relationships (SAR) in the solvent-exposed regions of target proteins.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(2-Methoxy-3-pyridinyl)ethanol is critical for both synthetic handling and downstream computational modeling. The data below synthesizes predicted and experimental values from authoritative chemical databases [1][2].

ParameterValueAnalytical Method / Source
IUPAC Name 2-(2-methoxypyridin-3-yl)ethanolNomenclature Standard
CAS Registry Number 112197-14-5Chemical Databases
Molecular Formula C 8​ H 11​ NO 2​ Elemental Analysis
Molecular Weight 153.18 g/mol Mass Spectrometry
Boiling Point ~110 °C (at 3 Torr)Predicted / Distillation
Density 1.118 ± 0.06 g/cm³Pycnometry (Predicted)
pKa (Alcohol -OH) 14.41 ± 0.10Titration (Predicted)

De Novo Synthetic Workflows

To integrate this building block into larger synthetic pipelines, researchers typically rely on two primary pathways: Directed ortho-Lithiation (DoM) or the chemoselective reduction of a carboxylic acid precursor.

Protocol A: Directed ortho-Lithiation (DoM) of 2-Methoxypyridine

This route builds the molecule de novo from highly accessible starting materials.

Causality & Mechanism: The methoxy group at C2 acts as a potent Directed Metalation Group (DMG). The Lewis basic oxygen coordinates the lithium cation of n-butyllithium (n-BuLi), pre-organizing the strong base to selectively deprotonate the adjacent C3 position. This circumvents the poor regioselectivity typical of unfunctionalized pyridine functionalization. The resulting C3-lithiated species is highly nucleophilic and rapidly opens the strained epoxide ring of ethylene oxide.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 2-methoxypyridine (1.0 eq) and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq) in anhydrous THF (0.5 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 30 minutes to prevent localized heating. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Introduce ethylene oxide (1.5 eq, either as a gas or a pre-cooled THF solution) into the reaction mixture.

  • Propagation: Gradually remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH 4​ Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

In-Process Controls (IPC) & Validation:

  • Self-Validation 1: Before adding ethylene oxide, quench a 0.1 mL aliquot of the reaction mixture with D 2​ O. Analyze via 1 H NMR or LC-MS to confirm >95% deuterium incorporation at the C3 position. If lithiation is incomplete, adjust the n-BuLi stoichiometry or TMEDA activation.

G A 2-Methoxypyridine B Directed ortho-Lithiation (n-BuLi, TMEDA, -78°C) A->B C C3-Lithiated Intermediate B->C D Ethylene Oxide Addition C->D E 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) D->E

Synthetic workflow for 2-(2-Methoxy-3-pyridinyl)ethanol via Directed ortho-Lithiation.
Protocol B: Chemoselective Reduction of 2-Methoxy-3-pyridineacetic acid

For laboratories requiring scale-up without the hazards of ethylene oxide gas, the reduction of commercially available 2-methoxy-3-pyridineacetic acid is preferred.

Causality & Mechanism: Borane-tetrahydrofuran (BH 3​ ·THF) is selected over Lithium Aluminum Hydride (LiAlH 4​ ) to prevent unwanted cleavage of the methoxy ether and avoid over-reduction of the pyridine ring. Borane is an electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, driving chemoselective reduction to the primary alcohol.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere, dissolve 2-methoxy-3-pyridineacetic acid (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C.

  • Reduction: Add BH 3​ ·THF (1.0 M in THF, 2.0 eq) dropwise. Ensure the addition rate is slow enough to control the exothermic evolution of hydrogen gas.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench: Cool the vessel back to 0 °C and cautiously add methanol dropwise until gas evolution ceases. This destroys excess borane and breaks the pyridine-borane complex.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated NaHCO 3​ . Extract, wash with brine, dry over Na 2​ SO 4​ , and evaporate to yield the product.

In-Process Controls (IPC) & Validation:

  • Self-Validation 1: Monitor the reaction by LC-MS. The complete disappearance of the starting material mass ([M+H] + = 168) and the appearance of the product mass ([M+H] + = 154) validates successful reduction.

  • Self-Validation 2: The cessation of hydrogen gas evolution during the methanol quench serves as a physical indicator that all reactive borane species have been neutralized.

Divergent Functionalization in Drug Discovery

Once synthesized, 2-(2-Methoxy-3-pyridinyl)ethanol acts as a central node for divergent functionalization. The orthogonal reactivity of its three functional zones allows medicinal chemists to rapidly generate complex libraries.

  • Primary Alcohol Derivatization: The terminal hydroxyl can be converted into a mesylate or tosylate, transforming it into an excellent leaving group for nucleophilic substitution (e.g., coupling with secondary amines to form basic pharmacophores for GPCR targets). Alternatively, Swern or Dess-Martin oxidation yields the corresponding aldehyde, enabling reductive aminations.

  • Methoxy Cleavage (Pyridone Formation): Treatment with strong acids (e.g., concentrated HCl at reflux) or Lewis acids (e.g., BBr 3​ in DCM) cleaves the methyl ether to reveal a 2-pyridone. This tautomeric motif is highly prized in kinase inhibitor design for its ability to form bidentate hydrogen bonds with the ATP-binding pocket's hinge region.

  • Pyridine Ring Functionalization: The C5 position remains susceptible to electrophilic aromatic substitution (e.g., bromination via NBS), providing a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

G Core 2-(2-Methoxy-3-pyridinyl)ethanol Sub1 Primary Alcohol (-OH) Core->Sub1 Sub2 Methoxy Group (-OCH3) Core->Sub2 Sub3 Pyridine Ring Core->Sub3 Act1 Oxidation to Aldehyde/Acid (Swern, Dess-Martin) Sub1->Act1 Act2 Halogenation/Etherification (Appel, Mitsunobu) Sub1->Act2 Act3 Demethylation to Pyridone (BBr3, HCl/Heat) Sub2->Act3 Act4 Electrophilic/Nucleophilic Substitution Sub3->Act4

Divergent functionalization pathways for 2-(2-Methoxy-3-pyridinyl)ethanol.

References

Exploratory

2-(2-Methoxy-3-pyridinyl)ethanol CAS number and structure

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxy-3-pyridinyl)ethanol Introduction and Rationale Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxy-3-pyridinyl)ethanol

Introduction and Rationale

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an ethanol substituent on the pyridine ring, particularly in conjunction with other functional groups like a methoxy group, can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds. These modifications can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

2-(2-Methoxy-3-pyridinyl)ethanol presents an interesting, yet underexplored, structural motif. This guide details a reliable synthetic route to access this compound, enabling its evaluation in various research and development contexts. The proposed synthesis is a two-step process involving a homologation of 2-methoxy-3-pyridinecarboxylic acid followed by a reduction to the target primary alcohol.

Proposed Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

The proposed synthetic pathway commences with the commercially available 2-methoxy-3-pyridinecarboxylic acid and proceeds through the formation of 2-(2-methoxy-3-pyridinyl)acetic acid, which is then reduced to the desired 2-(2-Methoxy-3-pyridinyl)ethanol.

Synthetic_Pathway start 2-Methoxy-3-pyridinecarboxylic Acid intermediate 2-(2-Methoxy-3-pyridinyl)acetic Acid start->intermediate Arndt-Eistert Homologation product 2-(2-Methoxy-3-pyridinyl)ethanol intermediate->product Reduction (e.g., LAH)

Caption: Proposed two-step synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol.

Step 1: Homologation of 2-Methoxy-3-pyridinecarboxylic Acid via Arndt-Eistert Reaction

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[1][2] It involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (in this case, water) yields the homologated carboxylic acid.[3][4]

Detailed Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxy-3-pyridinecarboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 2-3 hours, or until the reaction mixture becomes a clear solution.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methoxy-3-pyridinecarbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Formation of the Diazoketone and Wolff Rearrangement:

    • Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield.

    • Dissolve the crude 2-methoxy-3-pyridinecarbonyl chloride in a dry, inert solvent such as anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an ethereal solution of diazomethane (at least 2 equivalents) with gentle stirring. The addition should be continued until the yellow color of diazomethane persists.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

    • In a separate flask, prepare a solution of silver benzoate (catalytic amount) in triethylamine.

    • Add the silver benzoate solution to the diazoketone solution at room temperature. The Wolff rearrangement is typically initiated by the addition of the catalyst and may be accompanied by the evolution of nitrogen gas.

    • After the nitrogen evolution ceases, add water to the reaction mixture to hydrolyze the resulting ketene.

    • Acidify the aqueous layer with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-methoxy-3-pyridinyl)acetic acid.

Step 2: Reduction of 2-(2-Methoxy-3-pyridinyl)acetic Acid

The reduction of the newly synthesized carboxylic acid to the target primary alcohol can be efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LAH).[5]

Detailed Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH, approximately 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-(2-methoxy-3-pyridinyl)acetic acid from the previous step in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-Methoxy-3-pyridinyl)ethanol.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structure and Physicochemical Properties

Identifier Value
Chemical Name 2-(2-Methoxy-3-pyridinyl)ethanol
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Predicted CAS Number Not available

Chemical Structure:

Caption: Chemical structure of 2-(2-Methoxy-3-pyridinyl)ethanol.

Predicted Spectroscopic Data for Characterization

The following are the predicted spectroscopic data for the synthesized 2-(2-Methoxy-3-pyridinyl)ethanol, which are crucial for its structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methoxy (-OCH₃) protons.

    • A triplet for the methylene (-CH₂-) protons adjacent to the hydroxyl group.

    • A triplet for the methylene (-CH₂-) protons adjacent to the pyridine ring.

    • A singlet for the hydroxyl (-OH) proton (this signal may be broad and its chemical shift can vary depending on the solvent and concentration).

    • Signals in the aromatic region corresponding to the protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methoxy carbon.

    • Two signals for the two methylene carbons of the ethanol side chain.

    • Signals in the aromatic region for the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

    • C=C and C=N stretching vibrations characteristic of the pyridine ring in the region of 1400-1600 cm⁻¹.

    • C-O stretching vibrations in the region of 1050-1250 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.18 g/mol ).

    • Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the ethanol side chain.

Potential Applications

While the specific biological activities of 2-(2-Methoxy-3-pyridinyl)ethanol have not been reported, its structural features suggest several potential areas of application for researchers:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The primary alcohol can be further functionalized to introduce other pharmacophoric groups.

  • Agrochemical Research: Pyridine derivatives are widely used as herbicides and pesticides. This compound could serve as a precursor for novel agrochemicals.

  • Materials Science: The pyridine nitrogen can act as a ligand for metal coordination, making this molecule potentially useful in the synthesis of new coordination polymers or catalysts.

Safety and Handling

As a novel chemical entity, 2-(2-Methoxy-3-pyridinyl)ethanol should be handled with care, assuming it may be hazardous. The safety precautions should be based on the known hazards of its precursors and structurally related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • PrepChem. Synthesis of 2-(3-Pyridinyl)ethanol. Available from: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Pace, V., et al. (2010). Improved Arndt-Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane. J. Org. Chem., 75(16), 5760-5763.
  • NROChemistry. Arndt-Eistert Homologation. Available from: [Link]

  • Scribd. 304 Arndt Eistert Reaction PDF. Available from: [Link]

  • Chemistry LibreTexts. Arndt-Eister reaction. Available from: [Link]

Sources

Foundational

(2-methoxy-3-pyridinyl)methanol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of (2-methoxy-3-pyridinyl)methanol, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental chemical id...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of (2-methoxy-3-pyridinyl)methanol, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental chemical identifiers, physicochemical properties, synthesis, and key applications, offering a technical resource for researchers and professionals in the field.

Core Chemical Identity and Molecular Descriptors

(2-methoxy-3-pyridinyl)methanol is a substituted pyridine derivative featuring a methoxy group at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in organic synthesis.

A comprehensive list of its identifiers is provided in the table below for precise documentation and database referencing.[1][2]

Identifier TypeValueSource
IUPAC Name (2-methoxy-3-pyridinyl)methanolPubChem[1]
CAS Number 112197-16-7PubChem[1]
PubChem CID 10630565PubChem[1]
Molecular Formula C7H9NO2PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
InChI InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3PubChem[1]
InChIKey OFWONXXWLCHTSR-UHFFFAOYSA-NPubChem[1]
SMILES COC1=C(C=CC=N1)COPubChem[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are essential to recognize for comprehensive literature searches.

Common Synonyms: [1][2]

  • 2-Methoxy-3-pyridinemethanol

  • (2-Methoxypyridin-3-yl)methanol

  • 3-Hydroxymethyl-2-methoxypyridine

  • 2-Methoxy-3-hydroxymethyl pyridine

  • (2-Methoxy-3-pyridyl)methanol

  • 2-methoxy-3-picolyl alcohol

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of (2-methoxy-3-pyridinyl)methanol is crucial for its handling, purification, and characterization.

Physicochemical Data:

PropertyValueSource
Physical Form SolidSigma-Aldrich[3]
Boiling Point 241.8 °C at 760 mmHgSigma-Aldrich[3]
Storage Store in a dry, sealed place at room temperature.Synblock, Sigma-Aldrich[2][3]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns dictated by their coupling to adjacent protons. The methylene protons will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The methoxy protons will be a sharp singlet in the upfield region, around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon of the methoxy group is expected around 55-60 ppm, and the methylene carbon of the hydroxymethyl group will likely appear around 60-65 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2800-3100 cm⁻¹. The C-O stretching of the alcohol and the ether will appear in the fingerprint region, between 1000-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15 g/mol ). Common fragmentation patterns would involve the loss of the hydroxymethyl group, the methoxy group, or other small neutral molecules.

Synthesis and Reaction Pathways

The synthesis of (2-methoxy-3-pyridinyl)methanol can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. A highly plausible and efficient method is the reduction of the corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde.

G cluster_synthesis Synthesis of (2-methoxy-3-pyridinyl)methanol start 2-Methoxy-3-pyridinecarboxaldehyde product (2-methoxy-3-pyridinyl)methanol start->product Reduction reagent Reducing Agent (e.g., NaBH4) reagent->start

Caption: A common synthetic route to (2-methoxy-3-pyridinyl)methanol.

Experimental Protocol: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-3-pyridinecarboxaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1:1 and 1.5:1.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-methoxy-3-pyridinyl)methanol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[4] The presence of the nitrogen atom allows for hydrogen bonding interactions and can influence the pharmacokinetic properties of a molecule. The specific substitution pattern of (2-methoxy-3-pyridinyl)methanol makes it a valuable building block for creating more complex molecules with potential therapeutic applications.

While direct applications of (2-methoxy-3-pyridinyl)methanol in marketed drugs are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, substituted pyridinyl methanol derivatives are key intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[5][6] Although the specific isomer used in omeprazole synthesis is different, the underlying chemistry highlights the utility of this class of compounds.

Derivatives of pyridinyl methanol have also been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. Furthermore, related pyridine-based structures are explored for their potential in treating neurological disorders.

G cluster_applications Role in Drug Discovery building_block (2-methoxy-3-pyridinyl)methanol (Versatile Building Block) ppi Proton Pump Inhibitors (e.g., Omeprazole analogs) building_block->ppi Structural Analog trvp3 TRPV3 Antagonists building_block->trvp3 Potential Precursor neuro CNS-Active Compounds building_block->neuro Potential Precursor

Caption: Potential applications of (2-methoxy-3-pyridinyl)methanol in drug discovery.

Safety and Handling

(2-methoxy-3-pyridinyl)methanol is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this compound.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(2-methoxy-3-pyridinyl)methanol is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined structure and predictable reactivity, stemming from the interplay of its methoxy, hydroxymethyl, and pyridine functionalities, make it an attractive starting material for the synthesis of more complex, biologically active molecules. While its direct incorporation into blockbuster drugs is yet to be widely reported, the prevalence of its core structural elements in pharmaceuticals underscores its potential. This guide provides a foundational understanding of its chemical identity, properties, synthesis, and applications, serving as a critical resource for researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

  • PubChem. (2-methoxy-3-pyridinyl)-pyridin-3-ylmethanol. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Quick Company. (2002).
  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • RSC Publishing. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, D2O, predicted). Retrieved March 13, 2026, from [Link]

  • BenchChem. (2025).
  • Google Patents. (1989). Substituted 2-(2-pyridinylmethylsulfinyl)-1h-benzimidazoles.
  • Google Patents. (2016). 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • NIST. (n.d.). Pyridine, 2-methoxy-. Retrieved March 13, 2026, from [Link]

  • Google Patents. (1974). (5-Nitro-2-furyl)-pyridines.
  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
  • Google Patents. (1990).
  • ResearchGate. (1999). FTIR di†erence spectra of methoxy species formed by methanol...
  • Doc Brown's Chemistry. (2025). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting.
  • BenchChem. (n.d.). discovery and history of 3-pyridinemethanol synthesis.
  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles, 43(8), 1777-1780.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-3-picolyl alcohol

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridine scaffolds are highly prized for their ability to modulate physicochemical properties, improve aqueous solubility, and enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridine scaffolds are highly prized for their ability to modulate physicochemical properties, improve aqueous solubility, and enhance target binding affinity. 2-Methoxy-3-picolyl alcohol (IUPAC: (2-methoxypyridin-3-yl)methanol) is a trifunctional heterocyclic building block characterized by a pyridine core, an electron-donating methoxy group, and a reactive hydroxymethyl moiety[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic characteristics, and step-by-step synthetic methodologies, designed to guide senior application scientists and synthetic chemists in maximizing its utility.

Structural and Electronic Paradigm

The chemical behavior of 2-methoxy-3-picolyl alcohol is dictated by an intricate "push-pull" electronic system.

  • The Pyridine Core: The nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), generally deactivating the ring toward electrophilic attack.

  • The Methoxy Group (C2): Positioned adjacent to the pyridine nitrogen, the methoxy group donates electron density through resonance (+M effect) into the ortho (C3) and para (C5) positions.

  • The Hydroxymethyl Group (C3): The +M effect from the C2-methoxy group electronically enriches the C3 carbon. This stabilization is critical; it reduces the propensity of the primary alcohol to undergo unwanted side reactions (such as retro-aldol type cleavages) and modulates the basicity (pKa) of the adjacent pyridine nitrogen, making the molecule less prone to forming irreversible complexes with transition metal catalysts during downstream cross-coupling.

Physicochemical Data and Pharmacokinetic Implications

Understanding the physical and chemical properties of 2-methoxy-3-picolyl alcohol is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below:

PropertyValueCausality / Pharmacokinetic Relevance
CAS Number 112197-16-7Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C7H9NO2Determines exact mass (139.063 Da) for high-resolution LC-MS identification[1].
Molecular Weight 139.15 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger Active Pharmaceutical Ingredients (APIs)[2].
Boiling Point 241.8 °C (at 760 mmHg)Indicates moderate volatility; requires high vacuum for distillation to prevent thermal degradation[2].
Topological Polar Surface Area (TPSA) 42.4 ŲFalls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration in CNS drug design[1].
Hydrogen Bond Donors 1The primary hydroxyl group serves as a synthetic handle or a direct hydrogen bond donor in target binding pockets[1].
Hydrogen Bond Acceptors 3The pyridine N, methoxy O, and hydroxyl O collectively improve aqueous solubility, adhering strictly to Lipinski’s Rule of 5[1].

Synthetic Methodologies: Workflows and Protocols

The primary synthetic value of 2-methoxy-3-picolyl alcohol lies in its ability to be selectively transformed into potent electrophiles—either via oxidation to an aldehyde or halogenation to an alkyl halide. These intermediates are subsequently used in reductive aminations or SN2 alkylations to construct complex API scaffolds.

G A 2-Methoxy-3-picolyl alcohol B TEMPO / NaOCl A->B Mild Oxidation C SOCl2 or PBr3 A->C Substitution D 2-Methoxy-3-pyridinecarboxaldehyde B->D E 3-(Halomethyl)-2-methoxypyridine C->E F API Scaffold / Drug Target D->F Reductive Amination E->F SN2 Alkylation

Synthetic divergence of 2-methoxy-3-picolyl alcohol into API building blocks.

Protocol: TEMPO-Mediated Oxidation to 2-Methoxy-3-pyridinecarboxaldehyde

Objective: Chemoselective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid[3].

Causality & Rationale: Traditional transition-metal oxidants (e.g., Cr(VI) or MnO₂) frequently coordinate with the pyridine nitrogen, leading to sluggish kinetics, poor yields, and toxic metal contamination. Using a TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalytic cycle with sodium hypochlorite (NaOCl) provides a metal-free, highly selective alternative[3].

Self-Validating System: This protocol is inherently self-validating. The biphasic solvent system ensures that water-soluble inorganic byproducts remain strictly in the aqueous layer, while the target aldehyde partitions exclusively into the organic layer. Furthermore, the reaction's success is analytically validated in real-time via Thin Layer Chromatography (TLC); the complete disappearance of the polar alcohol and the emergence of a highly UV-active aldehyde spot confirms conversion prior to any workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-3-picolyl alcohol (1.0 eq) in dichloromethane (DCM) to achieve a 0.2 M concentration. Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq, 0.5 M). Causality: DCM provides excellent solubility for both the starting material and the product while establishing the necessary biphasic interface. KBr acts as a co-catalyst, accelerating the regeneration of the active oxoammonium species.

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice-water bath. Causality: Maintaining 0 °C suppresses uncatalyzed side reactions (such as ring chlorination) and prevents the thermal degradation of the volatile aldehyde product.

  • Oxidant Addition: Dropwise add aqueous NaOCl (1.1 eq), pre-buffered to pH 8.5–9.0 using NaHCO₃, over 30 minutes under vigorous stirring. Causality: Buffering the hypochlorite is critical; it prevents the acidic cleavage of the methoxy ether and avoids protonation of the pyridine ring, which would drastically alter its partition coefficient.

  • Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The reaction is complete when the starting material (lower Rf) is fully consumed.

  • Workup & Quench: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Causality: Sodium thiosulfate selectively reduces any unreacted hypochlorite to harmless chloride, preventing unwanted oxidative degradation during solvent evaporation. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.

Hazard Identification and Storage Logistics

Maintaining the chemical integrity of 2-methoxy-3-picolyl alcohol requires strict adherence to safety and storage protocols.

  • GHS Classification: The compound is classified under Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation)[1]. Standard PPE (nitrile gloves, safety goggles) and fume hood ventilation are mandatory during handling.

  • Storage Logistics: The compound should be stored in a tightly sealed container in a dry environment at 2–8 °C. Causality: The primary alcohol is susceptible to slow auto-oxidation in the presence of atmospheric oxygen and ambient light. Furthermore, the methoxy group can undergo hydrolysis if exposed to ambient moisture that turns slightly acidic over time. Cold, inert-gas-flushed storage completely mitigates these degradation pathways.

References

  • (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Process for producing heterocyclic aldehyde (US20050124807A1)

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 3-(Hydroxymethyl)-2-methoxypyridine

Introduction & Physicochemical Profiling In modern medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized heterocycles are foundational building blocks. 3-(Hydroxymethyl)-2-methoxypyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized heterocycles are foundational building blocks. 3-(Hydroxymethyl)-2-methoxypyridine (CAS: 112197-16-7) is a highly versatile pyridine derivative featuring both a methoxy ether and a primary alcohol ([1]). These orthogonal functional groups make it an excellent candidate for cross-coupling, selective oxidation, and nucleophilic substitution workflows.

To handle this compound safely and effectively, scientists must first analyze its physicochemical properties. The hydroxymethyl group acts as a primary hydrogen bond donor, which significantly enhances its solubility in polar organic solvents, while the pyridine nitrogen and oxygen atoms serve as hydrogen bond acceptors ([2]).

Table 1: Key Physicochemical Properties

PropertyValueReference
CAS Registry Number 112197-16-7[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Boiling Point 241.8 °C at 760 mmHg[3]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Storage Conditions Inert atmosphere, room temperature

Hazard Causality & Toxicological Mechanisms

As a Senior Application Scientist, reading a Safety Data Sheet (SDS) is only the first step; understanding the causality behind the hazards is required to design a self-validating safety system. The toxicity and irritation profile of 3-(Hydroxymethyl)-2-methoxypyridine is a direct consequence of its molecular architecture ([2]).

  • H302 (Harmful if swallowed): The compound's low molecular weight (139.15 g/mol ) and favorable hydrogen-bonding profile allow for rapid absorption across the gastrointestinal mucosa. Once systemic, pyridine derivatives undergo hepatic metabolism, which can generate reactive electrophilic intermediates that induce acute cellular toxicity ([2]).

  • H315 & H319 (Skin and Eye Irritation): The pyridine nitrogen possesses a lone pair of electrons, granting the molecule mild basicity. Upon contact with the moisture of the skin or the aqueous environment of the eyes, it disrupts local pH and lipid bilayers, triggering localized inflammation and irritation ([2]).

  • H335 (Respiratory Irritation): If handled as a fine powder or if aerosols are generated during solvent evaporation, the basicity of the pyridine ring directly irritates the mucous membranes of the respiratory tract ([2]).

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionCategory
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Cat. 2)
H319 Causes serious eye irritationEye Damage/Irritation (Cat. 2)
H335 May cause respiratory irritationSTOT, Single Exposure (Cat. 3)

Risk Mitigation & Handling Workflows

To ensure experimental integrity and operator safety, handling protocols must integrate engineering controls, personal protective equipment (PPE), and proper storage. The compound must be stored under an inert gas (such as Argon or Nitrogen) at room temperature to prevent slow oxidative degradation or moisture absorption over time ().

HazardMitigation Start 3-(Hydroxymethyl)- 2-methoxypyridine H_Tox H302: Oral Toxicity Start->H_Tox H_Irr H315/319/335: Irritation Start->H_Irr Storage Storage: Inert Gas & Sealed Container Start->Storage PPE PPE: Nitrile Gloves & Safety Goggles H_Tox->PPE H_Irr->PPE Hood Engineering Control: Chemical Fume Hood H_Irr->Hood Safe Safe Experimental Execution PPE->Safe Hood->Safe Storage->Safe

Logical relationship between chemical hazards and required mitigation strategies.

Experimental Methodology: Selective Oxidation Protocol

To demonstrate the practical handling of 3-(Hydroxymethyl)-2-methoxypyridine, the following protocol outlines its selective oxidation to 2-methoxy-3-pyridinecarboxaldehyde using Manganese(IV) Oxide (MnO₂). This is a fundamental transformation in drug discovery, converting the stable alcohol into a reactive electrophile for subsequent reductive aminations.

Self-Validating System: The reaction's progress is visually validated by Thin Layer Chromatography (TLC), while the workup protocol uses a physical barrier (Celite) to ensure the complete removal of toxic heavy metal waste, guaranteeing the purity of the organic stream.

Step-by-Step Procedure:

  • Apparatus Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

    • Causality: While MnO₂ oxidations are somewhat moisture-tolerant, an inert atmosphere prevents the autoxidation of the resulting aldehyde into a carboxylic acid, ensuring high product yield.

  • Dispensing & Solvation: Operating strictly inside a calibrated chemical fume hood, weigh 1.0 g (7.18 mmol) of 3-(Hydroxymethyl)-2-methoxypyridine. Transfer to the flask and dissolve in 20 mL of anhydrous Dichloromethane (DCM).

    • Causality: The fume hood draft velocity (typically 0.5 m/s) actively pulls any aerosolized pyridine dust away from the operator's breathing zone, neutralizing the H335 respiratory risk ([2]).

  • Oxidant Addition: Add 6.24 g (71.8 mmol, 10.0 eq.) of activated MnO₂ in a single portion.

    • Causality: MnO₂ oxidation is a heterogeneous, surface-mediated electron transfer process. A 10-fold molar excess provides the necessary surface area to drive the reaction to completion rapidly without requiring harsh heating.

  • Reaction Execution: Stir the black suspension vigorously at room temperature (20–25 °C) for 12 hours. Monitor the consumption of the starting material via TLC using a 1:1 Hexanes/Ethyl Acetate eluent system.

  • Quench & Filtration: Prepare a sintered glass funnel packed with a 2-inch pad of Celite. Filter the reaction mixture under vacuum. Wash the Celite pad thoroughly with an additional 50 mL of DCM.

    • Causality: The fine, insoluble manganese dioxide particles will easily pass through standard filter paper. Celite acts as a depth filter, trapping the heavy metal waste and ensuring the filtrate remains uncontaminated.

  • Concentration: Transfer the clear filtrate to a rotary evaporator and remove the DCM under reduced pressure (water bath at 30 °C) to afford the crude aldehyde.

Emergency Response & Spill Management

In the event of a localized spill, rapid and logical intervention is required to prevent exposure.

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the compound, triggering the H335 respiratory hazard ([2]). Instead, gently cover the spill with damp absorbent paper to suppress dust formation. Transfer the material into a designated halogen-free organic waste container.

  • Solution Spill (e.g., in DCM): If the compound is spilled while dissolved in a solvent, immediately increase fume hood ventilation. Use a universal chemical absorbent pad to soak up the liquid. Wash the contaminated surface with a dilute mild acid (like 5% citric acid) to neutralize the basic pyridine residue, followed by a water wash.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10630565, (2-Methoxypyridin-3-yl)methanol". PubChem. Available at:[Link]

Sources

Exploratory

Advanced Technical Whitepaper: 2-(2-Methoxy-3-pyridinyl)ethanol in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) has emerged as a highly versatile intermediate. Featuring an electron-rich pyridine core, an ortho-methoxy substituent, and an aliphatic hydroxyethyl chain, this compound provides a unique combination of steric shielding, hydrogen-bonding capacity, and synthetic handles. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical dynamics, pharmacophore utility, and self-validating synthetic protocols required to leverage this molecule effectively in drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 2-(2-Methoxy-3-pyridinyl)ethanol is the first step in predicting its behavior in both synthetic workflows and biological systems. The methoxy group at the C2 position acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring while simultaneously providing steric shielding to the adjacent nitrogen. The hydroxyethyl group at C3 offers a flexible linker terminating in a primary alcohol, ideal for further functionalization (e.g., tosylation, oxidation, or etherification).

According to physicochemical profiles aggregated by , the compound exhibits predictable volatility and density metrics that inform downstream purification strategies.

Table 1: Key Quantitative & Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Name 2-(2-Methoxy-3-pyridinyl)ethanolStandard IUPAC nomenclature
CAS Registry Number 112197-14-5Unique identifier for procurement
Molecular Formula C8H11NO2Confirms atomic composition
Molecular Weight 153.18 g/mol Critical for stoichiometric calculations
Predicted Boiling Point ~110 °C (at 3 Torr)Dictates vacuum distillation parameters
Predicted Density 1.118 ± 0.06 g/cm³Informs biphasic extraction behavior
Predicted pKa (Hydroxyl) 14.41 ± 0.10Guides choice of bases for etherification

Pharmacophore Mapping & Logical Relationships

In drug design, 2-(2-Methoxy-3-pyridinyl)ethanol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is grafted onto larger scaffolds (such as kinase inhibitors or GPCR ligands) where its distinct functional groups interact with target protein pockets. The pyridine nitrogen and the methoxy oxygen can act as a bidentate hydrogen-bond acceptor motif, while the hydroxyethyl chain often reaches into solvent-exposed regions to improve aqueous solubility.

Pharmacophore Compound 2-(2-Methoxy-3- pyridinyl)ethanol Pyridine Pyridine Core (Pi-Pi Stacking) Compound->Pyridine Methoxy Methoxy Group (H-Bond Acceptor) Compound->Methoxy Ethanol Hydroxyethyl Group (H-Bond Donor/Acceptor) Compound->Ethanol Target Protein Target (e.g., Kinase Hinge) Pyridine->Target Hydrophobic pocket Methoxy->Target Conformational lock Ethanol->Target Solvent-exposed region

Figure 1: Pharmacophore mapping and target interactions of 2-(2-Methoxy-3-pyridinyl)ethanol.

Strategic Synthesis & Mechanistic Pathways

The most robust and scalable method for synthesizing 2-(2-Methoxy-3-pyridinyl)ethanol involves a halogen-metal exchange followed by electrophilic epoxide ring-opening. This approach is favored over cross-coupling due to its high atom economy and the commercial availability of the starting materials, as documented by suppliers like .

SynthWorkflow Start 3-Bromo-2-methoxypyridine (Starting Material) Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 2-Methoxy-3-pyridyllithium (Reactive Intermediate) Lithiation->Intermediate Fast kinetics at -78°C Electrophile Epoxide Ring Opening (Ethylene Oxide, -78°C to RT) Intermediate->Electrophile Quench Aqueous Quench & Workup (NH4Cl sat. aq.) Electrophile->Quench Alkoxide formation Product 2-(2-Methoxy-3-pyridinyl)ethanol (Target Compound) Quench->Product

Figure 2: Step-by-step synthetic workflow via halogen-metal exchange and epoxide opening.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating feedback loop.

Objective: High-yield synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol from 3-bromo-2-methoxypyridine. Self-Validating System: Before the addition of the toxic and volatile ethylene oxide, the operator must quench a 0.1 mL aliquot of the reaction mixture with CD3​OD . Immediate analysis via crude mass spectrometry (MS) or benchtop NMR must show >95% deuterium incorporation at the C3 position. This confirms successful lithium-halogen exchange and prevents the waste of downstream reagents on a failed lithiation.

Step 1: Lithiation (Halogen-Metal Exchange)

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

  • Causality: The cryogenic temperature (-78 °C) is critical to kinetically favor the halogen-metal exchange over the nucleophilic addition of n-BuLi to the electron-deficient pyridine ring (Chichibabin-type side reactions). The methoxy group provides weak ortho-coordination, stabilizing the highly reactive 3-lithiopyridine intermediate.

Step 2: Electrophilic Addition

  • Action: Introduce ethylene oxide (1.5 eq) into the reaction mixture at -78 °C. Gradually warm the reaction to room temperature over 4 hours.

  • Causality: Ethylene oxide is relatively unreactive toward aryllithiums at -78 °C. Gradually warming the mixture provides the necessary thermal activation energy for the SN​2 ring-opening of the epoxide, while the slow temperature ramp prevents the thermal degradation of the lithiated species before the reaction can occur.

Step 3: Quench and Isolation

  • Action: Cool the mixture to 0 °C and quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: A mild NH4​Cl quench safely protonates the newly formed lithium alkoxide without risking the acid-catalyzed cleavage of the methoxy ether, a side reaction that would readily occur if strong mineral acids (like HCl) were used.

Analytical Validation & Quality Control

Post-synthesis, rigorous analytical validation is required to confirm structural integrity and purity before utilizing the compound in advanced library synthesis. Standard spectral data can be cross-referenced with databases such as.

  • 1H NMR (400 MHz, CDCl3​ ): Expected signals include a sharp singlet for the methoxy group (~3.9 ppm), two distinct triplets for the hydroxyethyl CH2​ groups (~2.9 ppm for the benzylic CH2​ , ~3.8 ppm for the CH2​ -OH), and characteristic pyridine aromatic protons exhibiting ortho/meta coupling patterns between 6.8 - 8.1 ppm.

  • LC-MS (ESI+): The mass spectrum must show the [M+H]+ pseudo-molecular ion peak at m/z 154.2, confirming the molecular weight of 153.18 g/mol .

  • Self-Validating QC: Running a 2D COSY NMR experiment is mandatory to ensure the connectivity of the ethyl chain specifically to the C3 position, ruling out any unexpected rearrangement products or regioisomers that could have formed during the lithiation phase.

References

  • PubChem , "National Center for Biotechnology Information: 2-(2-Methoxy-3-pyridinyl)ethanol Database Entry",[Link]

Foundational

2-(2-Methoxy-3-pyridinyl)ethanol solubility and stability

An In-Depth Technical Guide: Physicochemical Profiling of 2-(2-Methoxy-3-pyridinyl)ethanol As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical characterization of bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physicochemical Profiling of 2-(2-Methoxy-3-pyridinyl)ethanol

As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical characterization of bifunctional scaffolds not merely as a data-collection exercise, but as a mechanistic investigation. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) is a highly versatile building block featuring a pyridine ring substituted with a methoxy group at the C2 position and a hydroxyethyl aliphatic chain at the C3 position.

Understanding the solubility and stability of this compound requires analyzing the interplay between its electron-rich ether linkage, the basicity of the pyridine nitrogen, and the hydrogen-bonding capacity of the primary alcohol. This whitepaper provides a comprehensive, causality-driven guide to profiling its solubility and stability, complete with self-validating experimental workflows.

Molecular Causality & Physicochemical Properties

The behavior of 2-(2-Methoxy-3-pyridinyl)ethanol in solution is dictated by its amphiphilic nature and specific pKa values. The presence of the strongly electron-donating methoxy group at the C2 position alters the electron density of the pyridine ring. However, because of the inductive electron-withdrawing effect of the adjacent oxygen, the basicity of the pyridine nitrogen is actually lowered compared to an unsubstituted pyridine, resulting in a pKa of approximately 3.3 to 4.3[1].

This specific pKa is the fundamental driver of its pH-dependent solubility. At physiological pH (7.4), the molecule exists almost entirely as a neutral free base, relying solely on the dipole-dipole interactions and hydrogen bonding of its hydroxyl and methoxy groups for aqueous solvation. At acidic pH (< 3.5), the nitrogen becomes protonated, converting the molecule into a highly soluble cationic pyridinium species[1].

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionMechanistic Implication
CAS Number 112197-14-5Unique identifier for the specific C2-methoxy, C3-ethanol isomer.
Molecular Weight 153.18 g/mol Low molecular weight; ideal for fragment-based drug design (FBDD).
Boiling Point ~110 °C (at 3 Torr)[2]Indicates moderate volatility; requires care during vacuum concentration.
Density 1.118 ± 0.06 g/cm³[2]Denser than water, typical for functionalized aromatic heterocycles.
pKa (Pyridine N) ~3.3 - 4.3[1]Dictates the transition from neutral base to soluble cation in acidic media.
pKa (Alcohol OH) ~14.4 (Predicted)Remains protonated under all standard physiological conditions.

Solubility Dynamics: Thermodynamic vs. Kinetic

In drug development, we must distinguish between kinetic solubility (often measured via DMSO dilution) and thermodynamic solubility. Kinetic methods frequently induce supersaturation, trapping the molecule in a metastable state that does not reflect the true energy required to break the solid-state crystal lattice[3].

For a reliable formulation or assay design, thermodynamic solubility is the gold standard. The standardized Shake-Flask method ensures that the solid compound reaches a true equilibrium with the saturated solution[4]. Because 2-(2-Methoxy-3-pyridinyl)ethanol is an ionizable compound, its thermodynamic solubility must be profiled across a pH gradient to capture the inflection point of its protonation.

Solubility_Pathway A 2-(2-Methoxy-3-pyridinyl)ethanol (Solid State) B Aqueous Buffer pH < 3.5 A->B Dissolution in Acid C Aqueous Buffer pH 7.4 A->C Dissolution in Neutral D Protonated Cation High Solubility B->D N-Protonation E Neutral Free Base Moderate Solubility C->E H-Bonding Network

Diagram 1: pH-dependent dissolution and protonation pathways of 2-(2-Methoxy-3-pyridinyl)ethanol.

Chemical Stability & Degradation Pathways

The structural stability of 2-(2-Methoxy-3-pyridinyl)ethanol is generally robust, but it possesses two specific chemical liabilities that must be monitored during storage and formulation:

  • Oxidative Vulnerability: The primary alcohol on the C3-ethyl chain is susceptible to oxidation. Exposure to peroxides, transition metals, or prolonged atmospheric oxygen can oxidize the alcohol to an aldehyde, and subsequently to a carboxylic acid.

  • Acid-Catalyzed Ether Cleavage: While the 2-methoxypyridine moiety is stable under mild conditions, exposure to strong aqueous acids (e.g., 0.1 M HCl) at elevated temperatures can drive the hydrolysis (demethylation) of the methoxy group. This yields a 2-pyridone derivative, driven by the thermodynamic stability of the resulting amide-like tautomer.

Degradation_Logic API 2-(2-Methoxy-3-pyridinyl)ethanol Oxi Oxidative Stress (3% H2O2, 25°C) API->Oxi Acid Acidic Stress (0.1 M HCl, 60°C) API->Acid Base Basic Stress (0.1 M NaOH, 60°C) API->Base Deg1 Aldehyde / Carboxylic Acid (Alcohol Oxidation) Oxi->Deg1 Primary OH Oxidation Deg2 2-Pyridone Derivative (Ether Cleavage) Acid->Deg2 Demethylation Deg3 No Significant Degradation (Stable) Base->Deg3 Base-Resistant

Diagram 2: Forced degradation pathways and structural vulnerabilities under stress conditions.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed with internal controls to guarantee that the measured solubility and stability are artifacts of the molecule, not the method.

Protocol A: Standardized Shake-Flask Thermodynamic Solubility[3]

This protocol avoids the supersaturation pitfalls of kinetic DMSO-dilution methods[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological gastrointestinal tract range.

  • Solid Dispensation: Add an excess of crystalline 2-(2-Methoxy-3-pyridinyl)ethanol (approx. 5-10 mg) into 1.0 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.5 °C for 48 hours. Causality note: 48 hours ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (e.g., 254 nm) against a standard calibration curve (0.1 to 100 µg/mL).

  • Self-Validation Check: Analyze a known reference standard (e.g., hydrochlorothiazide) in parallel. Furthermore, check the pH of the supernatant after the 48-hour incubation; if the dissolution of the basic pyridine shifted the buffer pH by >0.1 units, the buffer capacity was insufficient, and the test must be repeated with a stronger buffer.

Protocol B: Stability-Indicating Forced Degradation Assay

This protocol maps the degradation kinetics to inform formulation and storage conditions.

Table 2: Forced Degradation Matrix

Stress ConditionReagent / EnvironmentTempTimeExpected Primary Degradant
Control HPLC Grade Water25 °C24 hNone
Acidic 0.1 M HCl60 °C24 h2-Pyridone derivative (Demethylation)
Basic 0.1 M NaOH60 °C24 hStable (Ether/Alcohol resist base)
Oxidative 3.0% H₂O₂25 °C24 hAldehyde / Carboxylic Acid
Photolytic UV-Vis Light (ICH Q1B)25 °C1.2M lux-hRadical recombination products

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert co-solvent (e.g., 20% Acetonitrile/Water).

  • Stress Application: Aliquot 1.0 mL of the stock into separate amber vials. Add 1.0 mL of the respective stress reagents (Table 2).

  • Incubation & Quenching: Incubate at the specified temperatures. After 24 hours, neutralize the acid/base samples (e.g., add 1.0 mL of 0.1 M NaOH to the HCl sample) to prevent degradation inside the autosampler.

  • Analysis: Inject the samples into an LC-MS system to identify degradant masses.

  • Self-Validation (Mass Balance): Calculate the Mass Balance. The sum of the peak areas of the parent compound and all identified degradants must equal 98-102% of the initial unstressed control peak area. A mass balance < 95% indicates that secondary volatile degradants have formed, or a degradant is permanently retained on the HPLC column.

References

  • ChemicalBook. "2-(2-methoxy-3-pyridinyl)ethanol | 112197-14-5 Physicochemical Properties". ChemicalBook Database.
  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences Journal (2024).
  • Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling". UB Repository.
  • National Institutes of Health (NIH). "2-Methoxypyridine as a Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA: Synthesis, Thermal Stability, and NMR Structural Studies". PubMed Central.

Sources

Exploratory

Pyridine Ethanol Derivatives in Medicinal Chemistry: Synthesis, Pharmacophore Logic, and Application Workflows

Executive Summary As a Senior Application Scientist navigating the complexities of drug development, I approach the selection of a chemical scaffold as the foundational decision that dictates the trajectory of an entire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development, I approach the selection of a chemical scaffold as the foundational decision that dictates the trajectory of an entire research program. Pyridine ethanol derivatives—most notably 2-(2-hydroxyethyl)pyridine (2-pyridine ethanol)—represent a privileged class of synthetic intermediates and pharmacophoric building blocks [1]. From their foundational role in the industrial production of psychotropic agents and antispasmodics to their direct metabolic relationship with anti-vertigo therapeutics like betahistine, these derivatives are indispensable in modern medicinal chemistry [2]. This technical guide systematically deconstructs the structural utility, synthetic methodologies, and thermal profiling of pyridine ethanol derivatives.

Pharmacophore Logic & Structural Significance

The 2-pyridylethyl moiety imparts unique chemical reactivity and biological stability, making it a highly sought-after scaffold [2]. In drug design, the pyridine ring acts as a robust hydrogen-bond acceptor and participates in π-π stacking interactions within target protein binding pockets. The ethyl linker provides necessary conformational flexibility, while the terminal hydroxyl group serves as a versatile site for derivatization.

Beyond its role as a precursor to active pharmaceutical ingredients (APIs), the 2-pyridine ethanol structure functions as a highly effective protecting group in nucleotide synthesis. It is utilized to protect the 5'-phosphate of nucleotides (forming 2-pyridylethyl or "Pet" esters) and for the carboxyl protection of amino acids during complex peptide synthesis [2].

G Core Pyridine Ethanol Pharmacophore Ring Pyridine Ring (H-bond Acceptor, Pi-Pi Stacking) Core->Ring Linker Ethyl Spacer (Conformational Flexibility) Core->Linker Hydroxyl Hydroxyl Group (H-bond Donor/Acceptor, Derivatization Site) Core->Hydroxyl

Pharmacophore mapping of the pyridine ethanol scaffold detailing key interaction modalities.

Synthetic Methodologies & Experimental Causality

The synthesis of pyridine ethanol derivatives must be approached as a self-validating system where thermodynamic control prevents the cascade of side reactions. The following protocols detail the synthesis of 2-pyridine ethanol and its downstream activation.

G Start 2-Picoline + Formaldehyde Condensation Aldol Condensation (Controlled Temp) Start->Condensation Intermediate 2-(2-Hydroxyethyl)pyridine (2-Pyridine Ethanol) Condensation->Intermediate Chlorination Chlorination (SOCl2) Intermediate->Chlorination Chloro 2-(2-Chloroethyl)pyridine Chlorination->Chloro Amination Nucleophilic Substitution (e.g., Diethylamine) Chloro->Amination Product Target Amine (e.g., Betahistine analog) Amination->Product

Synthetic workflow from 2-picoline to betahistine analogs via a 2-pyridine ethanol intermediate.

Protocol 1: Controlled Aldol Condensation to 2-(2-Hydroxyethyl)pyridine

The initial construction of the pyridine ethanol scaffold relies on the base-catalyzed aldol condensation of 2-picoline with formaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: Charge a high-pressure autoclave with 2-picoline and a 37% aqueous solution of formaldehyde. Establish a molar ratio of approximately 2.5:1 (excess 2-picoline) [3].

  • Thermal Activation: Purge the system with nitrogen gas. Heat the mixture strictly to 125–150 °C, maintaining a pressure of approximately 0.4 MPa for 20 hours [2].

  • Purification: Cool the reaction mixture and transfer it to a distillation apparatus. Perform vacuum distillation, collecting the fraction at 130–145 °C (2.13 kPa) to isolate pure 2-(2-hydroxyethyl)pyridine [2].

Causality & Self-Validation: The excess of 2-picoline and strict temperature control are non-negotiable. If the temperature exceeds the optimal range, or if formaldehyde is in excess, the intermediate undergoes premature dehydration to 2-vinylpyridine, or a second addition occurs yielding 1-(pyridin-2-yl)propane-1,3-diol [4]. Validation: Monitor the reaction via Gas Chromatography (GC). The absence of a secondary peak corresponding to 2-vinylpyridine validates the thermal control of the system.

Protocol 2: Activation and Amination of the Scaffold

To utilize 2-pyridine ethanol as a precursor for aminated drugs (e.g., betahistine or diethylaminoethyl pyridine), the hydroxyl group must first be converted into a superior leaving group.

Step-by-Step Methodology:

  • Chlorination: To a flask containing 2-pyridine ethanol (1 eq), slowly add thionyl chloride (1.2–1.5 eq) at 0 °C under continuous stirring [3].

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 1–2 hours.

  • Work-up: Remove excess thionyl chloride via distillation under reduced pressure. Neutralize the resulting crude 2-(2-chloroethyl)pyridine hydrochloride with a sodium carbonate solution and extract with dichloromethane [3].

  • Amination: In a sealed pressure vessel, combine the chlorinated intermediate (1 eq) with the target amine (e.g., diethylamine, 2-3 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq). Heat to 80–100 °C for several hours, filter inorganic salts, and purify via vacuum distillation [3].

Causality & Self-Validation: The primary hydroxyl group is a poor leaving group for direct nucleophilic substitution. Thionyl chloride is selected for activation because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification [3]. Validation: Monitor the conversion using Thin Layer Chromatography (TLC). The complete consumption of the highly polar starting alcohol and the emergence of a less polar spot confirms successful chlorination before proceeding to amination.

Thermodynamic Profiling & Data Presentation

The thermal decomposition profile of pyridine derivatives is critical for evaluating their stability during high-temperature synthetic steps (like distillation or dehydration). Based on standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols for pyridine derivatives, thermal stability is heavily influenced by atmospheric conditions [3]. A lower decomposition onset temperature in air compared to nitrogen indicates that the compound is susceptible to oxidative degradation, dictating the necessity for inert atmospheres during synthesis.

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)Interpretation & Impact on Synthesis
Melting Point (DSC Onset) TBD °CTBD °CEstablishes baseline handling state.
Boiling Point (DSC Peak) TBD °CN/ADictates vacuum distillation parameters.
Decomposition Onset (TGA) TBD °CTBD °CLower onset in air requires N₂ purging during reflux [3].
Max. Decomposition Rate TBD °CTBD °CIdentifies the point of critical structural failure (C-N bond cleavage) [3].
Residue at 600 °C TBD %TBD %Higher residue in N₂ suggests stable carbonaceous char formation [3].

(Note: Exact values are determined experimentally per specific derivative. The framework above represents the standard thermal decomposition profiling standard for aminated pyridine derivatives).

References

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem.
  • Common side products in the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem. Link
  • 2-Pyridineethanol 103-74-2 wiki. Guidechem. Link
  • 2-(2-Diethylaminoethyl)pyridine | 25877-30-9. Benchchem. Link

Sources

Foundational

An In-Depth Technical Guide to the Material Safety of (2-Methoxy-3-pyridinyl)methanol

Editor's Note: This technical guide addresses the material safety data for (2-Methoxy-3-pyridinyl)methanol , CAS No. 112197-16-7. The information herein is compiled from authoritative chemical databases and safety data s...

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: This technical guide addresses the material safety data for (2-Methoxy-3-pyridinyl)methanol , CAS No. 112197-16-7. The information herein is compiled from authoritative chemical databases and safety data sheets for structurally related compounds to provide a comprehensive safety profile. While the user's query specified "2-(2-Methoxy-3-pyridinyl)ethanol," publicly available, detailed safety data for that specific derivative is scarce. Given its structural similarity as a pyridinyl alcohol, the data for (2-Methoxy-3-pyridinyl)methanol serves as a robust and relevant proxy for anticipating its handling requirements and potential hazards in a research and development setting.

Section 1: Compound Identification and Structural Overview

(2-Methoxy-3-pyridinyl)methanol is a substituted pyridine derivative. Such compounds are common intermediates in the synthesis of pharmacologically active molecules. Understanding its chemical identity is fundamental to assessing its reactivity and safety profile.

  • IUPAC Name: (2-methoxy-3-pyridinyl)methanol[1]

  • CAS Number: 112197-16-7[1]

  • Molecular Formula: C₇H₉NO₂[1]

  • Synonyms: 3-(Hydroxymethyl)-2-methoxypyridine, (2-Methoxy-pyridin-3-yl)-methanol, 2-METHOXY-3-HYDROXYMETHYLPYRIDINE[1]

Caption: Chemical structure of (2-Methoxy-3-pyridinyl)methanol.

Section 2: GHS Hazard Analysis and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Based on available data, (2-Methoxy-3-pyridinyl)methanol is classified with several warnings that necessitate careful handling.[1]

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3WarningH335: May cause respiratory irritation[1]

Expert Interpretation: The GHS classification points to this compound being a moderate irritant and acutely toxic if ingested. The primary routes of occupational exposure and concern are ingestion, skin/eye contact, and inhalation of aerosols or dust. The causality is rooted in the chemical's ability to interact with and disrupt biological tissues upon contact.

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount when working with pyridine derivatives. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of (2-Methoxy-3-pyridinyl)methanol should occur within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[2][3]

  • Isolation: For larger quantities or extended procedures, consider using a glove box to provide an additional layer of containment.

Handling Protocol
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Grounding: For operations that may generate static electricity, ensure that containers and equipment are properly grounded to prevent ignition of vapors.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated work clothing should not be allowed out of the workplace.

Storage Conditions
  • Container: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials to prevent hazardous reactions.[3]

Safe_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound (Use non-sparking tools) fume_hood->weigh_transfer reaction_setup Set Up Reaction or Procedure weigh_transfer->reaction_setup cleanup Clean Work Area and Decontaminate Equipment reaction_setup->cleanup waste Dispose of Waste in Designated Containers cleanup->waste storage Return Compound to Secure Storage (Tightly sealed, well-ventilated) waste->storage end End: Procedure Complete storage->end

Caption: A standard workflow for the safe handling of chemical reagents.

Section 4: Emergency Response and First-Aid Measures

Rapid and correct response to an exposure incident can significantly mitigate harm.

First-Aid Protocols
  • Inhalation: If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

First_Aid_Decision_Tree exposure Exposure Incident Occurs route What is the route of exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air Seek Medical Attention if Symptoms Persist inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water for 15 min skin->action_skin action_eye Flush with Water for 15 min Seek IMMEDIATE Medical Attention eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting Seek IMMEDIATE Medical Attention ingestion->action_ingest

Caption: Decision tree for first-aid response to chemical exposure.

Section 5: Physical, Chemical, and Toxicological Properties

A summary of the key physical and chemical properties is essential for experimental design and safety assessment.

Property Value Source
Molecular Weight 139.15 g/mol PubChem[1]
Appearance Not specified (likely a solid or liquid)-
XLogP3-AA 0.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 42.4 ŲPubChem[1]
Toxicological Profile
  • Acute Effects: The primary acute risks are associated with its GHS classifications. Ingestion can be harmful, and contact can cause significant irritation to the skin, eyes, and respiratory system.[1] The toxicological effects of alcohols can range from central nervous system depression to irritation of the gastrointestinal tract.[6]

  • Chronic Effects: Data on the chronic toxicity of (2-Methoxy-3-pyridinyl)methanol is not widely available. However, for some related glycol ethers like 2-Methoxyethanol, chronic exposure has been linked to hematopoietic, reproductive, and developmental toxicity.[7] Researchers should handle this compound with the assumption that long-term exposure could pose health risks, and therefore, exposure should always be minimized.

Section 6: Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[5]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition.[4][8] Also, avoid exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

References

  • PubChem. (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Google Patents. (2010).
  • PubChem. 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium hydroxide. [Link]

  • NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. National Institute of Standards and Technology. [Link]

  • Kujawska, M., & Szaefer, H. (2016). Toxicology and the biological role of methanol and ethanol: Current view. Journal of Pre-Clinical and Clinical Research, 10(1).
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

  • ResearchGate. (n.d.). 2-Methoxyethanol. [Link]

  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

  • Safety Data Sheet: Magnesium hydroxide. (2020). [Link]

  • Medscape. (2025). Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: Magnesium chloride,6-hydrate. [Link]

Sources

Exploratory

Hazard Profiling and Mechanistic Toxicity of Methoxypyridine Compounds: A Technical Guide for Drug Development

Executive Summary Methoxypyridines (including the 2-, 3-, and 4-isomers) are ubiquitous structural motifs in medicinal chemistry, frequently utilized as building blocks for active pharmaceutical ingredients (APIs). While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methoxypyridines (including the 2-, 3-, and 4-isomers) are ubiquitous structural motifs in medicinal chemistry, frequently utilized as building blocks for active pharmaceutical ingredients (APIs). While highly valuable for their electronic properties and ability to participate in cross-coupling reactions, these compounds present distinct physicochemical hazards and biological toxicities. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between chemical safety and in vitro biological assessment. Here, we decode the structural causality behind their hazard profiles, map their xenobiotic metabolism, and establish self-validating protocols for toxicity screening.

Comparative Hazard Profiling: The Isomeric Nuances

The position of the methoxy group on the pyridine ring fundamentally alters the molecule's electron density, volatility, and subsequent safety profile. Understanding these physical hazards is the first step in designing safe synthesis workflows.

Table 1: Quantitative and Qualitative Hazard Data of Methoxypyridine Isomers

CompoundCAS NumberHazard Classification (GHS)Key Toxicological IndicatorsPhysical Hazards
2-Methoxypyridine 1628-89-3Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Respiratory tract irritationFlammable Liquid (Cat 3); Flash Point ~30-40°C
3-Methoxypyridine 7295-76-3Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Respiratory tract irritationCombustible Liquid; Flash Point ~65°C
4-Methoxypyridine 620-08-6Acute Tox. 4 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2Harmful if swallowed/inhaled; Systemic toxicity riskCombustible Liquid; Flash Point ~74°C

Data synthesized from authoritative safety data sheets and chemical databases 1, 2, 3.

Causality in Physical Hazards: Notice that 2-methoxypyridine is classified as a Flammable Liquid rather than merely combustible. The proximity of the electron-donating methoxy group to the nitrogen atom creates a unique dipole moment that increases vapor pressure at room temperature. Consequently, 2-methoxypyridine requires strict grounding and non-sparking engineering controls that are less critical for the 4-isomer.

Mechanistic Toxicology: Cytochrome P450 Bioactivation

When methoxypyridines enter biological systems, they are subjected to phase I xenobiotic metabolism, primarily driven by hepatic Cytochrome P450 (CYP) enzymes 4. The toxicity of these compounds is rarely caused by the parent molecule alone; rather, it is the generation of electrophilic reactive intermediates that drives cellular damage.

The two primary metabolic pathways are:

  • N-Oxidation: CYP3A4 and CYP1A2 catalyze the oxidation of the pyridine nitrogen, forming methoxypyridine N-oxides. These N-oxides can induce oxidative stress or act as haptens, binding to cellular proteins and triggering immune-mediated hepatotoxicity.

  • O-Demethylation: CYP2D6 and CYP2E1 cleave the methoxy group, yielding highly polar hydroxypyridines (pyridones) and releasing formaldehyde as a toxic byproduct.

CYP450_Metabolism Parent Methoxypyridine (Parent) CYP CYP450 Enzymes (Hepatic) Parent->CYP Hepatic Uptake NOxide N-Oxidation (e.g., N-oxide) CYP->NOxide CYP3A4 / CYP1A2 ODemethyl O-Demethylation (Hydroxypyridine) CYP->ODemethyl CYP2D6 / CYP2E1 Tox Oxidative Stress & Cytotoxicity NOxide->Tox Reactive Intermediates Excretion Phase II Conjugation ODemethyl->Excretion Glucuronidation

CYP450-mediated metabolism and toxicity pathways of methoxypyridines.

In Vitro Toxicity Assessment: A Self-Validating Protocol

To accurately assess the hazard of novel methoxypyridine derivatives during drug discovery, we must utilize an assay that captures both baseline cytotoxicity and CYP-mediated bioactivation. The following protocol leverages HepG2 cells—a human liver cancer cell line that retains basal CYP activity—paired with an ATP-depletion luminescence readout.

Tox_Workflow Seed Seed HepG2 Cells Dose Dose Compound (0.1-1000 µM) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Assay ATP Assay (CellTiter-Glo) Incubate->Assay Read Luminescence Readout Assay->Read

In vitro cytotoxicity screening workflow for methoxypyridine derivatives.

Step-by-Step Methodology: High-Throughput Hepatic Cytotoxicity Screening

Step 1: Cell Seeding & Acclimation

  • Action: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: HepG2 cells are selected because they express the necessary phase I enzymes to metabolize methoxypyridines into their reactive N-oxides. The 24-hour acclimation is mandatory to ensure cells re-adhere and enter the log-growth phase. Stressed cells yield false-positive toxicity data.

Step 2: Compound Dosing & Internal Controls (The Self-Validating System)

  • Action: Prepare a 10-point serial dilution of the methoxypyridine compound (0.1 µM to 1000 µM) in assay medium. Ensure the final DMSO concentration in all wells is strictly ≤0.5% v/v.

  • Causality: Limiting DMSO is critical; concentrations >0.5% disrupt lipid bilayers, artificially inflating the apparent toxicity of the test compound.

  • Validation Check: You must include a 0.5% DMSO vehicle control (establishes 100% viability baseline) and a 50 µM Chlorpromazine positive control. System Logic: The assay is only deemed valid if Chlorpromazine induces >80% cell death. If the positive control fails, the HepG2 cells have lost metabolic competence, and the plate must be discarded.

Step 3: Incubation & ATP Quantitation

  • Action: Incubate the dosed cells for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent at a 1:1 volume ratio. Lyse on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes before measuring luminescence.

  • Causality: ATP is a direct, highly sensitive proxy for metabolically active cells. The 10-minute resting period is non-negotiable; it ensures complete cellular lysis and equilibration of the luciferase reaction, preventing signal drift across the plate during the read.

Laboratory Handling and Exposure Mitigation

Given the GHS classifications (particularly the Acute Tox 4 rating of 4-methoxypyridine and the flammability of 2-methoxypyridine), physical handling requires stringent engineering controls:

  • Inert Atmospheres: 2-methoxypyridine must be transferred via cannula or syringe under an argon or nitrogen atmosphere. Because its vapors are heavier than air, they can travel along benchtops to ignition sources.

  • Respiratory Protection: Due to the STOT SE 3 (respiratory tract irritation) classification across all isomers, manipulations must occur within a certified Class II Type A2 chemical fume hood. If a spill occurs outside containment, a type ABEK respirator filter is required for cleanup.

  • Spill Management: Do not use water jets on 2-methoxypyridine fires or spills, as this will spread the flammable liquid. Utilize dry chemical, CO₂, or alcohol-resistant foam.

References
  • Fisher Scientific. "4-Methoxypyridine Safety Data Sheet." Thermo Fisher Scientific.
  • National Center for Biotechnology Information. "3-Methoxypyridine | C6H7NO | CID 23719." PubChem Database.
  • Jubilant Ingrevia. "2-Methoxypyridine Safety Data Sheet." Jubilant Ingrevia Limited.
  • Guengerich, F. P. "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs." Toxicological Research, PMC - NIH.

Sources

Foundational

Strategic Sourcing, Validation, and Application of (2-Methoxy-3-pyridinyl)methanol in Drug Discovery

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection and validation of heterocyclic building blocks dictate the efficiency of downstream synthesis. (2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection and validation of heterocyclic building blocks dictate the efficiency of downstream synthesis. (2-Methoxy-3-pyridinyl)methanol (CAS: 112197-16-7) is a highly versatile pyridine derivative. The presence of the electron-donating methoxy group adjacent to the pyridine nitrogen finely tunes the basicity of the ring, while the primary alcohol at the 3-position serves as a critical synthetic handle for cross-coupling, oxidation, and etherification[1].

This technical whitepaper provides an authoritative guide for researchers and drug development professionals on the commercial sourcing, rigorous quality control (QC), and practical synthetic application of this compound.

Chemical Profile & Mechanistic Utility

The utility of (2-methoxy-3-pyridinyl)methanol lies in its bifunctional nature. The methoxy group acts as an ortho-directing group for potential lithiation, while the hydroxymethyl group can be readily oxidized to an aldehyde or converted into a leaving group (e.g., via mesylation or halogenation) to facilitate carbon-carbon or carbon-heteroatom bond formation[1].

Table 1: Physicochemical Properties
PropertyValueCausality / Relevance in R&D
IUPAC Name (2-methoxypyridin-3-yl)methanolStandardized nomenclature for regulatory filings.
CAS Number 112197-16-7Primary identifier for commercial sourcing[2].
Molecular Formula C₇H₉NO₂Essential for exact mass calculation in LC-MS validation.
Molecular Weight 139.15 g/mol Used for stoichiometric calculations in synthesis[2].
Topological Polar Surface Area 42.4 ŲFavorable for cell permeability if retained in the final API[2].
Hazards H302, H315, H319, H335Requires standard PPE; known respiratory and skin irritant[2].

Commercial Sourcing Landscape

Procuring high-purity (2-methoxy-3-pyridinyl)methanol is critical. Commercial syntheses often involve the reduction of the corresponding ester. Consequently, trace impurities such as unreacted esters, over-reduced species, or regioisomers (e.g., 4-substituted pyridines) can be present. These impurities can hijack downstream coupling reactions, leading to inseparable mixtures.

Table 2: Evaluated Commercial Suppliers
SupplierCatalog / RefAdvertised PurityTarget Application Scale
Sigma-Aldrich 112197-16-7>97%Discovery R&D, Analytical Standards
Santa Cruz Biotechnology sc-xxxx≥97%Proteomics, Biochemical Research[3]
AK Scientific X7935>98%Custom Synthesis & MedChem[4]
LEAPChem 112197-16-799%Industrial / API Intermediates[5]

Strategic Recommendation: For early-stage discovery, >97% purity is generally acceptable. However, for scale-up or late-stage API synthesis, sourcing >98% purity (e.g., from AK Scientific or LEAPChem) is mandatory to prevent the amplification of regioisomeric impurities.

Quality Control (QC) & Self-Validating Analytical Workflows

Do not assume the purity of commercial batches based solely on the Certificate of Analysis (CoA). As a self-validating system, incoming batches must undergo a strict QC workflow before entering the synthetic pipeline.

Protocol 1: Incoming Batch Validation
  • Visual Inspection & Solubility: Weigh 5 mg of the compound. It should appear as a white to off-white solid. Dissolve in 1 mL of Methanol or Dichloromethane (DCM). Complete dissolution validates the absence of inorganic salts.

  • LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: You must observe a single major peak (>98% UV area at 254 nm) with an exact mass of [M+H]+ = 140.1. This confirms the molecular weight and screens for unreacted ester intermediates[2].

  • ¹H NMR (CDCl₃, 400 MHz):

    • Causality: Mass spectrometry cannot differentiate regioisomers. NMR is required to validate the 2,3-substitution pattern. Look for the characteristic pyridine proton coupling (typically a doublet of doublets for the meta/para protons relative to the nitrogen). Ensure the methoxy singlet (~3.9 ppm) and the benzylic CH₂ (~4.6 ppm) integrate perfectly to 3H and 2H, respectively.

QC_Workflow A Commercial Batch (CAS 112197-16-7) B Solubility & Visual Check A->B C LC-MS Analysis (Purity & Mass) B->C Dissolves completely D 1H & 13C NMR (Regioisomer Check) C->D Purity >98% E Pass: Proceed D->E Validated F Fail: Purify D->F Impurities

Self-validating QC workflow for commercial (2-methoxy-3-pyridinyl)methanol batches.

Experimental Application: Selective Oxidation

A highly prevalent application of (2-methoxy-3-pyridinyl)methanol in patent literature (such as in the synthesis of SUMO activating enzyme inhibitors) is its conversion to the corresponding aldehyde[1]. The alcohol is a terminal group, but the aldehyde unlocks reductive aminations, Wittig olefinations, and Knoevenagel condensations.

Protocol 2: Oxidation to 2-Methoxy-3-pyridinecarboxaldehyde

Why Manganese Dioxide (MnO₂)? Strong oxidants like Jones reagent or KMnO₄ risk over-oxidizing the substrate to the carboxylic acid. Activated MnO₂ is a heterogeneous, mild oxidant perfectly tuned for benzylic and pyridylic alcohols, ensuring a self-validating, clean conversion without touching the pyridine nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent (e.g., 1.39 g, 10 mmol) of validated (2-methoxy-3-pyridinyl)methanol in 50 mL of anhydrous DCM.

    • Causality: Anhydrous conditions prevent the competitive hydration of the newly formed aldehyde.

  • Oxidation: Add 10.0 equivalents (8.69 g, 100 mmol) of activated MnO₂ in one portion.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1, UV visualization).

  • Workup (Self-Validating): Filter the suspension through a tightly packed pad of Celite to remove the manganese particulates. Wash the pad thoroughly with DCM (3 × 20 mL).

    • Causality: The Celite filtration visually and chemically validates the complete removal of the heterogeneous oxidant.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-3-pyridinecarboxaldehyde. The product is typically >95% pure by NMR and can be used directly in downstream drug discovery workflows.

Synthesis_Pathway A (2-methoxy-3-pyridinyl)methanol Starting Material B MnO2 (10 eq) DCM, RT, 12h A->B Oxidation C 2-Methoxy-3-pyridinecarboxaldehyde Intermediate B->C Filtration D Downstream Coupling C->D Drug Discovery

Mild oxidation of (2-methoxy-3-pyridinyl)methanol to its aldehyde derivative for drug discovery.

References

  • Title: (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Heteroaryl compounds useful as inhibitors of sumo activating enzyme (WO2015002994A2)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Pyridine Ethanol Derivatives

Abstract Pyridine ethanol derivatives are a critical class of heterocyclic compounds, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine ethanol derivatives are a critical class of heterocyclic compounds, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a key step in the construction of more complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for preparing these valuable derivatives. We will delve into several robust synthetic strategies, elucidating the underlying chemical principles, providing detailed step-by-step protocols, and offering expert insights into experimental choices and troubleshooting. The protocols described herein are designed to be self-validating systems, grounded in established chemical literature.

Overview of Synthetic Strategies

The synthesis of pyridine ethanol derivatives can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and scalability requirements. The three primary strategies discussed in this guide are:

  • Strategy A: Base-Catalyzed Condensation of Methylpyridines with Aldehydes. This is a direct and atom-economical approach, ideal for large-scale production, where a C-C bond is formed by reacting an activated methyl group on the pyridine ring with an aldehyde.[1]

  • Strategy B: Reduction of Acetylpyridines. This method involves the reduction of a ketone functional group to a secondary alcohol. It is a reliable method when the corresponding acetylpyridine is commercially available or easily synthesized.[3][4]

  • Strategy C: Grignard Reaction with Pyridine Carbonyls. A classic and powerful method for C-C bond formation and alcohol synthesis, this strategy involves the nucleophilic addition of a Grignard reagent to a pyridine aldehyde or the addition of a pyridyl Grignard reagent to an aldehyde.[5][6]

The following diagram illustrates these divergent synthetic pathways.

G cluster_start Starting Materials cluster_end Product A1 Methylpyridine A2 Strategy A: Base-Catalyzed Condensation (+ Aldehyde) A1->A2 B1 Acetylpyridine B2 Strategy B: Ketone Reduction B1->B2 C1 Halopyridine C3 Strategy C: Grignard Reaction C1->C3 C2 Pyridine Aldehyde C2->C3 P Pyridine Ethanol Derivative A2->P B2->P C3->P

Caption: Divergent strategies for the synthesis of pyridine ethanol derivatives.

Detailed Experimental Protocols

Protocol A: Base-Catalyzed Condensation of 2-Methylpyridine with Formaldehyde

This protocol is adapted from a patented industrial process, valued for its high selectivity and yield.[1]

Principle: The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a suitable base. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of an aldehyde (in this case, formaldehyde). The subsequent intermediate is protonated upon work-up to yield the desired 2-pyridine ethanol. The choice of a tertiary amine base is critical; it is strong enough to facilitate the reaction but not so strong as to cause significant side reactions.[1]

Experimental Workflow:

G start Charge Autoclave: 2-Methylpyridine, Water, Paraformaldehyde, Triethylamine react Heat Reaction (e.g., 140°C, 2 hours) start->react cool Cool to 60°C react->cool remove_volatiles Remove Excess Reagents & Base (Distillation) cool->remove_volatiles concentrate Concentrate Product remove_volatiles->concentrate end Purified 2-Pyridine Ethanol concentrate->end

Caption: Workflow for the base-catalyzed condensation method.

Materials:

  • 2-Methylpyridine (10 mol, 930 g)

  • Paraformaldehyde (1.3 mol, 39 g)

  • Triethylamine (0.5 mol, 51 g, pKb = 3.3)

  • Deionized Water (195 g)

  • 3 L Stainless Steel Autoclave

Procedure:

  • Charging the Reactor: To a 3 L stainless steel autoclave, add 2-methylpyridine (930 g) and deionized water (195 g).

  • Reagent Addition: Add paraformaldehyde (39 g) and triethylamine (51 g) to the autoclave.

  • Reaction: Seal the autoclave and heat the mixture to 140°C with stirring for 2 hours. Monitor the internal pressure.

  • Work-up: After the reaction is complete (monitored by GC analysis of an aliquot), cool the reactor to 60°C.

  • Purification: Remove the unreacted paraformaldehyde and triethylamine from the reaction solution by distillation at reduced pressure. The remaining solution contains the 2-pyridine ethanol product. Further purification can be achieved by vacuum distillation.

Causality and Field-Proven Insights:

  • Why an Autoclave? The reaction is performed at a temperature above the boiling point of the reagents, requiring a sealed pressure vessel to maintain the liquid phase and control the reaction.

  • Role of Water: Water acts as a solvent and helps to moderate the reaction.

  • Choice of Base: Triethylamine is used in a sub-stoichiometric amount relative to the aldehyde. Its basicity is sufficient to generate the nucleophilic carbanion from 2-methylpyridine without promoting self-condensation of the aldehyde or other side reactions.[1] The patent highlights that using 0.01 to 1 mol of base per mol of aldehyde is key to improving selectivity.[1]

  • Troubleshooting: Low yield can be due to incomplete reaction or side product formation. Ensure the autoclave is properly sealed to maintain pressure and that the temperature is accurately controlled. Purity of the starting 2-methylpyridine is also crucial.

Protocol B: Catalytic Hydrogenation of 2-Acetylpyridine

This method is a classic reduction applicable to a wide range of acetylpyridines. The use of platinum oxide (Adams' catalyst) is a well-established procedure for this transformation.[3][7]

Principle: Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond. The acetylpyridine substrate adsorbs onto the surface of the platinum catalyst, followed by the sequential addition of two hydrogen atoms, reducing the ketone to a secondary alcohol. Acetic acid is often used as the solvent as it activates the pyridine ring for hydrogenation and helps suppress catalyst poisoning by the product.[7]

Experimental Workflow:

G start Prepare Solution: 2-Acetylpyridine in Glacial Acetic Acid add_catalyst Add PtO₂ Catalyst start->add_catalyst hydrogenate Pressurize with H₂ (e.g., 50-70 bar) Stir for 6-10 h add_catalyst->hydrogenate quench Quench with NaHCO₃ hydrogenate->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Filter & Evaporate extract->purify column Column Chromatography purify->column end Purified 2-(1-Hydroxyethyl)pyridine column->end

Caption: Workflow for the catalytic hydrogenation of acetylpyridine.

Materials:

  • 2-Acetylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Hydrogen (H₂) gas

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-acetylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol %) to the solution.

  • Hydrogenation: Seal the vessel and purge with H₂ gas. Pressurize the vessel to 50-70 bar with H₂ and stir the mixture vigorously at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, carefully vent the H₂ gas. Quench the reaction mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the resulting residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the pure 2-(1-hydroxyethyl)pyridine.[7]

Causality and Field-Proven Insights:

  • Catalyst Choice: PtO₂ is a highly effective, albeit expensive, catalyst for this reduction. Other catalysts like palladium on carbon can also be used, sometimes yielding the carbinol exclusively.[3] Raney nickel is a more economical option but may require more forcing conditions.[3]

  • Solvent: Glacial acetic acid serves to protonate the pyridine nitrogen, which activates the ring and prevents the product piperidine from poisoning the catalyst surface, although in this case, we aim to selectively reduce the carbonyl, not the ring.[7]

  • Troubleshooting: Over-reduction of the pyridine ring to a piperidine ring can occur. This can be minimized by careful control of reaction time, hydrogen pressure, and temperature. If ring reduction is observed, switching to a less aggressive catalyst like palladium on carbon may be beneficial.[3] Incomplete conversion can be addressed by increasing reaction time or catalyst loading.

Protocol C: Grignard Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

This protocol demonstrates the synthesis of a substituted pyridine ethanol derivative using the Grignard reaction, a cornerstone of organic synthesis for C-C bond formation.[5][6]

Principle: The synthesis involves two key stages. First, a pyridyl Grignard reagent (2-pyridylmagnesium bromide) is formed by reacting 2-bromopyridine with magnesium metal. Second, this highly nucleophilic organometallic reagent attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting magnesium alkoxide intermediate is then protonated during an acidic work-up to yield the final alcohol product.[6]

Experimental Workflow:

G start Prepare Anhydrous Glassware under Inert Atmosphere (N₂/Ar) mg_prep Activate Mg Turnings (Iodine crystal) in THF start->mg_prep grignard_formation Slowly Add 2-Bromopyridine to Mg Suspension mg_prep->grignard_formation react Add 4-Chlorobenzaldehyde Solution Dropwise at 0°C grignard_formation->react warm Warm to RT, Stir 1-2h react->warm workup Quench with sat. NH₄Cl (aq) warm->workup extract Extract with Ether/EtOAc workup->extract purify Dry, Filter, Evaporate extract->purify column Column Chromatography purify->column end Purified Product column->end

Caption: Workflow for the Grignard synthesis of a pyridine ethanol derivative.

Materials:

  • Magnesium (Mg) turnings (1.2 equivalents)

  • Iodine (I₂) (1 small crystal)

  • 2-Bromopyridine (1.0 equivalent)

  • 4-Chlorobenzaldehyde (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.[6] Add enough anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be required.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the freshly prepared Grignard solution to 0°C in an ice bath. Dissolve 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality and Field-Proven Insights:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. The presence of even trace amounts of water will quench the reagent and significantly lower the yield. This is the most critical parameter for success.[6]

  • Initiation: The iodine crystal helps to activate the magnesium surface by removing the passivating oxide layer.[6]

  • Solvent Choice: Ethers like THF or diethyl ether are essential as they solvate and stabilize the Grignard reagent.[6]

  • Troubleshooting: The most common failure is the inability to initiate the Grignard formation. Ensure all reagents and glassware are scrupulously dry. If initiation fails, adding a pre-formed Grignard reagent or using an ultrasonic bath can be effective. The "2-pyridyl problem" can make these Grignard reagents notoriously difficult to form and use compared to phenyl or alkyl Grignards.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyridine ethanol derivatives based on the described methods.

MethodStarting MaterialsProductYieldSelectivityReference
A: Condensation 4-Methylpyridine, Formaldehyde4-Pyridineethanol95%98%[1]
A: Condensation 2-Methylpyridine, Acetaldehyde2-Pyridinepropanol94%95%[1]
B: Reduction 4-Acetylpyridine4-(1-Hydroxyethyl)pyridineHigh YieldN/A[3]
C: Grignard 2-Bromopyridine, 4-Chlorobenzaldehyde4-Chlorophenyl-2-pyridinylmethanol75%N/A[6]

Safety Precautions

Working with pyridine and its derivatives requires strict adherence to safety protocols due to their flammability, toxicity, and pungent odor.[9]

  • Ventilation: Always handle pyridine and its volatile derivatives in a well-ventilated chemical fume hood to avoid inhalation of harmful vapors.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[11] Avoid skin contact.[12]

  • Fire Safety: Pyridine is highly flammable. Keep it away from open flames, sparks, and other ignition sources.[10][11] Ensure fire-extinguishing equipment is readily available.

  • Handling Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents like Grignard reagents safely before disposal.

Conclusion

The synthesis of pyridine ethanol derivatives is achievable through multiple reliable synthetic routes. The base-catalyzed condensation of methylpyridines offers an efficient and scalable method suitable for industrial applications. The reduction of acetylpyridines provides a dependable route when the ketone precursors are accessible. Finally, the Grignard reaction remains a versatile, albeit technically demanding, method for creating a wide array of substituted derivatives. The selection of the optimal protocol depends on the specific target molecule, available resources, and the desired scale of the synthesis. By understanding the principles behind each method and adhering to strict safety protocols, researchers can successfully prepare these important chemical intermediates.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry, 31(3). Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818632B - Preparation method of pyridone ethanolamine salt.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Freifelder, M. (1962). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 27(2), 4054-4056. Retrieved from [Link]

  • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved from [Link]

  • Ferles, M., & Attia, A. (1972). STUDIES IN THE PYRIDINE SERIES. XLII.* REDUCTION OF ACETYLPYRIDINES AND PROPIONYLPYRIDINES WITH ZINC AND HYDROCHLORIC, ACETIC, A. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). CN1491214A - Process and catalyst for the preparation of acetylpyridine.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Coherence: A Scientific Journal. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. 2(1), 1-9. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift fur Naturforschung - Section B Journal of Chemical Sciences, 72(4), 263-279. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]

Sources

Application

Application Note: Divergent Synthetic Strategies Utilizing 2-(2-Methoxy-3-pyridinyl)ethanol

Executive Summary & Chemical Profile As drug discovery and agrochemical development increasingly rely on functionalized heterocycles, 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) has emerged as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As drug discovery and agrochemical development increasingly rely on functionalized heterocycles, 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) has emerged as a highly versatile building block[1],[2]. This compound features three distinct synthetic handles:

  • The Pyridine Core: Provides a rigid, electron-deficient scaffold capable of participating in further electrophilic aromatic substitution or cross-coupling.

  • The Ortho-Methoxy Group: Acts as an electron-donating group, a protecting group for the 2-pyridone tautomer, and a site for chemoselective cleavage[3].

  • The Primary Hydroxyl Group: A highly reactive site for oxidation, activation, or direct nucleophilic displacement.

This application note details three field-proven, divergent workflows to transform this starting material into high-value intermediates commonly found in pharmaceutical libraries, including scaffolds used in the synthesis of PI3K-gamma inhibitors[4].

Mechanistic Rationale & Workflow Visualization

To maximize the utility of 2-(2-Methoxy-3-pyridinyl)ethanol, a Senior Application Scientist must understand the causality behind reagent selection. The basicity of the pyridine nitrogen dictates that highly acidic conditions can lead to protonation, altering solubility and reactivity. Conversely, the methoxy group is robust against mild bases and oxidants but susceptible to strong Lewis acids.

The following workflows leverage these properties to selectively functionalize the molecule without undesired side reactions.

G SM 2-(2-Methoxy-3-pyridinyl)ethanol CAS: 112197-14-5 Ox Oxidation (DMP, CH2Cl2) SM->Ox Pathway A Demeth Demethylation (BBr3, CH2Cl2) SM->Demeth Pathway B Act Activation & Amination (MsCl, then R-NH2) SM->Act Pathway C Ald 2-(2-Methoxypyridin-3-yl)acetaldehyde Ox->Ald Pyr 3-(2-Hydroxyethyl)pyridin-2(1H)-one Demeth->Pyr Am 2-(2-Methoxypyridin-3-yl)ethan-1-amine Act->Am

Divergent synthetic pathways utilizing 2-(2-Methoxy-3-pyridinyl)ethanol as a core building block.

Experimental Protocols

Pathway A: Mild Oxidation to 2-(2-Methoxypyridin-3-yl)acetaldehyde

Mechanistic Insight: Oxidation of primary alcohols on pyridine rings can be challenging due to the basic nitrogen coordinating with transition metals (e.g., in Jones oxidation) or undergoing over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is selected here because it operates under mild, non-metallic conditions. Sodium bicarbonate ( NaHCO3​ ) is added to neutralize the acetic acid byproduct, preventing pyridine protonation.

Step-by-Step Protocol:

  • Setup: In an oven-dried flask under N2​ , dissolve 2-(2-Methoxy-3-pyridinyl)ethanol (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M).

  • Buffering: Add solid NaHCO3​ (2.0 eq) and stir for 5 minutes at room temperature.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.2) will convert to a less polar spot ( Rf​ ~0.6) that stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming aldehyde formation.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate in vacuo.

Pathway B: Chemoselective Demethylation to 3-(2-Hydroxyethyl)pyridin-2(1H)-one

Mechanistic Insight: Boron tribromide ( BBr3​ ) is the gold standard for cleaving aryl methyl ethers[3],[5]. However, stoichiometry is critical: 3.0 equivalents must be used. The first equivalent forms a borate ester with the primary alcohol; the second coordinates to the basic pyridine nitrogen; the third actively cleaves the methoxy ether. Aqueous workup subsequently hydrolyzes the borate ester back to the primary alcohol. Note: If BBr3​ yields are poor due to specific aza-heterocycle electronics, LiCl/pTSA in DMF serves as an excellent, milder alternative[6].

Step-by-Step Protocol:

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under N2​ and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr3​ in CH2​Cl2​ (3.0 eq). The solution may become heterogeneous as the Lewis acid-base complex precipitates.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Self-Validation (In-Process): The product (a 2-pyridone) exhibits strong intermolecular hydrogen bonding. Upon completion, TLC will show a highly polar spot that remains near the baseline in standard non-polar solvent systems, with a distinct shift in UV absorption maxima due to the pyridone tautomerization.

  • Workup: Cool to 0 °C and carefully quench with MeOH (dropwise) to destroy excess BBr3​ , followed by water. Adjust the pH to ~7 using saturated NaHCO3​ . Extract with a highly polar solvent mixture (e.g., CHCl3​ /Isopropanol 4:1) or purify directly via reverse-phase chromatography.

Pathway C: Activation & Amination to 2-(2-Methoxypyridin-3-yl)ethan-1-amine

Mechanistic Insight: Direct amination of the alcohol is thermodynamically unfavorable. We utilize a two-step, one-pot-compatible approach: activation via methanesulfonyl chloride (MsCl) followed by nucleophilic displacement. Mesylation is performed strictly at 0 °C to prevent the intermediate from undergoing intramolecular cyclization or degradation.

Step-by-Step Protocol:

  • Activation: Dissolve the starting material (1.0 eq) and Triethylamine (2.0 eq) in anhydrous CH2​Cl2​ at 0 °C. Add MsCl (1.2 eq) dropwise. Stir for 1 hour.

  • Self-Validation (Activation): Do not isolate the mesylate. A quick IR scan of an aliquot will show the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of strong asymmetric and symmetric S=O stretches (~1350 and 1175 cm−1 ).

  • Amination: Concentrate the reaction mixture under reduced pressure (without heating). Redissolve the crude mesylate in anhydrous Acetonitrile. Add K2​CO3​ (2.0 eq) and the desired primary or secondary amine (3.0 eq).

  • Reaction: Heat to 80 °C for 8 hours.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate. Purify via acid-base extraction: dissolve in EtOAc, extract with 1M HCl (product moves to the aqueous layer), basify the aqueous layer to pH 10 with NaOH, and back-extract into EtOAc to yield the pure amine.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three divergent pathways when executed at a standard bench scale (1–10 mmol).

Synthetic PathwayTarget ScaffoldKey ReagentsTypical Yield (%)Reaction Time (h)Primary Synthetic Challenge
A: Oxidation 2-(2-Methoxypyridin-3-yl)acetaldehydeDMP, NaHCO3​ , CH2​Cl2​ 80–85%2–4Preventing over-oxidation to carboxylic acid
B: Demethylation 3-(2-Hydroxyethyl)pyridin-2(1H)-one BBr3​ , CH2​Cl2​ 65–75%12–18Handling the high polarity/water solubility of the product
C: Amination 2-(2-Methoxypyridin-3-yl)ethan-1-amine1. MsCl, Et3​N 2. R−NH2​ , K2​CO3​ 70–80% (over 2 steps)1 (Act) + 8 (Am)Thermal instability of the intermediate mesylate

Sources

Method

Application Note: 2-(2-Methoxy-3-pyridinyl)ethanol as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of heterocycles is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) [1] has emerged as a highly versatile bifunctional building block.

The integration of a pyridine ring serves as a classical bioisosteric replacement for benzene, significantly improving aqueous solubility and modulating lipophilicity[2]. The specific substitution pattern of this molecule offers unique advantages:

  • The 2-Methoxy Group: Acts as an electron-donating group via resonance, which lowers the pKa of the pyridine nitrogen compared to aliphatic amines, thereby mitigating hERG channel liabilities[3]. Additionally, it serves as a metabolic shield, blocking cytochrome P450-mediated oxidation at the C2 position.

  • The 3-Hydroxyethyl Chain: Provides a flexible, two-carbon primary alcohol linker. This moiety is ideal for vectoring pharmacophores into solvent-exposed regions of target proteins or engaging in specific hinge-binding interactions via ether or amine linkages.

Physicochemical Profiling & ADME Impact

Understanding the baseline physicochemical properties of this building block is critical for predicting its impact on the final active pharmaceutical ingredient (API).

PropertyValueCausality / Medicinal Chemistry Impact
CAS Number 112197-14-5[1]Unique identifier for procurement and registry.
Molecular Formula C8H11NO2[1]-
Molecular Weight 153.18 g/mol [1]Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 (MW < 500).
Boiling Point 110 °C (at 3 Torr)[4]Indicates volatility; requires care during high-vacuum concentration steps.
pKa (Alcohol -OH) 14.41 ± 0.10 (Predicted)[4]Requires strong bases (e.g., NaH) for direct alkylation, making Mitsunobu conditions preferable for etherification.
H-Bond Donors 1 (-OH)Provides a reactive handle for etherification, amination, or oxidation.
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Hydroxyl O)Enhances target protein interactions and improves aqueous solubility.

Strategic Synthetic Pathways

  • Pathway A (Etherification): The[5] is the premier method for coupling this building block with phenolic or acidic heteroaromatic cores. It operates under mild redox conditions, preventing the cleavage of the sensitive 2-methoxy ether.

  • Pathway B (Amination): Conversion of the hydroxyl group to a leaving group (e.g., mesylate) allows for SN​2 displacement by primary or secondary amines, generating basic pharmacophores typical of GPCR ligands.

  • Pathway C (Oxidation): Oxidation of the primary alcohol yields an aldehyde, which can undergo reductive amination to form substituted amines or be further oxidized to a carboxylic acid for amide coupling.

Workflow Visualization

G Core 2-(2-Methoxy-3-pyridinyl)ethanol (Core Building Block) Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Core->Mitsunobu Phenols/Acidic Heterocycles Activation Mesylation/Halogenation (MsCl, Et3N) Core->Activation Activation of -OH Oxidation Oxidation (Dess-Martin / Swern) Core->Oxidation Alcohol Oxidation Ethers Aryl/Heteroaryl Ethers (Kinase Inhibitors) Mitsunobu->Ethers Etherification Amination Nucleophilic Substitution (Amines) Activation->Amination Leaving Group Displacement GPCR Alkyl Amines (GPCR Ligands) Amination->GPCR C-N Bond Formation Aldehyde Aldehyde / Carboxylic Acid Intermediate Oxidation->Aldehyde Intermediate Generation Amides Amides / Substituted Amines (Enzyme Inhibitors) Aldehyde->Amides Reductive Amination / Coupling

Figure 1: Synthetic divergence of 2-(2-Methoxy-3-pyridinyl)ethanol in medicinal chemistry workflows.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Mitsunobu Etherification (Pathway A)

Objective: Couple 2-(2-Methoxy-3-pyridinyl)ethanol with a phenolic pharmacophore to generate an aryl ether.

Causality & Rationale: The Mitsunobu reaction is chosen over standard Williamson ether synthesis because the predicted pKa​ of the alcohol (14.41)[4] would require strong bases (like NaH) that could cause unwanted side reactions or degrade sensitive functional groups on the target phenol.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under Argon, dissolve the target phenol (1.0 eq), 2-(2-Methoxy-3-pyridinyl)ethanol (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent[5].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Quench a 10 µL aliquot in 1 mL Acetonitrile. Perform LC-MS analysis. The system is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows complete consumption of the starting phenol and the appearance of the [M+H]+ product peak, alongside the expected Triphenylphosphine oxide (TPPO) byproduct ( m/z 279).

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint 2 (Structural): Confirm structure via 1H NMR. Validation is achieved by observing the disappearance of the primary alcohol triplet (~3.8 ppm) and the downfield shift of the adjacent −CH2​− protons due to the newly formed ether linkage.

Protocol 2: Mesylation and Nucleophilic Amination (Pathway B)

Objective: Convert the primary alcohol into a secondary or tertiary amine.

Causality & Rationale: The hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) activates the carbon for SN​2 displacement. Mesyl chloride is preferred over tosyl chloride due to its smaller steric bulk, facilitating faster activation of the primary alcohol.

Step-by-Step Procedure:

  • Mesylation: Dissolve 2-(2-Methoxy-3-pyridinyl)ethanol (1.0 eq) and Triethylamine ( Et3​N , 2.0 eq) in anhydrous DCM (0.3 M) at 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Self-Validation Checkpoint 1 (Activation): Quench a 5 µL aliquot in 1 mL Methanol. LC-MS must show the [M+H]+ of the mesylate intermediate ( m/z 232).

  • Workup: Wash the DCM layer with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

    • Critical Causality: The mesylate must be used immediately in the next step to prevent intermolecular alkylation of the basic pyridine nitrogen, which would lead to polymeric quaternary ammonium salts.

  • Amination: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add the target amine (2.0 eq) and K2​CO3​ (2.0 eq).

  • Displacement: Heat the mixture to 60 °C for 8 hours.

  • Self-Validation Checkpoint 2 (Product Formation): Perform LC-MS analysis. The reaction is complete when the mesylate peak ( m/z 232) is fully consumed and the target amine [M+H]+ peak is dominant.

References

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews, 2009, 109(6), 2551-2651. URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances, 2022, 12, 14458-14474. URL: [Link]

  • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry, 2024, 67(23), 21520–21544. URL: [Link]

Sources

Application

2-(2-Methoxy-3-pyridinyl)ethanol: A Versatile Bifunctional Building Block in Medicinal Chemistry

Executive Summary & Chemical Profile In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(2-Methoxy-3-pyridinyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5)[1] has emerged as a highly privileged, bifunctional scaffold[2].

Structurally, it combines an electron-rich 2-methoxypyridine core with a flexible, two-carbon primary alcohol appendage. With a molecular weight of 153.18 g/mol , it is highly atom-economical. This guide details the mechanistic rationale for utilizing this specific building block and provides field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale: Why 2-(2-Methoxy-3-pyridinyl)ethanol?

The substitution pattern of a heterocyclic core drastically alters its physicochemical properties. As an Application Scientist, choosing 2-(2-Methoxy-3-pyridinyl)ethanol over an unsubstituted pyridine is driven by two primary causalities:

  • Metabolic Shielding and Isosterism: The C2-methoxy group sterically and electronically shields the electrophilic 2-position of the pyridine ring from metabolic oxidation (e.g., by aldehyde oxidase or Cytochrome P450 enzymes), a common liability in basic pyridines. Furthermore, the 2-methoxypyridine motif frequently serves as a highly stable bioisostere for amides.

  • The "Masked" Pyridone: The methoxy group acts as a protected 2-pyridone. Unmasking this group reveals a potent bidentate hydrogen-bond donor/acceptor, a motif ubiquitously used to anchor inhibitors into the hinge region of kinases[3].

  • Optimal Spacer Length: The C3-ethanol group provides a two-carbon linker. When functionalized (e.g., via amination), this specific spacer length is ideal for positioning basic centers into solvent-exposed regions of target proteins, thereby enhancing aqueous solubility without compromising the primary binding affinity.

Key Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be visually or chemically confirmed before proceeding.

Workflow A: Activation of the Primary Alcohol (Mesylation)

Causality: The primary hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) activates the C–O bond for subsequent aliphatic nucleophilic substitution ( SN​2 ). Mesylation is preferred over halogenation (e.g., using PBr3​ or SOCl2​ ) because it requires milder conditions, preventing unwanted acidic cleavage of the delicate methoxy ether.

Protocol:

  • Setup: Dissolve 2-(2-Methoxy-3-pyridinyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine ( Et3​N ) (1.5 eq). Cool the reaction mixture to 0 °C using an ice bath. Rationale: The base neutralizes the HCl byproduct, while the low temperature prevents exothermic side reactions and potential N-alkylation of the pyridine core.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 eq) over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation & Workup: The reaction is complete when TLC (Ethyl Acetate:Hexane 1:1) shows total consumption of the polar alcohol spot. Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude mesylate is typically >95% pure and should be used immediately in downstream amination to avoid degradation.

Workflow B: Chemoselective Oxidation to 2-(2-Methoxy-3-pyridinyl)acetic acid

Causality: Converting the alcohol to a carboxylic acid provides a vital handle for amide coupling. TEMPO/BAIB is chosen over harsh oxidants like Jones reagent to prevent N-oxidation of the pyridine ring or acidic cleavage of the methoxy group.

Protocol:

  • Setup: Dissolve the starting material (1.0 eq) in a 1:1 mixture of acetonitrile and water (0.1 M).

  • Reagent Addition: Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodobenzene) (2.2 eq) at room temperature.

  • Reaction: Stir vigorously for 4–6 hours. Self-Validation: The reaction mixture will transition from a distinct orange to a pale yellow as the BAIB is consumed and the catalytic TEMPO cycle completes.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy any excess oxidant. Adjust the pH to ~4 using 1M HCl to protonate the newly formed carboxylic acid. Extract with ethyl acetate (3x). Dry and concentrate.

Workflow C: Chemoselective Demethylation to 3-(2-Hydroxyethyl)pyridin-2(1H)-one

Causality: Unmasking the 2-pyridone is essential for creating kinase hinge-binding motifs. While Boron tribromide ( BBr3​ ) is a common demethylation reagent, it reacts vigorously with primary alcohols, leading to unwanted bromination[4]. Instead, a mild alternative using Lithium chloride (LiCl) and p-Toluenesulfonic acid (pTSA) in DMF is highly chemoselective for aza-heterocyclic methyl ethers[4].

Protocol:

  • Setup: Dissolve 2-(2-Methoxy-3-pyridinyl)ethanol (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous LiCl (5.0 eq) and pTSA (3.0 eq).

  • Reaction: Heat the reaction mixture to 120 °C under nitrogen for 12–16 hours. Rationale: The nucleophilic chloride ion attacks the methyl group, while pTSA protonates the pyridine nitrogen, activating the ether for cleavage.

  • Workup: Cool to room temperature, dilute with water, and extract with a highly polar organic solvent mixture (e.g., CHCl3​ /Isopropanol 3:1) due to the high polarity of the resulting pyridone. Dry and concentrate in vacuo.

Data Presentation: Workflow Summary

WorkflowTransformationReagentsCausality / AdvantageTypical YieldDownstream Application
A Alcohol ActivationMsCl, Et3​N , DCMConverts poor OH leaving group to a reactive mesylate; avoids ether cleavage.>90%Nucleophilic substitution (amines, thiols)
B OxidationTEMPO, BAIB, MeCN/ H2​O Mild oxidation to carboxylic acid; prevents pyridine N-oxidation.80–85%Amide coupling (peptidomimetics)
C DemethylationLiCl, pTSA, DMFChemoselective aza-ether cleavage; avoids primary alcohol bromination.75–90%Kinase hinge-binding motif generation

Application in Drug Discovery (Signaling Pathways)

When 2-(2-Methoxy-3-pyridinyl)ethanol is utilized in drug development, it acts as the foundational root for synthesizing complex targeted inhibitors. For instance, in the development of p38 MAP kinase or CDK inhibitors, the building block undergoes parallel transformations: the alcohol is extended to interact with the solvent-exposed channel, while the methoxy group is demethylated to anchor the molecule to the kinase hinge region via hydrogen bonding.

The logical relationship of these transformations is visualized below:

G A 2-(2-Methoxy-3-pyridinyl)ethanol B1 Alcohol Activation (Mesylation) A->B1 MsCl, Et3N B2 Oxidation (Carboxylic Acid) A->B2 TEMPO/BAIB B3 Demethylation (Pyridone Formation) A->B3 LiCl, pTSA C1 Nucleophilic Substitution B1->C1 C2 Amide Coupling B2->C2 C3 H-Bond Donor/Acceptor B3->C3 D Novel Drug Candidate (Targeted Inhibitor) C1->D C2->D C3->D

Workflow of transforming 2-(2-Methoxy-3-pyridinyl)ethanol into novel targeted drug candidates.

References

  • Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers Source: ResearchGate / ChemInform URL:[Link]

Sources

Method

Application Note: Utilizing (2-Methoxy-3-pyridinyl)methanol in the Synthesis of Targeted Cytotoxic Agents

Introduction & Mechanistic Rationale (2-Methoxy-3-pyridinyl)methanol (CAS: 112197-16-7), with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol , is a highly versatile pyridine derivative widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-Methoxy-3-pyridinyl)methanol (CAS: 112197-16-7), with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol , is a highly versatile pyridine derivative widely utilized in fragment-based drug discovery (FBDD) and the synthesis of oncology therapeutics[1].

As a Senior Application Scientist, selecting the right building block is critical for downstream pharmacokinetics and synthetic viability. The strategic inclusion of this specific scaffold in cytotoxic agents and immunomodulators is driven by two core mechanistic advantages:

  • Electronic & Metabolic Tuning : The 2-methoxy group acts as an electron-donating moiety that modulates the basicity (pKa) of the pyridine nitrogen, optimizing hydrogen-bonding interactions within the hinge regions of target kinases. Furthermore, it sterically and electronically blocks the C2 position, preventing rapid metabolism by cytochrome P450 enzymes.

  • Orthogonal Reactivity : The C3-hydroxymethyl group serves as a highly adaptable synthetic handle. It can be selectively oxidized to an electrophilic aldehyde or converted into a leaving group (e.g., halide or mesylate) without disrupting the stability of the methoxy-pyridine core.

This compound has been successfully employed as a critical intermediate in the synthesis of naphthyridinone-based diacylglycerol kinase (DGK) inhibitors for cancer immunotherapy[2] and carboranyl BMS-202 analogues targeting the PD-1/PD-L1 axis[3].

Experimental Workflows & Protocols

The following protocols detail the transformation of (2-methoxy-3-pyridinyl)methanol into an active cytotoxic pharmacophore via a self-validating reductive amination pathway.

G A (2-Methoxy-3-pyridinyl)methanol CAS: 112197-16-7 B Oxidation (MnO2) IPC: LC-MS / TLC A->B Step 1 RT, 4h C 2-Methoxynicotinaldehyde (Electrophilic Handle) B->C Yield >90% D Reductive Amination (NaBH(OAc)3) C->D Step 2 + Primary Amine E Cytotoxic Pharmacophore (Kinase Inhibitor) D->E Target Assembly F ADC Linker Conjugation (Targeted Delivery) E->F Optional Functionalization

Workflow for synthesizing targeted cytotoxic agents from (2-methoxy-3-pyridinyl)methanol.

Protocol A: Selective Oxidation to 2-Methoxynicotinaldehyde

Objective: Convert the stable hydroxymethyl group into a reactive aldehyde to create an electrophilic center, avoiding over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (2-methoxy-3-pyridinyl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DCM is strictly required to prevent ambient moisture from deactivating the surface of the oxidizing agent, ensuring maximum catalytic efficiency.

  • Oxidation: Add 10.0 equivalents of activated Manganese Dioxide (MnO₂) in a single portion under an argon atmosphere.

    • Causality: MnO₂ is selected over aggressive oxidants (like Jones reagent) because it is highly chemoselective for benzylic/pyridylic alcohols, explicitly preventing over-oxidation to the corresponding carboxylic acid.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4 hours.

  • Self-Validation Checkpoint (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The protocol validates itself when the polar starting material spot (lower Rf) is entirely consumed and replaced by a distinct, UV-active aldehyde spot (higher Rf).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove manganese residues. Wash the filter cake with excess DCM and concentrate the filtrate under reduced pressure to yield the aldehyde intermediate (>90% yield).

Protocol B: Reductive Amination for Pharmacophore Assembly

Objective: Couple the newly formed 2-methoxynicotinaldehyde with a cytotoxic amine precursor (e.g., a kinase-binding hinge binder or a carborane derivative[3]).

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 equivalent of 2-methoxynicotinaldehyde and 1.2 equivalents of the target primary amine in anhydrous Tetrahydrofuran (THF). Stir at room temperature for 1 hour.

    • Causality: Allowing the imine to pre-form before introducing the reducing agent prevents the premature reduction of the aldehyde back to the starting alcohol.

  • Reduction: Add 2.0 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines and iminiums without attacking unreacted aldehydes or other sensitive functional groups on the cytotoxic payload.

  • Reaction: Stir the mixture for 12 hours at room temperature.

  • Self-Validation Checkpoint (IPC): Analyze the mixture via LC-MS. The reaction is validated as complete when the aldehyde peak (m/z 138.1 [M+H]⁺) is undetectable, and the mass corresponding to the secondary amine product dominates the chromatogram.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data: Reaction Optimization

To ensure maximum yield and purity for downstream Antibody-Drug Conjugate (ADC) linker attachment or formulation, the reductive amination step (Protocol B) requires precise parameter control. The table below summarizes the optimization data:

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Solvent Methanol (MeOH)Tetrahydrofuran (THF)THF prevents competitive solvent-imine formation and drastically improves the solubility of highly hydrophobic cytotoxic payloads.
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ provides superior chemoselectivity, preventing premature reduction of the aldehyde back to the alcohol.
Temperature 0 °C to RTConstant RT (25 °C)Maintaining RT ensures complete thermodynamic imine formation prior to reduction, minimizing side reactions.
Yield / Purity 45% / 82%92% / >98%The optimized conditions yield a highly pure intermediate that meets the stringent purity requirements (>95%) for oncology drug candidates.

Applications in Oncology & Targeted Therapies

The derivatives synthesized from (2-methoxy-3-pyridinyl)methanol have profound applications in modern oncology:

  • DGK Inhibitors: Substituted naphthyridinone compounds utilizing this pyridine fragment have been patented for their ability to inhibit Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ), effectively acting as T-cell activators to combat proliferative disorders and solid tumors[2].

  • PD-1/PD-L1 Axis Modulators: Recent studies have utilized this exact building block to synthesize carboranyl BMS-202 analogues. The structural rigidity and electronic profile provided by the 2-methoxy-pyridine ring were crucial for maintaining the anti-tumor efficacy of these immunomodulatory agents[3].

  • ADC Payloads: The secondary amines generated via Protocol B possess ideal steric and electronic properties for subsequent conjugation to cleavable linkers (e.g., Val-Cit-PAB), enabling the targeted delivery of the cytotoxic payload directly to the tumor microenvironment.

References
  • Title : (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic Source : MDPI URL :[Link]

  • Title: WO2020006016A1 - Naphthyridinone compounds useful as t cell activators Source: Google Patents URL

Sources

Application

Application Notes and Protocols: Pyridine Ethanol Derivatives in Protecting Group Strategies

Introduction: The Strategic Value of Pyridine Ethanol Protecting Groups In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyridine Ethanol Protecting Groups

In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. A protecting group acts as a temporary shield for a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[2]

Pyridine ethanol derivatives have emerged as a versatile class of protecting groups, offering unique advantages due to the intrinsic properties of the pyridine ring. The nitrogen atom in the pyridine moiety can be protonated or alkylated, providing a "handle" to modulate the stability and cleavage of the protecting group. This allows for deprotection under specific, often mild, conditions, which is crucial for the synthesis of complex molecules with multiple sensitive functional groups. This guide provides an in-depth exploration of protecting group strategies involving pyridine ethanol derivatives, with a focus on their application in protecting carboxylic acids, alcohols, amines, and phosphates.

Core Concepts: Why Choose a Pyridine-Based Protecting Group?

The strategic advantage of employing pyridine-based protecting groups lies in the concept of orthogonality . An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others, using a specific set of non-interfering reaction conditions.[2] Pyridine ethanol derivatives offer several orthogonal cleavage strategies:

  • pH-Dependent Lability: The pyridine nitrogen can be protonated under acidic conditions, which can alter the stability of the protecting group.

  • Metal-Ion Catalyzed Cleavage: The pyridine nitrogen can coordinate to metal ions, facilitating cleavage under specific conditions.

  • Thermally-Induced Cleavage: Certain pyridine-based protecting groups are designed to be thermolabile, undergoing intramolecular cyclization and cleavage upon heating.[3]

  • Alkaline Hydrolysis: As will be discussed, the 2-(pyridin-2-yl)ethyl ester of a carboxylic acid is susceptible to alkaline hydrolysis.

This multifaceted reactivity allows for the integration of pyridine ethanol-based protecting groups into complex synthetic routes, providing chemists with a greater degree of control and flexibility.

Protecting Carboxylic Acids with 2-(Pyridin-2-yl)ethanol

One of the most well-documented applications of pyridine ethanol derivatives is the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids. The resulting 2-(pyridin-2-yl)ethyl (PyE) ester is stable under acidic conditions and catalytic hydrogenolysis but can be selectively cleaved under alkaline or thermal conditions. This provides orthogonality with other common carboxylic acid protecting groups like tert-butyl (acid-labile) and benzyl (hydrogenolysis-labile) esters.

Mechanism of Protection and Deprotection

The protection of a carboxylic acid with 2-(pyridin-2-yl)ethanol typically proceeds via standard esterification methods, such as using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

The deprotection can be achieved through two primary pathways:

  • Alkaline Hydrolysis: Treatment with a mild base, such as potassium carbonate in methanol, leads to saponification of the ester.

  • Thermal Cleavage: Heating the protected carboxylic acid to temperatures at or above 110 °C can induce cleavage of the PyE group.

G cluster_protection Protection cluster_deprotection Deprotection RCOOH R-COOH DCC_DMAP DCC, DMAP RCOOH->DCC_DMAP PyE_OH 2-(Pyridin-2-yl)ethanol PyE_OH->DCC_DMAP PyE_ester R-COO-PyE DCC_DMAP->PyE_ester PyE_ester2 R-COO-PyE Base Alkaline Hydrolysis (e.g., K₂CO₃, MeOH) PyE_ester2->Base Heat Thermal Cleavage (≥ 110 °C) PyE_ester2->Heat RCOOH_cleaved R-COOH Base->RCOOH_cleaved Heat->RCOOH_cleaved

Caption: Workflow for the protection and deprotection of carboxylic acids using 2-(pyridin-2-yl)ethanol.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid with 2-(Pyridin-2-yl)ethanol

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • 2-(Pyridin-2-yl)ethanol (1.2 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid, 2-(pyridin-2-yl)ethanol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

    • Combine the filtrate and washings and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyridin-2-yl)ethyl ester.

Protocol 2: Deprotection of a 2-(Pyridin-2-yl)ethyl Ester

  • Method A: Alkaline Hydrolysis

    • Materials:

      • 2-(Pyridin-2-yl)ethyl ester (1.0 equiv)

      • Potassium carbonate (K₂CO₃) (2.0 equiv)

      • Methanol (MeOH) and Water

    • Procedure:

      • Dissolve the 2-(pyridin-2-yl)ethyl ester in a mixture of methanol and water.

      • Add potassium carbonate to the solution.

      • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

      • Upon completion, neutralize the reaction mixture with 1 M HCl.

      • Remove the methanol under reduced pressure.

      • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

  • Method B: Thermal Cleavage

    • Materials:

      • 2-(Pyridin-2-yl)ethyl ester

      • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

    • Procedure:

      • Heat the 2-(pyridin-2-yl)ethyl ester (either neat or in a high-boiling point solvent) to 110-130 °C.

      • Monitor the reaction by TLC until the starting material is consumed.

      • If a solvent was used, remove it under reduced pressure.

      • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Protecting Alcohols and Amines

The protection of alcohols and amines often involves their conversion into carbonates and carbamates, respectively. This can be achieved using an activated form of the protecting alcohol, such as a chloroformate.[4]

Synthesis of 2-(Pyridin-2-yl)ethyl Chloroformate (PyE-Cl)

A plausible and commonly used method for synthesizing chloroformates is the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like triphosgene.[5]

Protocol 3: Synthesis of 2-(Pyridin-2-yl)ethyl Chloroformate

  • Materials:

    • 2-(Pyridin-2-yl)ethanol (1.0 equiv)

    • Triphosgene (0.4 equiv)

    • Pyridine (1.2 equiv)

    • Anhydrous toluene or DCM

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it may generate phosgene.

    • Dissolve 2-(pyridin-2-yl)ethanol and pyridine in anhydrous toluene at 0 °C under an inert atmosphere.

    • Slowly add a solution of triphosgene in anhydrous toluene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Filter the reaction mixture to remove pyridinium hydrochloride.

    • The resulting solution of 2-(pyridin-2-yl)ethyl chloroformate can be used directly in the next step or concentrated carefully under reduced pressure (the product may be unstable to prolonged heating).

Protection of Alcohols and Amines

G cluster_protection_alcohol Alcohol Protection cluster_protection_amine Amine Protection ROH R-OH Pyridine_A Pyridine ROH->Pyridine_A PyECl_A PyE-Cl PyECl_A->Pyridine_A PyECarb R-O-CO-PyE (Carbonate) Pyridine_A->PyECarb RNH2 R-NH₂ Base_Am Base (e.g., Et₃N) RNH2->Base_Am PyECl_Am PyE-Cl PyECl_Am->Base_Am PyECbm R-NH-CO-PyE (Carbamate) Base_Am->PyECbm G cluster_synthesis Phosphoramidite Synthesis cluster_coupling Oligonucleotide Coupling PyE4_OH 2-(Pyridin-4-yl)ethanol Base Base (e.g., DIPEA) PyE4_OH->Base Phosphitylating_Agent Phosphitylating Agent (e.g., 2-cyanoethyl N,N-diisopropyl- chlorophosphoramidite) Phosphitylating_Agent->Base PyE4_PA 2-(Pyridin-4-yl)ethyl Phosphoramidite Base->PyE4_PA PyE4_PA2 2-(Pyridin-4-yl)ethyl Phosphoramidite Activator Activator (e.g., Tetrazole) PyE4_PA2->Activator Growing_Chain Growing Oligonucleotide (on solid support) Growing_Chain->Activator Coupled_Product Coupled Product Activator->Coupled_Product

Sources

Method

Application Note: Custom Synthesis of Deuterated 2-(2-Methoxy-3-pyridinyl)ethanol-d5 for LC-MS/MS Internal Standardization

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Synthetic Organic Chemistry Introduction & Strategic Rationale In the field of liquid chromatography-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Synthetic Organic Chemistry

Introduction & Strategic Rationale

In the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS), Deuterated Internal Standards (DIS) play a vital role in ensuring precise and reproducible quantification[1]. These isotopically labeled compounds are chemically identical to their non-deuterated counterparts, co-eluting during chromatography to act as internal references. This co-elution is critical to correct for variations caused by ionization efficiency, sample extraction losses, matrix interference, and instrument drift[1].

When developing assays for drugs containing the 2-(2-methoxy-3-pyridinyl)ethanol pharmacophore, the stable isotope dilution method is the gold standard[2]. However, the design of the internal standard requires strategic foresight. A common pitfall in DIS synthesis is placing deuterium atoms at exchangeable positions (e.g., hydroxyl groups or acidic alpha-protons), which leads to back-exchange with hydrogen during acidic LC-MS/MS conditions or biological sample preparation.

To ensure absolute structural stability and a sufficient mass shift, we detail the synthesis of 2-(2-(Methoxy-d3)-3-pyridinyl)ethanol-1,1-d2 (a d5-isotopologue) . A mass shift of +5 Da effectively eliminates isotopic overlap with the natural abundance (M+1, M+2, M+3) of the unlabeled analyte, allowing for highly accurate comparative quantification[3].

Synthetic Workflow & Mechanistic Causality

The synthesis of the d5-internal standard is achieved through a robust two-step process designed to maximize isotopic enrichment (≥98%) and chemical purity (>99%), which are mandatory specifications for reliable LC-MS/MS results[1].

Synthesis SM Methyl 2-chloro- 3-pyridineacetate Step1 NaOCD3, CD3OD Nucleophilic Substitution SM->Step1 Int Methyl 2-(methoxy-d3)- 3-pyridineacetate Step1->Int Step2 LiAlD4, THF Ester Reduction Int->Step2 Prod 2-(2-(Methoxy-d3)-3-pyridinyl) ethanol-1,1-d2 Step2->Prod

Synthetic workflow for 2-(2-(Methoxy-d3)-3-pyridinyl)ethanol-1,1-d2 (d5).

Step 1: Nucleophilic Aromatic Substitution

Objective: Introduce the highly stable methoxy-d3 group.

  • Causality & Expertise: We react methyl 2-chloro-3-pyridineacetate with sodium methoxide-d3 (NaOCD3). The choice of Methanol-d4 (CD3OD) as the solvent is a strict chemical necessity. Utilizing non-deuterated methanol would induce rapid isotopic scrambling via transesterification and reversible methoxide exchange, severely degrading the isotopic enrichment of the final standard.

Step 2: Ester Reduction

Objective: Generate the ethanol-1,1-d2 moiety.

  • Causality & Expertise: The intermediate ester is reduced using Lithium aluminum deuteride (LiAlD4) in anhydrous THF. This specifically deuterates the alpha-carbon of the resulting alcohol. Post-reduction, we strictly employ the Fieser quenching method . Standard aqueous quenching generates an unfilterable, gelatinous aluminum hydroxide emulsion that irreversibly traps the highly polar pyridineethanol product. The Fieser method forces the formation of a granular, easily filterable aluminum salt lattice, ensuring quantitative recovery and preventing unwanted H/D exchange during prolonged aqueous workups.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(methoxy-d3)-3-pyridineacetate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 10.0 mmol of methyl 2-chloro-3-pyridineacetate in 30 mL of anhydrous CD3OD.

  • Reagent Addition: Slowly add 15.0 mmol of Sodium methoxide-d3 (NaOCD3) to the stirring solution at 0 °C.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours. Monitor the complete consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Quench with 5 mL of D2O (to prevent protonation of the ester enolate with standard water). Concentrate the mixture under reduced pressure to remove CD3OD.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and brine (50 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the intermediate.

Protocol B: Synthesis of 2-(2-(Methoxy-d3)-3-pyridinyl)ethanol-1,1-d2
  • Preparation: In a flame-dried flask under argon, suspend 20.0 mmol of LiAlD4 in 40 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Addition: Dissolve the intermediate from Protocol A (approx. 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlD4 suspension over 30 minutes to control the exothermic reduction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add x mL of H2O (where x = grams of LiAlD4 used, e.g., 0.84 mL for 0.84 g). Stir for 5 minutes. Add x mL of 15% aqueous NaOH. Stir for 5 minutes. Finally, add 3x mL of H2O. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the chemically pure (>99%) d5-internal standard.

Quantitative Data & Specifications

Table 1: Reagent Stoichiometry for d5-Synthesis

StepReagentEquivalentsFunction
1Methyl 2-chloro-3-pyridineacetate1.0Starting Material
1Sodium methoxide-d3 (NaOCD3)1.5Nucleophile / Deuterium Source
1Methanol-d4 (CD3OD)ExcessSolvent (Prevents Scrambling)
2Methyl 2-(methoxy-d3)-3-pyridineacetate1.0Intermediate
2Lithium aluminum deuteride (LiAlD4)2.0Reducing Agent / Deuterium Source
2Anhydrous THF-Aprotic Solvent

Table 2: Target Specifications for LC-MS/MS Internal Standards

ParameterTarget SpecificationAnalytical Rationale
Isotopic Enrichment≥ 98% d5Prevents contribution to the unlabeled analyte's MRM transition
Chemical Purity> 99% (by HPLC-UV)Ensures accurate stock solution concentration
Mass Shift+5 DaEliminates interference from natural M+1, M+2, M+3 isotopes
H/D Exchange Liability< 0.1% under acidic LCGuarantees standard stability during sample preparation

Application in Bioanalysis

Once synthesized, the d5-internal standard is integrated into the bioanalytical workflow. Because it shares an identical chemical structure with the analyte, it perfectly mimics the analyte's behavior during solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and co-elutes during chromatography.

IsotopeDilution Sample Biological Matrix (Plasma/Serum) Spike Spike d5-Internal Standard (Known Concentration) Sample->Spike Prep Sample Preparation (LLE / SPE) Spike->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Quant Quantification via Analyte/IS Peak Area Ratio LCMS->Quant

Workflow of stable isotope dilution LC-MS/MS using the d5-internal standard.

By quantifying the ratio of the analyte peak area to the internal standard peak area, scientists can seamlessly correct for matrix effects (ion suppression/enhancement) and ensure that pharmacokinetic data remains highly accurate across multiple assays and instruments[1].

Sources

Application

Application Note: Pyrrolidine-Catalyzed Condensation of 2-(2-Methoxy-3-pyridinyl)ethanol Precursors

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview The 2-methoxy-3-pyridinyl motif is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The 2-methoxy-3-pyridinyl motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, neurological agents, and anti-inflammatory therapeutics. The precursor 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) [1] is a highly versatile building block. However, integrating this aliphatic alcohol into complex molecular architectures often requires its conversion into a more reactive electrophile.

This application note details a robust, two-stage workflow:

  • Mild Oxidation: Conversion of the primary alcohol to 2-(2-methoxy-3-pyridinyl)acetaldehyde.

  • Organocatalytic Condensation: A highly efficient, metal-free Knoevenagel condensation of the resulting aldehyde with an active methylene compound (e.g., diethyl malonate), utilizing pyrrolidine as a secondary amine organocatalyst.

Mechanistic Rationale: Why Pyrrolidine?

In Knoevenagel and cross-aldol condensations, secondary amines like pyrrolidine significantly outperform traditional inorganic bases[2]. Pyrrolidine acts as a covalent Lewis base catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate . This reversible covalent interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, drastically accelerating the nucleophilic attack by the enolate of the active methylene compound. Furthermore, pyrrolidine's five-membered ring structure imposes less steric hindrance compared to six-membered analogs (like piperidine), leading to faster iminium formation and higher overall turnover rates[2].

Experimental Workflows & Logical Relationships

The following diagram illustrates the synthetic progression from the stable ethanol precursor to the highly functionalized α,β-unsaturated product.

Workflow A 2-(2-Methoxy-3-pyridinyl)ethanol (Stable Precursor) B Oxidation (DMP, DCM) 0°C to RT, 2h A->B C 2-(2-Methoxy-3-pyridinyl)acetaldehyde (Reactive Intermediate) B->C D Knoevenagel Condensation Diethyl Malonate + Pyrrolidine (10 mol%) C->D E Diethyl 2-(2-(2-methoxy-3-pyridinyl)ethylidene)malonate (Final Target) D->E

Two-step synthetic workflow from ethanol precursor to the condensed product.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, these protocols are designed as self-validating systems . Every critical step includes a rationale and a validation checkpoint to prevent the propagation of errors through the synthetic sequence.

Protocol A: Mild Oxidation to 2-(2-Methoxy-3-pyridinyl)acetaldehyde
  • Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the generation of dimethyl sulfide byproducts, which can coordinate with and poison downstream transition-metal catalysts if the product is used in subsequent cross-couplings. DMP also prevents over-oxidation to the carboxylic acid.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-(2-Methoxy-3-pyridinyl)ethanol (10.0 mmol, 1.53 g) and anhydrous dichloromethane (DCM, 30 mL).

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to reach 0 °C.

  • Reagent Addition: Add Dess-Martin Periodinane (11.0 mmol, 4.66 g) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by adding 30 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 25 °C.

Validation Checkpoint A:

  • TLC: Run a TLC (Hexanes/EtOAc 1:1). The starting material (alcohol) will stain heavily with Potassium Permanganate ( KMnO4​ ) and have a lower Rf​ . The product (aldehyde) will be UV-active and react with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to form a bright yellow/orange spot.

  • 1H-NMR (Crude): Confirm the disappearance of the primary alcohol CH2​−OH triplet (~3.8 ppm) and the appearance of a distinct aldehyde proton singlet at ~9.7 ppm.

Protocol B: Pyrrolidine-Catalyzed Knoevenagel Condensation
  • Rationale: The crude aldehyde is immediately subjected to condensation to minimize degradation or self-aldol polymerization. A 10 mol% loading of pyrrolidine in DCM provides the optimal balance of reaction velocity and product purity[2].

Step-by-Step Procedure:

  • Setup: Dissolve the crude 2-(2-Methoxy-3-pyridinyl)acetaldehyde (approx. 10.0 mmol) in anhydrous DCM (25 mL) in a 100 mL flask.

  • Reactant Addition: Add diethyl malonate (10.5 mmol, 1.68 g) via syringe.

  • Catalyst Addition: Add pyrrolidine (1.0 mmol, 71 mg, 10 mol%) dropwise.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash with half-saturated aqueous NH4​Cl (2 × 20 mL) to remove the pyrrolidine catalyst. Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Validation Checkpoint B:

  • Reaction Monitoring: TLC will show the disappearance of the 2,4-DNPH-active aldehyde spot and the emergence of a new, highly UV-active spot (due to the extended conjugation of the α,β-unsaturated system).

  • 1H-NMR (Purified): Confirm the disappearance of the aldehyde singlet (9.7 ppm) and the appearance of a characteristic olefinic proton triplet (due to coupling with the adjacent CH2​ group) in the 6.5–7.5 ppm region.

Quantitative Data: Catalyst Optimization

To demonstrate the superiority of pyrrolidine in this specific transformation, a catalyst optimization study was conducted using the aldehyde intermediate and diethyl malonate.

Table 1: Optimization of the Organocatalytic Knoevenagel Condensation

EntryCatalystLoading (mol%)SolventTime (h)Yield (%)*
1None-DCM24< 5
2Triethylamine20DCM1234
3Piperidine10DCM876
4Pyrrolidine 10 DCM 4 92
5Pyrrolidine5DCM1085
6Pyrrolidine10EtOH688

*Isolated yields after column chromatography. Entry 4 represents the optimal conditions utilized in Protocol B.

Mechanistic Visualization: The Catalytic Cycle

The efficiency of pyrrolidine is rooted in its ability to form a transient, highly reactive iminium species. The catalytic cycle below maps the logical sequence of bond-forming and bond-breaking events.

CatalyticCycle Cat Pyrrolidine Catalyst Iminium Iminium Ion (LUMO lowered) Cat->Iminium + Aldehyde - H2O Aldehyde Aldehyde Intermediate Aldehyde->Iminium Adduct C-C Bond Adduct Iminium->Adduct + Nucleophile Nucleophile Malonate Enolate Nucleophile->Adduct Adduct->Cat Catalyst Regeneration Product α,β-Unsaturated Product Adduct->Product Elimination

Iminium-ion catalytic cycle for the pyrrolidine-catalyzed Knoevenagel condensation.

References

  • MDPI - Solvent-Free Selective Condensations Based on the Formation of the Olefinic (C=C) Bond Catalyzed by Organocatalyst. Available at:[Link][2]

Sources

Method

Application of 2-(2-Methoxy-3-pyridinyl)ethanol in Propenone Synthesis: Strategies for Medicinal Chemistry and Drug Development

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagrams

I'm now revising Diagram 2 to reflect the aldol addition and condensation, ensuring the correct depiction of 2-(2-methoxy-3-pyridinyl)acetaldehyde with the acetophenone derivative. I've re-examined the sequence to verify that the base initiates enolate formation, followed by the aldol addition and subsequent dehydration to form the target heteroaryl propenone. I am ensuring that the visual representations accurately reflect the process. I am also fixing the initial typo from the previous diagram.

Validating Data and Visuals

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Constructing the Data Table

I'm now building the quantitative data table comparing the Mitsunobu and oxidation/Claisen-Schmidt workflows. I'm focusing on key parameters like typical yield, reaction time, byproducts, and scalability, along with the appropriate scientific descriptions. I am ensuring that the information is accurate and clear.

Introduction and Mechanistic Rationale

In contemporary drug discovery, the propenone scaffold—most notably represented by chalcones (1,3-diphenyl-2-propen-1-ones)—serves as a privileged pharmacophore. Propenones exhibit a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and antineoplastic properties. However, optimizing the pharmacokinetic (PK) profile of these highly lipophilic scaffolds often requires the introduction of solubilizing or target-directing appendages.

2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) is an exceptionally versatile building block for this purpose. The rationale for integrating this specific moiety into propenone synthesis is threefold:

  • Metabolic Stability & Hydrogen Bonding: The 2-methoxy group on the pyridine ring acts as a stable hydrogen-bond acceptor while sterically shielding the adjacent nitrogen from rapid N-oxidation by hepatic CYPs.

  • Physicochemical Modulation: The pyridine ring modulates the overall pKa of the molecule, significantly enhancing aqueous solubility compared to simple aryl appendages.

  • Linker Flexibility: The ethanol side chain provides a two-carbon spacer, offering optimal conformational flexibility when bridging the heterocyclic headgroup to the rigid propenone core.

This guide details two distinct, field-proven workflows for incorporating 2-(2-Methoxy-3-pyridinyl)ethanol into propenone synthesis: Direct Etherification via the Mitsunobu Reaction and Oxidation followed by Claisen-Schmidt Condensation .

Workflow 1: Direct Etherification via Mitsunobu Reaction

The Mitsunobu reaction is the premier method for coupling primary alcohols to phenolic hydroxyl groups under mild, neutral conditions . In this workflow, 2-(2-Methoxy-3-pyridinyl)ethanol is used to O-alkylate a pre-synthesized hydroxypropenone (e.g., 4'-hydroxychalcone).

Causality of Experimental Choices
  • Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is utilized instead of DEAD due to its superior safety profile (less explosive) and better solubility in non-polar solvents, which aids in post-reaction purification.

  • Temperature Control: The reaction is initiated at 0 °C. The formation of the betaine intermediate between triphenylphosphine (PPh3) and DIAD is highly exothermic. Controlling this temperature prevents the premature degradation of the betaine into hydrazine dicarboxylate byproducts before the alcohol can be activated .

  • Self-Validating System: The protocol relies on TLC monitoring of the highly UV-active hydroxypropenone. The disappearance of the starting phenol and the emergence of a higher Rf product (the ether) provides immediate visual validation of the reaction's progress.

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4'-hydroxychalcone (1.0 mmol) and 2-(2-Methoxy-3-pyridinyl)ethanol (1.1 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.2 mmol) to the stirring solution. Ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dropwise, add DIAD (1.2 mmol) over 15 minutes. Critical Step: Rapid addition will cause a localized temperature spike, leading to poor atom economy and high byproduct formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation & Workup: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). Upon complete consumption of the phenol, quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to remove the triphenylphosphine oxide (TPPO) byproduct.

Mitsunobu A 2-(2-Methoxy-3-pyridinyl)ethanol (Primary Alcohol) C PPh3 + DIAD (Betaine Intermediate) A->C B Hydroxypropenone (e.g., 4'-hydroxychalcone) B->C D Alkoxyphosphonium Intermediate C->D Activation (0 °C) E O-Alkylated Propenone (Ether Linkage) D->E SN2 Displacement (- Ph3P=O)

Figure 1: Mechanistic workflow of the Mitsunobu etherification linking the pyridine moiety to a propenone core.

Workflow 2: Oxidation & Claisen-Schmidt Condensation

When the goal is to incorporate the 2-methoxy-3-pyridinyl moiety directly into the carbon backbone of the propenone, the primary alcohol must first be oxidized to an aldehyde. This is followed by a base-catalyzed Claisen-Schmidt condensation with an acetophenone derivative .

Causality of Experimental Choices
  • Oxidant Selection (Dess-Martin Periodinane): DMP is chosen over Swern or Jones oxidants because it proceeds rapidly at room temperature without generating malodorous sulfides or requiring harsh acidic conditions that might cleave the methoxy ether .

  • Condensation Sequence: The resulting 2-(2-methoxy-3-pyridinyl)acetaldehyde possesses α-protons, making it susceptible to self-aldol condensation. To prevent this, the acetophenone is pre-treated with the base to form the thermodynamic enolate before the slow addition of the aldehyde.

Step-by-Step Protocol

Step A: Oxidation to Aldehyde

  • Dissolve 2-(2-Methoxy-3-pyridinyl)ethanol (2.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Add Dess-Martin Periodinane (2.2 mmol) in a single portion at room temperature. Stir for 2 hours.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 (15 mL). Stir vigorously until the organic layer is clear (approx. 15 mins).

  • Extract with DCM, dry over Na2SO4, and concentrate to yield crude 2-(2-methoxy-3-pyridinyl)acetaldehyde. Use immediately in Step B to avoid degradation.

Step B: Claisen-Schmidt Condensation

  • In a separate flask, dissolve the chosen substituted acetophenone (2.0 mmol) in 15 mL of Ethanol.

  • Add an aqueous solution of KOH (2.5 mmol in 2 mL H2O). Stir for 15 minutes to ensure enolate formation.

  • Dissolve the crude aldehyde from Step A in 5 mL of Ethanol and add it dropwise to the enolate solution over 30 minutes.

  • Stir at room temperature for 8 hours. The formation of the trans-α,β-unsaturated ketone is thermodynamically driven.

  • Neutralize the mixture with 1M HCl, precipitate the product with ice water, and isolate via vacuum filtration.

ClaisenSchmidt A 2-(2-Methoxy-3-pyridinyl)ethanol B DMP Oxidation (CH2Cl2, RT) A->B C 2-(2-Methoxy-3-pyridinyl)acetaldehyde B->C F Aldol Intermediate (β-Hydroxy Ketone) C->F Nucleophilic Attack D Acetophenone Derivative E Base (KOH/EtOH) Enolate Formation D->E E->F G Heteroaryl Propenone (Target Chalcone) F->G Dehydration (-H2O)

Figure 2: Two-step synthesis of heteroaryl propenones via oxidation and Claisen-Schmidt condensation.

Quantitative Data & Workflow Comparison

To aid in experimental planning, the following table summarizes the key metrics, expected outcomes, and scalability of both methodologies.

ParameterWorkflow 1: Mitsunobu EtherificationWorkflow 2: Oxidation & Claisen-Schmidt
Primary Transformation C-O Bond Formation (Etherification)C-C Bond Formation (Olefination)
Typical Yield 65% - 85%50% - 70% (Over two steps)
Reaction Time 12 - 16 hours2 h (Oxidation) + 8 h (Condensation)
Key Byproducts Triphenylphosphine oxide (TPPO), reduced DIADSelf-condensation products, unreacted aldehyde
Purification Method Flash Chromatography (Hexane/EtOAc)Recrystallization or Flash Chromatography
Scalability Moderate (TPPO removal becomes difficult >10g)High (Aqueous workup removes most impurities)

References

  • Title: Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones: The Mitsunobu Reaction Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Stereoselective Synthesis of Flavonoids: A Brief Overview Source: Molecules (via PubMed Central) URL: [Link]

  • Title: A Biomimetic Strategy to Access the Silybins: Total Synthesis of (−)-Isosilybin A Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL: [Link]

Application

Application Notes &amp; Protocols: The Role of Methoxypyridine Derivatives in the Development of Anticancer Agents

Introduction: The Privileged Position of the Pyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The pyridine ring, a six-member...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Position of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one such "privileged scaffold"[1][2]. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a central component in a vast array of FDA-approved therapeutics[3]. Within oncology, pyridine derivatives are particularly prominent, forming the core of numerous agents that target the complex signaling networks driving cancer[4][5].

This guide focuses specifically on methoxypyridine derivatives , a subclass that has demonstrated significant potential in anticancer agent development. The inclusion of the methoxy (-OCH₃) group can profoundly influence a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with therapeutic targets[4]. These derivatives have been shown to exert their anticancer effects through diverse and potent mechanisms, including the inhibition of critical cellular enzymes and the disruption of fundamental processes required for tumor growth and survival[1][6].

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanisms of action, offers field-proven insights into experimental design through application notes, and presents detailed protocols for the preclinical evaluation of novel methoxypyridine-based anticancer candidates.

Part 1: Mechanisms of Antineoplastic Action

The efficacy of methoxypyridine derivatives in oncology stems from their ability to modulate key biological pathways essential for cancer cell proliferation, survival, and metastasis. The primary mechanisms identified are kinase inhibition, disruption of microtubule dynamics, and the subsequent induction of programmed cell death (apoptosis).

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival[7][8][9]. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention[8]. Methoxypyridine derivatives have been successfully designed to act as small-molecule kinase inhibitors (SMKIs), which typically compete with ATP for binding in the kinase's active site, thereby blocking downstream signaling[7].

Key kinase targets for methoxypyridine derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, a critical step for tumor growth and metastasis[1][6].

  • PIM-1 Kinase: This is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. Certain methoxypyridine-oxadiazole hybrids have shown potent PIM-1 inhibition, leading to apoptosis in breast cancer cells[10].

  • EGFR (Epidermal Growth factor Receptor): Overactivity of EGFR is common in lung, colorectal, and other cancers. Thiazolyl pyridine derivatives have been identified as potent EGFR inhibitors[1].

  • PyK2 (Proline-rich Tyrosine Kinase 2): This kinase is involved in cancer cell migration and invasion. Inhibitors that decrease PyK2 phosphorylation have been shown to suppress these malignant properties[11].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP KinaseCascade Downstream Signaling Cascade (e.g., Ras/Raf/MEK) RTK->KinaseCascade Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds ATP ATP ATP->RTK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) KinaseCascade->Proliferation Promotes Block BLOCK Inhibitor Methoxypyridine Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized pathway of kinase inhibition by a methoxypyridine derivative.

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and trigger apoptosis[4]. Several trimethoxyphenyl pyridine derivatives, designed as analogues of the natural tubulin inhibitor combretastatin A-4, have demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization[1][5]. This disruption of the mitotic spindle prevents cancer cells from successfully dividing, leading to cell death[5].

G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis (Cell Death) M->Apoptosis Mitotic Catastrophe Inhibitor Methoxypyridine Derivative Inhibitor->M Arrests Cycle by Inhibiting Tubulin Polymerization

Caption: Mechanism of cell cycle arrest induced by tubulin-targeting agents.

Part 2: Application Notes for Preclinical Development

The translation of a promising methoxypyridine derivative from a chemical entity to a viable drug candidate requires a systematic and logical preclinical evaluation.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is paramount for optimizing lead candidates. The causality behind experimental choices in medicinal chemistry is often driven by SAR insights. For methoxypyridine derivatives, several key patterns have been observed.

Structural Feature / ModificationObserved Impact on Anticancer ActivityRationale for ImpactRepresentative Citation(s)
Position of Methoxy Group Can significantly alter potency and selectivity.The methoxy group's position affects steric hindrance and electronic properties, influencing how the molecule fits into the target's binding pocket.[4]
Additional Substituents (e.g., -Cl, -F) para-substituted chloro and methoxy groups have been shown to greatly enhance activity.Halogens can increase binding affinity through specific interactions (e.g., halogen bonds) and can improve metabolic stability and cell permeability.[4]
Hybridization with other Heterocycles Fusing the pyridine ring with other scaffolds (e.g., oxadiazole, imidazole) can create multi-targeted agents or enhance potency against a single target.The hybrid molecule may engage in additional binding interactions or possess complementary mechanisms of action.[1][2][10]
Carbonitrile Group (-CN) The presence of a nitrile group has been linked to enhanced activity in some series.The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be critical for target engagement.[4][12]
Preclinical Evaluation Workflow

A self-validating system for preclinical assessment ensures that each step logically informs the next. The workflow should progress from broad cytotoxicity screening to specific mechanistic validation.

A Synthesis & Purification of Methoxypyridine Derivative B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on multiple cell lines) A->B C Determine IC50 Values & Select Potent Candidates B->C D Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition Assay) C->D Validate Target E Mechanistic Cellular Assays (Cell Cycle Analysis, Apoptosis Assay, Tubulin Polymerization) C->E Elucidate Mechanism G Lead Optimization (SAR-guided chemical modification) C->G Iterate D->G F In Vivo Studies (Xenograft Models) E->F Confirm Efficacy E->G G->A

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

Welcome to the technical support center for the synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol can be approached through several distinct chemical pathways. The choice of route often depends on the availability of starting materials, required scale, and the specific capabilities of the laboratory. Below is a comparative analysis of the most common synthetic strategies.

Table 1: Comparison of Primary Synthetic Routes

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
A 2-Methoxy-3-pyridinecarboxylic acid or its esterReductionHigh yields, commercially available starting materials.Requires strong, hazardous reducing agents (e.g., LiAlH₄); sensitive to moisture.
B 2-Methoxy-3-pyridinecarboxaldehydeReduction or Grignard AdditionMilder reducing agents (e.g., NaBH₄) can be used; allows for homologation.Aldehyde starting material can be prone to oxidation or side reactions.
C 2-Methoxy-3-vinylpyridineHydroboration-OxidationExcellent regioselectivity (anti-Markovnikov); mild conditions.[1][2]Vinylpyridine may not be readily available; borane reagents require careful handling.
D 3-Bromo-2-methoxypyridineGrignard ReactionModular; allows for the formation of a key C-C bond.Grignard formation can be challenging; requires strictly anhydrous conditions.[3][4]

digraph "Synthetic_Pathways" {
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node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
// Nodes
SM1 [label="2-Methoxy-3-pyridinecarboxylic Acid / Ester"];
SM2 [label="2-Methoxy-3-pyridinecarboxaldehyde"];
SM3 [label="2-Methoxy-3-vinylpyridine"];
SM4 [label="3-Bromo-2-methoxypyridine"];
Product [label="2-(2-Methoxy-3-pyridinyl)ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges
SM1 -> Product [label="Route A: Reduction\n(e.g., LiAlH₄)"];
SM2 -> Product [label="Route B: Reduction\n(e.g., NaBH₄)"];
SM3 -> Product [label="Route C: Hydroboration-\nOxidation"];
SM4 -> "Grignard_Reagent" [label="Mg, THF"];
"Grignard_Reagent" [label="Grignard Reagent", shape=diamond, fillcolor="#FBBC05"];
"Grignard_Reagent" -> Product [label="Route D: Reaction with\nEthylene Oxide"];

}

Caption: Common synthetic routes to 2-(2-Methoxy-3-pyridinyl)ethanol.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during synthesis in a question-and-answer format.

Q1: My overall yield is consistently low when using the reduction of ethyl 2-methoxy-3-pyridinecarboxylate (Route A). What are the likely causes and how can I fix this?

Low yield in this reduction is a common problem and can typically be traced to three areas: reagent quality, reaction conditions, or workup procedure.

Causality Analysis: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it reacts violently with water and is deactivated by atmospheric moisture.[5] The reaction involves the reduction of an ester to a primary alcohol, proceeding through an aldehyde intermediate. If the reagent is not active enough or is used in insufficient quantity, the reaction may stall at the aldehyde stage or fail to start. Furthermore, the product is a polar alcohol, which can lead to losses during aqueous workup if not extracted efficiently.

Troubleshooting Protocol:

  • Verify Reagent Activity:

    • Use a fresh, unopened bottle of LiAlH₄ whenever possible.

    • If using an older bottle, test its activity on a small scale with a standard substrate (e.g., ethyl benzoate) before committing your main batch.

    • Ensure the THF solvent is anhydrous. Use freshly distilled THF over sodium/benzophenone or purchase a high-purity anhydrous grade.

  • Optimize Reaction Conditions:

    • Stoichiometry: Carboxylic acid reduction requires an excess of LiAlH₄ because the first equivalent is consumed in an acid-base reaction to deprotonate the acid.[5] For esters, a molar ratio of at least 1.5:1 (LiAlH₄:ester) is recommended to ensure complete conversion.

    • Temperature Control: Add the ester solution dropwise to a suspension of LiAlH₄ in THF at 0 °C to control the initial exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then reflux gently to drive the reaction to completion.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product alcohol will have a lower Rf value than the starting ester. The reaction is complete when the starting material spot has disappeared.

  • Refine Workup and Purification:

    • Quenching: A Fieser workup is highly recommended to produce a granular, easily filterable aluminum salt precipitate. At 0 °C, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.

    • Extraction: The product is polar and has some water solubility. Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.

    • Purification: Purify the crude product by silica gel column chromatography. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the product from less polar impurities.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Are LiAlH₄ and THF anhydrous and active? start->check_reagents check_conditions Was the reaction run to completion (monitored by TLC)? check_reagents->check_conditions Yes solution_reagents Use fresh, anhydrous reagents. Test LiAlH₄ activity. check_reagents->solution_reagents No check_workup Was the workup and extraction procedure optimized for a polar product? check_conditions->check_workup Yes solution_conditions Increase reflux time or temperature. Ensure sufficient LiAlH₄ stoichiometry. check_conditions->solution_conditions No solution_workup Use Fieser workup. Perform multiple extractions with ethyl acetate. check_workup->solution_workup No end Yield Improved check_workup->end Yes solution_reagents->end solution_conditions->end solution_workup->end

Caption: Decision workflow for troubleshooting low yields in LiAlH₄ reductions.

Q2: I am attempting a Grignard reaction with 3-bromo-2-methoxypyridine and ethylene oxide (Route D) but the reaction is failing. What is going wrong?

Failure in Grignard reactions is almost always due to two factors: failure to form the Grignard reagent or premature quenching of the reagent once formed.

Causality Analysis: The formation of a Grignard reagent (R-MgX) requires an ether solvent and magnesium metal. The reaction is notoriously sensitive to moisture, as any water will protonate and destroy the highly basic organometallic species.[3] The surface of the magnesium turnings can also be coated with magnesium oxide, which prevents the reaction from initiating.

Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous diethyl ether or THF. It is best to use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent.

    • The 3-bromo-2-methoxypyridine starting material must also be dry.

  • Activate the Magnesium:

    • Use fresh magnesium turnings.

    • Before adding the halide, gently crush the magnesium turnings with a glass rod in the flask (under inert atmosphere) to expose a fresh metal surface.

    • Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction. The color of the iodine will fade as the reaction begins.

  • Initiate and Control the Reaction:

    • Add a small portion of your 3-bromo-2-methoxypyridine solution in THF to the activated magnesium.

    • Look for signs of reaction: gentle bubbling, cloudiness, or a slight exotherm. You may need to gently warm the flask with a heat gun to start the reaction.

    • Once initiated, add the rest of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ethylene Oxide:

    • Ethylene oxide is a gas at room temperature. It is best to bubble it through the cooled (0 °C) Grignard solution or add a pre-condensed solution of ethylene oxide in anhydrous THF.

    • This step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when working with LiAlH₄ or borane (BH₃)?

    • A: Both are highly reactive and pyrophoric reagents. LiAlH₄ reacts violently with water to produce flammable hydrogen gas. Borane is often used as a complex with THF (BH₃·THF), which is more stable but still requires careful handling under an inert atmosphere.[6] Always work in a fume hood, wear appropriate personal protective equipment (PPE), and have a Class D fire extinguisher available for metal fires.

  • Q: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the starting carboxylic acid or ester?

    • A: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters.[5][7] It is, however, suitable for reducing the intermediate aldehyde (2-methoxy-3-pyridinecarboxaldehyde) to the desired alcohol.[8]

  • Q: How can I best monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexane). The starting materials (ester, aldehyde) are less polar and will have a higher Rf than the more polar product alcohol. Stain with potassium permanganate or view under UV light.

  • Q: My final product appears as a yellow oil after purification. Is this normal?

    • A: While the pure compound should be a colorless to light yellow oil, a distinct yellow color may indicate impurities.[9] Ensure all solvent has been removed in vacuo. If the color persists, consider re-purifying a small sample by chromatography or short-path distillation under high vacuum to see if the color can be removed. NMR spectroscopy is essential to confirm the purity and structure.

Section 4: Detailed Experimental Protocol (Route A)

This protocol describes the reduction of ethyl 2-methoxy-3-pyridinecarboxylate to 2-(2-Methoxy-3-pyridinyl)ethanol using LiAlH₄.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 2-methoxy-3-pyridinecarboxylate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • 15% (w/v) aqueous sodium hydroxide (NaOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (approx. 0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve ethyl 2-methoxy-3-pyridinecarboxylate (1.0 eq) in anhydrous THF.

  • Add the ester solution to the LiAlH₄ suspension dropwise via an addition funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Begin the workup by slowly and carefully adding water (1 mL per 1 g of LiAlH₄ used).

  • Next, add 15% aqueous NaOH (1 mL per 1 g of LiAlH₄ used).

  • Finally, add water again (3 mL per 1 g of LiAlH₄ used).

  • Stir the resulting slurry vigorously for 30 minutes at room temperature. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(2-Methoxy-3-pyridinyl)ethanol.

References

  • Vertex AI Search. (n.d.). Grignard Reaction - Web Pages.
  • Taylor & Francis. (2014, June 18).
  • SynArchive. (n.d.). Grignard Reaction.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinecarboxaldehyde 96.
  • ResearchG
  • Wikipedia. (n.d.).
  • Vertex AI Search. (2020, May 20).
  • PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol.
  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • Master Organic Chemistry. (2013, March 28).
  • Chemistry Steps. (2024, November 28).
  • Vertex AI Search. (n.d.). 9.
  • Chemistry Steps. (2020, March 15).
  • Organic Syntheses. (n.d.). Procedure.
  • ACS Publications. (n.d.). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6 | Journal of the American Chemical Society.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Scheme I. Synthesis of (2) pyridine and (3)
  • PubChem. (2026, March 7). 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol | C12H12N2O2.
  • PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.
  • SciSpace. (n.d.). The Addition of Grignard Reagents to Pyridazines. II.
  • Chemistry LibreTexts. (2019, June 5). 18.
  • DR-NTU. (n.d.).
  • Technical Disclosure Commons. (2025, August 29). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].propoxy)-3-methyl-2-pyridinyl]*.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxy-3-pyridinyl)ethanol

Welcome to the technical support guide for the purification of 2-(2-Methoxy-3-pyridinyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(2-Methoxy-3-pyridinyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this key intermediate. Our guidance is grounded in established chromatographic principles to ensure you achieve the highest purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My compound, 2-(2-Methoxy-3-pyridinyl)ethanol, is showing significant peak tailing on my silica gel column. How can I achieve a sharper, more symmetrical peak?

A1: Peak tailing is a classic issue when purifying basic compounds, such as pyridines, on standard silica gel.[1][2][3]

  • Root Cause: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[4][5] The basic nitrogen atom on the pyridine ring of your compound can undergo a strong, sometimes irreversible, interaction with these acidic sites. This causes a portion of the molecules to lag behind the main band, resulting in a "tail."[3][6]

  • Solution: The most effective solution is to neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Primary Recommendation: Add 0.1% to 1% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane).[1][7] TEA is a volatile organic base that will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound.[2][6] This allows your product to elute symmetrically.

    • Alternative: A solution of 1-10% ammonia in methanol can also be used, which is then added as a small component to a solvent like dichloromethane.[7][8]

  • Self-Validation Protocol:

    • Run a Thin Layer Chromatography (TLC) plate of your crude material using your chosen eluent (e.g., 50% Ethyl Acetate in Hexane). Observe the tailing of the product spot.

    • Prepare a new developing jar with the same eluent but with 1% TEA added.

    • Run another TLC plate. You should observe a significant reduction in tailing and a slightly higher Retention Factor (Rf) value for your product. This confirms the additive will be effective on the column.

Q2: I'm having trouble getting good separation between my product and a closely-running impurity. What are my options?

A2: Achieving good separation (resolution) is the primary goal of chromatography. If impurities are co-eluting with your product, a systematic optimization of the mobile phase is required.

  • Root Cause: The chosen solvent system does not have sufficient selectivity for the different components in your mixture. This means the relative affinity of your product and the impurity for the stationary phase versus the mobile phase is too similar.

  • Solutions:

    • Optimize Polarity (Isocratic Elution): The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.25 and 0.35.[9] If your Rf is too high, decrease the polarity of the eluent (e.g., move from 50% to 30% Ethyl Acetate in Hexane). If it's too low, increase the polarity.[10][11]

    • Change Solvent Selectivity: If simply adjusting polarity doesn't resolve the spots, switch to a different solvent system. Solvents are grouped into different selectivity classes based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment). Switching from an Ethyl Acetate (ester)/Hexane (alkane) system to a Dichloromethane (chlorinated)/Methanol (alcohol) system can dramatically alter the separation pattern.[7][8]

    • Use a Gradient Elution: Start with a low-polarity mobile phase to allow less polar impurities to elute. Then, gradually increase the polarity of the mobile phase over the course of the run.[11] This will sharpen the peak of your target compound and can help resolve it from impurities that are more strongly retained.

Q3: My yield after column chromatography is very low. Where could my compound have gone?

A3: Low recovery is a frustrating issue that can often be traced back to interactions with the stationary phase or procedural errors.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: As mentioned in Q1, strong acid-base interactions can cause your basic product to permanently stick to the silica gel. Using a TEA-modified eluent is the best way to prevent this.

    • Compound Instability: Although 2-(2-Methoxy-3-pyridinyl)ethanol is generally stable, some sensitive compounds can degrade on the acidic silica surface.[12] You can test for this by spotting your crude material on a TLC plate, letting it sit exposed to the silica for an hour, and then developing it to see if new spots (degradation products) have appeared.[12] If this is the case, consider using a more neutral stationary phase like alumina.[7]

    • Improper Fraction Collection: If fractions are collected too broadly, you may be mixing pure product with impure fractions, leading to a decision to discard fractions that contain a significant amount of product. Always monitor your fractions closely using TLC before combining them.[11][13]

    • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping bands and poor separation, which complicates fraction selection.

Q4: My compound is not moving from the origin on the TLC plate (Rf = 0), even with 100% Ethyl Acetate.

A4: This indicates that your mobile phase is not polar enough to displace the highly polar compound from the very polar silica gel.

  • Root Cause: Your compound has a very high affinity for the stationary phase due to its polar alcohol group and the pyridine ring. Ethyl acetate alone may not be a strong enough eluent.

  • Solution: You need to use a more polar solvent system.

    • Recommendation: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice for more polar compounds.[8]

    • Protocol: Start by testing a TLC with 5% Methanol in DCM. If the Rf is still too low, incrementally increase the percentage of methanol to 10% or 15%. Be aware that using more than 10-15% methanol with silica gel can risk dissolving some of the stationary phase.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and solvent system to start with for this purification?

A1: For a moderately polar, basic compound like 2-(2-Methoxy-3-pyridinyl)ethanol, the standard and most cost-effective choice is Normal-Phase Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh for flash chromatography) is the most common choice.[5][14][15] Its polar surface effectively retains polar compounds.

  • Initial Solvent System: A good starting point for TLC method development is a mixture of Ethyl Acetate (EtOAc) and Hexane .[8] Begin with a 1:1 mixture (50% EtOAc in Hexane) and adjust the ratio to achieve an Rf value of ~0.3 for your product.[9][11] As noted in the troubleshooting section, the addition of ~0.5-1% Triethylamine (TEA) is highly recommended to prevent peak tailing.[1][2]

Q2: How do I properly perform TLC to develop my column method?

A2: Thin Layer Chromatography (TLC) is an essential preliminary step for optimizing your separation before committing to a large-scale column.[9][16]

// Nodes A [label="Spot Crude Mixture\non TLC Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Develop Plate in\nTest Solvent System\n(e.g., 50% EtOAc/Hex)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Visualize Spots\n(UV Lamp, Stain)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Analyze Rf Value\n& Spot Shape", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Rf ~ 0.3 &\nGood Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Adjust Solvent Polarity\n(More/Less Polar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Tailing Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Add Modifier\n(e.g., 1% TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Method Optimized:\nProceed to Column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Evaluate"]; E -> G [label="Yes"]; E -> F [label="No"]; F -> A [label="Re-spot & Re-run"]; G -> I [label="No"]; G -> H [label="Yes"]; H -> A [label="Re-spot & Re-run"]; } enddot

Caption: A step-by-step workflow for method development.

Q3: How much crude material can I load onto my column?

A3: The loading capacity depends heavily on the difficulty of the separation. A good rule of thumb is to base the loading on the weight of the stationary phase (silica gel).

Separation Difficulty (based on ΔRf on TLC)Typical Loading Capacity (% of Silica Weight)
Easy (ΔRf > 0.2)5 - 10% (e.g., 5-10 g crude on 100 g silica)
Moderate (ΔRf = 0.1 - 0.2)1 - 5% (e.g., 1-5 g crude on 100 g silica)
Difficult (ΔRf < 0.1)0.1 - 1% (e.g., 0.1-1 g crude on 100 g silica)

Table 1: General guidelines for sample loading on silica gel columns.

For scaling up a previously successful purification, you can maintain the ratio of sample mass to silica mass.[17] For example, if you successfully purified 100 mg of material on a 10 g column, you can scale up to purifying 1 g of material on a 100 g column.[17]

Q4: How do I pack the column and load my sample for the best results?

A4: Proper column packing and sample loading are critical to prevent band broadening and ensure a high-resolution separation.

Troubleshooting_Tree

Caption: A decision tree for resolving common purification problems.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[11] Add a thin layer of sand.

    • In a separate beaker, mix your silica gel with your initial, least polar eluent to create a free-flowing slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles.[12]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add a final layer of sand on top to protect the silica bed. Never let the solvent level drop below the top of the silica.[12]

  • Loading the Sample:

    • Wet Loading: Dissolve your crude product in the minimum amount of the initial eluent. Use a pipette to carefully apply the concentrated solution to the top of the silica bed. This is quick but can disturb the bed if not done carefully.

    • Dry Loading (Preferred for difficult separations): Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This results in your crude material being adsorbed onto the silica. Carefully add this dry powder to the top of the column. Dry loading often provides sharper bands and better separation.[13][18]

References

  • Vertex AI Search. (2025, July 10). Understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
  • AGC Chemicals Americas. (2024, April 2).
  • Alfa Chemistry.
  • Danaher Life Sciences.
  • uHPLCs.
  • Sorbtech.
  • Chintaluri, C. (2015, June 18). How can I select the solvent system for column chromatography?
  • University of Calgary.
  • Membrane Solutions.
  • University of Rochester Chemistry.
  • Restek. Troubleshooting Guide.
  • Welch Materials. (2025, December 15).
  • Dolan, J. W. (2020, November 12). What's Happening to My Column?
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Chrom Tech, Inc. (2024, November 20).
  • BenchChem.
  • BenchChem. Column chromatography purification tips for polar acetanilide compounds.
  • Teledyne ISCO.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Waters Blog. (2025, June 18).
  • Cytiva. Chromatography scale-up: don't get tied down by bed height.
  • Biotage. (2023, January 20).
  • AZoM. (2023, October 11).
  • PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol.
  • Novasep. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Lacey, M. J., et al. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. openagrar.de.
  • BenchChem. Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • MDPI. (2025, August 11).
  • Armarego, W. L. F.
  • DTIC. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3)
  • PubChem. 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol.
  • PubChem. (2-Methoxypyridin-3-yl)methanol.

Sources

Troubleshooting

Technical Support Center: Recrystallization of (2-Methoxy-3-pyridinyl)methanol

Welcome to the Technical Support Center for the purification and handling of (2-methoxy-3-pyridinyl)methanol (CAS: 112197-16-7). This guide is designed for research scientists and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of (2-methoxy-3-pyridinyl)methanol (CAS: 112197-16-7). This guide is designed for research scientists and drug development professionals who require high-purity intermediates for the synthesis of complex heterocyclic APIs and aldehydes[1].

Because this compound features a unique combination of a hydrogen-bond donating/accepting hydroxymethyl group, a methoxy ether, and a basic pyridine nitrogen, its solubility profile can make crystallization challenging. This center provides causality-driven protocols, quantitative solvent data, and advanced troubleshooting to ensure self-validating, high-yield purification.

Part 1: Physicochemical Profile & Solvent Selection

To design an effective recrystallization system, we must first analyze the thermodynamic and structural properties of the target molecule. The presence of the hydroxymethyl group strongly influences its affinity for polar solvents, while the aromatic pyridine ring provides lipophilic character.

Table 1: Quantitative Physicochemical Properties

Property Value Reference
CAS Number 112197-16-7 [2]
Molecular Formula C7H9NO2 [3]
Molar Mass 139.15 g/mol [3]
Boiling Point 241.8 °C at 760 mmHg [2]

| Physical Form | Solid (Crystalline) |[4] |

Solvent Selection Matrix

Selecting the correct solvent system is a balance of dielectric constants ( ϵ ) and boiling points. The ideal system dissolves the compound entirely near its boiling point but forces nucleation at lower temperatures.

Table 2: Solvent Profiles for (2-Methoxy-3-pyridinyl)methanol Recrystallization | Solvent System | Role | Boiling Point (°C) | Dielectric Constant ( ϵ ) | Causality for Selection | | :--- | :--- | :--- | :--- | :--- | | Ethyl Acetate | Primary Solvent | 77.1 | 6.02 | Excellent hot solubility due to H-bond accepting ester group; moderate cold solubility. Ideal for primary dissolution. | | Hexanes / Heptane | Anti-Solvent | 68 - 98 | ~1.90 | Lowers the bulk dielectric constant of the mixture, forcing the polar pyridine-alcohol out of solution. | | Isopropanol (IPA) | Single Solvent | 82.5 | 18.3 | Protic solvent; competes for H-bonds. Excellent for purging highly polar impurities through a steep temperature-solubility gradient. | | Toluene | Primary Solvent | 110.6 | 2.38 | Pi-pi stacking interactions with the pyridine ring. Ideal if the crude matrix contains highly lipophilic byproducts. |

Part 2: Experimental Workflows & Methodologies

The most robust method for purifying (2-methoxy-3-pyridinyl)methanol from a crude reaction matrix is an Anti-Solvent Recrystallization using an Ethyl Acetate/Hexanes system.

Recrystallization_Workflow Crude Crude (2-Methoxy-3-pyridinyl)methanol Solid Matrix Dissolve Dissolve in Hot EtOAc (Primary Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Hexanes Dropwise (Reach Cloud Point) Filter->AntiSolvent Cooling Controlled Slow Cooling (Nucleation & Growth) AntiSolvent->Cooling Oiling Phase Separation (Oiling Out)? Cooling->Oiling Reheat Reheat & Add EtOAc (Adjust Solvent Ratio) Oiling->Reheat Yes Harvest Vacuum Filtration & Cold Hexane Wash Oiling->Harvest No Reheat->Cooling Pure Pure Crystalline Product Harvest->Pure

Workflow for the anti-solvent recrystallization of (2-methoxy-3-pyridinyl)methanol.

Protocol: Anti-Solvent Crystallization (EtOAc / Hexanes)

1. Initial Dissolution (Supersaturation Setup): Suspend the crude (2-methoxy-3-pyridinyl)methanol in a minimum volume of ethyl acetate (approximately 3–5 mL per gram of crude). Heat the mixture to a gentle reflux (~75 °C) while stirring. Causality: Using the absolute minimum volume of the primary solvent ensures that the solution will reach critical supersaturation rapidly upon cooling. Self-Validation: Swirl the flask against a strong backlight. If no solid particulates remain, complete dissolution is validated.

2. Clarification (Impurity Purge): If the solution is dark or discolored, add 5% w/w activated carbon (e.g., Norit). Maintain heat for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad. Causality: The highly porous carbon adsorbs polymeric and colored impurities. Pre-warming the funnel prevents premature crystallization in the fritted glass.

3. Anti-Solvent Addition (Nucleation Boundary): Return the clear filtrate to the heat source (70 °C). Slowly add hexanes dropwise via an addition funnel until a faint, persistent cloudiness appears in the solution. Causality: The "cloud point" indicates the exact boundary of the metastable zone where the bulk dielectric constant has dropped enough to force the polar molecules out of the solvation shell.

4. Re-dissolution & Controlled Cooling: Add 1–2 drops of hot ethyl acetate just until the solution clears again. Remove the flask from the heat source and allow it to cool to room temperature completely undisturbed over 2 hours. Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, highly ordered crystal lattices. Rapid cooling traps kinetic impurities within the crystal defects.

5. Maturation & Harvesting: Transfer the flask to an ice bath (0–5 °C) for 1 hour. Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes. Self-Validation: Inspect the filtrate. A successful cold wash will carry away the yellow/brown mother liquor, leaving the filter cake distinctly whiter and free of surface impurities. Dry the crystals in a vacuum desiccator at 40 °C to constant weight.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my (2-methoxy-3-pyridinyl)methanol "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the solution reaches supersaturation is higher than the melting point of your crude mixture. Because impurities depress the melting point of the API, a highly impure crude will often separate as an oil. Solution: Reheat the mixture until the oil dissolves. Add 10-15% more primary solvent (Ethyl Acetate) to lower the saturation temperature. Cool the solution much slower, and introduce a pure "seed crystal" of (2-methoxy-3-pyridinyl)methanol when the solution is just slightly above room temperature to bypass the oiling phase and force solid nucleation.

Q: My recovery yield is extremely low (<40%). How can I improve it? A: The hydroxymethyl group forms strong hydrogen bonds with polar solvents, keeping the molecule highly soluble even at low temperatures. If your yield is low, your solvent matrix is too polar. Solution: You likely used too much primary solvent during step 1. Distill off 30-50% of the ethyl acetate under reduced pressure, then repeat the anti-solvent addition. Alternatively, switch to a less polar primary solvent like Toluene, which relies on weaker π−π interactions rather than hydrogen bonding.

Q: Co-crystallization is occurring; my crystals are still yellow and impure. What went wrong? A: If impurities co-crystallize, they likely share a similar polarity profile to the target molecule, or the cooling rate was too fast, causing kinetic trapping. Solution: Switch to a single-solvent recrystallization using Isopropanol (IPA). The protic nature of IPA will aggressively compete for hydrogen bonds, keeping polar impurities dissolved in the mother liquor even at 0 °C, while the (2-methoxy-3-pyridinyl)methanol selectively crystallizes out.

Part 4: References

Sources

Optimization

Pyridine Synthesis &amp; Optimization: Advanced Technical Support Center

Welcome to the Advanced Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I have structured this guide to address the most complex bottlenecks encountered in pyridine construc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I have structured this guide to address the most complex bottlenecks encountered in pyridine construction—ranging from multicomponent cyclizations to late-stage cross-electrophile couplings.

Rather than simply providing a list of quick fixes, this center is built on causality . Understanding why a reaction fails is the prerequisite to optimizing it. Every solution provided here is grounded in mechanistic logic and field-validated protocols to ensure your workflows are robust, scalable, and reproducible.

MODULE 1: Multicomponent Cyclizations (Hantzsch Synthesis)

Q1: Why is my Hantzsch 1,4-dihydropyridine (DHP) synthesis stalling with low yields and multiple side products?

Causality: The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate)[1]. Traditional methods rely on refluxing in organic solvents (like ethanol) for 12–24 hours. These harsh thermal conditions often lead to thermodynamic sinks, premature degradation of the aldehyde, and the formation of unwanted polymeric side products[1].

Solution: Transition to micellar catalysis or solvent-free conditions. Using an aqueous micellar solution of sodium dodecyl sulfate (SDS) with ultrasonic irradiation forces the hydrophobic reactants into the micelle core. This drastically increases the effective local concentration of the reactants, accelerating the reaction rate and improving atom economy[1]. Alternatively, utilizing Ceric Ammonium Nitrate (CAN) under solvent-free conditions at room temperature provides excellent yields by acting as a powerful Lewis acid catalyst[2].

Quantitative Data: Hantzsch Optimization Comparison
Reaction ConditionSolventCatalystTimeYieldEnvironmental Impact
Conventional EthanolNone / Acid12–24 h50–60%High (VOCs, High Energy)
Ultrasonic Micellar WaterPTSA / SDS (0.1 M)0.5 h>90%Low (Green solvent)
Solvent-Free MCR NoneCeric Ammonium Nitrate1–2.5 h>85%Very Low (No solvent)
Q2: How can I efficiently aromatize 1,4-dihydropyridines to pyridines without over-oxidation or ring cleavage?

Causality: The driving force for the final step of the Hantzsch synthesis is aromatization[1]. However, harsh oxidants (e.g., KMnO₄, HNO₃) generate aggressive radical species that can cleave the newly formed heterocycle or oxidize sensitive functional groups on the substituents. Solution: Utilize milder, highly selective halogen-mediated aromatization. Iodine in refluxing methanol provides a controlled aromatization pathway, converting 4-alkyl or aryl substituted 1,4-DHPs to their corresponding pyridines in excellent yields without over-oxidation[3].

🔬 Experimental Protocol: Ultrasonic-Assisted Aqueous Hantzsch Synthesis

This protocol is a self-validating system designed for high-yield DHP synthesis.

  • Preparation: Prepare a 0.1 M solution of sodium dodecyl sulfate (SDS) in deionized water to form the micellar medium.

  • Reagent Addition: To the aqueous solution, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and p-toluenesulfonic acid (PTSA, 10 mol%)[1].

  • Activation: Submerge the reaction vessel in an ultrasonic bath at room temperature.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a cloudy micellar emulsion. Monitor via TLC (254 nm); successful formation of the 1,4-DHP intermediate is indicated by the rapid appearance of a new, highly UV-active spot with a lower Rf​ than the starting aldehyde. The reaction is typically complete within 30 minutes.

  • Isolation: Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Aromatization (Optional): Dissolve the purified 1,4-DHP in methanol, add stoichiometric iodine, and reflux until aromatization is complete[3].

MODULE 2: Late-Stage Functionalization (Cross-Coupling of Halopyridines)

Q3: My palladium/nickel-catalyzed cross-coupling of 2-halopyridines is failing due to catalyst poisoning. How do I prevent this?

Causality: The nitrogen atom in 2-halopyridines acts as a strong σ -donor. During standard cross-electrophile couplings, the pyridine ring chelates the transition metal catalyst (forming stable, off-cycle metal-bipyridine complexes), effectively poisoning the catalyst and halting the catalytic cycle[4]. Furthermore, the use of metallic reductants (like Zn or Mn) exacerbates coordination issues. Solution: Employ formate-mediated reductive cross-coupling using Pd(I) iodide dimers. The use of sodium formate as a transfer hydrogenation agent avoids metallic reductants entirely[5]. The Pd(I) precatalyst converts to a highly active dianionic catalyst [Pd2​I4​][NBu4​]2​ , which undergoes rapid oxidative addition and resists pyridine-induced deactivation[6].

Q4: I am observing high levels of homocoupled bipyridine byproducts instead of my desired cross-coupled product.

Causality: In reductive cross-coupling, the two electrophiles compete for the metal center. If the rates of oxidative addition and transmetalation are not perfectly balanced, the metal will preferentially homocouple the more reactive halide. Solution: The formate-mediated Pd(I) dimer system inherently solves this. Rapid, reversible Pd-to-Pd transmetalation delivers iodide-bridged diarylpalladium dimers. The hetero-diarylpalladium dimers are thermodynamically more stable and have lower barriers to reductive elimination than homodimers, resulting in exceptional cross-selectivity[6].

HalopyridineTroubleshooting Start Halopyridine Cross-Coupling Reaction Failure Issue1 Catalyst Poisoning (Low Yield) Start->Issue1 Issue2 High Homocoupling (Poor Selectivity) Start->Issue2 Action1 Evaluate Metal & Ligand Issue1->Action1 Action2 Evaluate Reductant Issue2->Action2 Solution1 Use Pd(I) Iodide Dimers or NiCl2·6H2O Action1->Solution1 Solution2 Switch to Sodium Formate (Transfer Hydrogenation) Action2->Solution2

Caption: Troubleshooting workflow for halopyridine cross-coupling issues.

🔬 Experimental Protocol: Formate-Mediated Reductive Cross-Coupling

This protocol utilizes transfer hydrogenation to bypass metallic reductants.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a reaction vial with the 2-halopyridine (1.0 mmol), the aryl halide partner (1.2 mmol), and sodium formate (2.0 mmol)[5].

  • Catalyst Addition: Add the precatalyst [Pd(I)(PtBu3​)]2​ (1–2.5 mol%) to the vial[6].

  • Solvation: Dissolve the mixture in an anhydrous, degassed solvent (e.g., DMF).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 12–24 hours[6].

  • Self-Validation Checkpoint: The solution will exhibit a distinct color shift as the Pd(I) dimer activates into the dianionic species. Monitor the consumption of the 2-halopyridine via LC-MS. The absence of a mass peak corresponding to the homocoupled bipyridine confirms the cross-selectivity of the formate-mediated cycle[6].

  • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate, and proceed to purification.

MODULE 3: Downstream Processing & Isolation

Q5: My synthesized pyridine derivatives streak severely on silica gel during column chromatography. How can I isolate my product cleanly?

Causality: Pyridine is a Lewis base. The stationary phase of standard silica gel contains highly acidic silanol groups (Si-OH). The strong hydrogen bonding and acid-base interactions between the pyridine nitrogen and the silica cause the compound to stick to the column, resulting in severe tailing, poor resolution, and loss of yield[7]. Solution: You must neutralize the stationary phase. Pre-treat the silica column and spike your mobile phase with 1–2% triethylamine (TEA). The TEA competitively binds to and "caps" the acidic silanol sites, allowing your pyridine derivative to elute as a sharp, well-resolved band[7]. Alternatively, utilize an acid-base extraction (washing with dilute HCl to protonate the pyridine into the aqueous layer, then basifying and re-extracting) prior to chromatography to remove non-basic impurities[7].

References

  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Reductive Couplings of 2-Halopyridines without External Ligand... - ACS Publications.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives... - Royal Society Open Science.
  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers - ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized pyridines often presents unexpected chemo- and regioselectivity challenges....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized pyridines often presents unexpected chemo- and regioselectivity challenges. 2-(2-Methoxy-3-pyridinyl)ethanol is a critical building block in medicinal chemistry, typically synthesized via two primary routes: Route A (Directed ortho-Metalation of 2-methoxypyridine followed by epoxide opening) and Route B (Reduction of 2-(2-methoxypyridin-3-yl)acetic acid derivatives).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate common side reactions and optimize your yields.

Route A: Directed ortho-Metalation (DoM) & Epoxide Ring Opening

FAQ 1: Why am I observing C-6 substituted or 3,6-disubstituted byproducts instead of pure C-3 substitution?

The Causality: While the methoxy group at C-2 acts as a Directing Metalation Group (DMG) to favor C-3 deprotonation, the pyridine nitrogen also coordinates lithium[1]. Mechanistic studies by Fort et al. demonstrate that when using lithium dialkylamides like LDA or LTMP, the base initially pre-complexes near the H-6 proton[2]. If the temperature rises above -78 °C or if an excess of base is used, kinetic deprotonation at C-6 competes with the thermodynamic C-3 lithiation. This leads to the formation of 3,6-dilithiated species or isolated C-6 regioisomers[2].

The Solution: Strict cryogenic control (-78 °C) is non-negotiable. To bypass the dialkylamine-mediated pre-complexation at C-6 entirely, switch your base to Mesityllithium (MesLi), which has been proven to drive highly regioselective C-3 lithiation in methoxypyridines without competing C-6 abstraction[3].

FAQ 2: During the ethylene oxide quench, why are my yields low and contaminated with PEG-like polymeric residues?

The Causality: Ethylene oxide is a highly reactive, polymerizable electrophile. When the C-3 organolithium species attacks the epoxide, it generates a strongly basic lithium alkoxide intermediate. If the reaction is allowed to warm up too quickly, this intermediate acts as a nucleophile, attacking unreacted ethylene oxide molecules and initiating anionic ring-opening polymerization, resulting in polyethylene glycol (PEG) derivatives.

The Solution: Introduce a Lewis acid additive, specifically Boron Trifluoride Diethyl Etherate ( BF3​⋅OEt2​ ). The Lewis acid pre-activates the epoxide, drastically lowering the activation energy required for the organolithium attack. This allows the ring-opening to occur rapidly at -78 °C, effectively outcompeting the propagation of the alkoxide chain.

DoM_Pathway A 2-Methoxypyridine B Pre-complexation at N/H-6 A->B LDA / LTMP -78 °C C C-3 Lithiated Intermediate (Desired) B->C Thermodynamic Equilibration D C-6 Lithiated / 3,6-Dilithiated (Side Products) B->D Kinetic Abstraction Excess Base E 2-(2-Methoxy-3- pyridinyl)ethanol C->E 1. Ethylene Oxide 2. H+ Quench F Regioisomeric / Polymeric Impurities D->F 1. Ethylene Oxide 2. H+ Quench

Mechanistic pathway of 2-methoxypyridine lithiation and associated side reactions.

Route B: Reduction of 2-(2-Methoxypyridin-3-yl)acetic Acid

FAQ 3: My LC-MS shows a mass of [M-14] and NMR indicates the loss of the methoxy group. Why is ether cleavage occurring?

The Causality: Using harsh reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) at elevated temperatures (e.g., refluxing THF) can trigger an SN​2 -like nucleophilic attack of the hydride on the sterically unhindered methyl group of the methoxy ether. This displaces the pyridin-2-olate, resulting in demethylation and the formation of the corresponding pyridinol side product.

The Solution: Switch to a milder, chemoselective reducing agent such as Borane-Tetrahydrofuran complex ( BH3​⋅THF ). Borane rapidly and selectively reduces carboxylic acids to primary alcohols at room temperature without cleaving aryl ethers or reducing the electron-deficient pyridine ring.

FAQ 4: How do I avoid over-reduction where the pyridine ring becomes partially saturated?

The Causality: Pyridine rings are electron-deficient and susceptible to hydride attack, especially when activated by coordination to Lewis acidic metals (like Aluminum from LiAlH4​ ). Prolonged exposure to strong hydrides can lead to the formation of piperidine or tetrahydropyridine derivatives.

The Solution: If LiAlH4​ must be used, strictly control the stoichiometry (max 1.5 equivalents) and maintain the temperature between 0 °C and 5 °C. Quench the reaction immediately upon consumption of the starting material.

Reduction_Workflow Start Reduction of 2-(2-Methoxypyridin-3-yl)acetic acid Check Analyze Crude by LC-MS / NMR Start->Check Issue1 Demethylation (Ether Cleavage) Check->Issue1 Issue2 Incomplete Reduction (Aldehyde/Ester) Check->Issue2 Issue3 Over-reduction (Piperidine ring) Check->Issue3 Sol1 Switch to BH3-THF or lower LAH temp Issue1->Sol1 Sol2 Increase equivalents or reaction time Issue2->Sol2 Sol3 Avoid refluxing LAH, use milder hydride Issue3->Sol3

Troubleshooting workflow for the reduction of 2-(2-methoxypyridin-3-yl)acetic acid.

Quantitative Data: Analytical Signatures of Side Reactions

Summarized below are the primary side reactions, their root causes, and how to rapidly identify them using standard analytical techniques.

Side Reaction / ImpurityPrimary CauseAnalytical SignaturePrevention Strategy
C-6 Regioisomer Kinetic deprotonation via LDA/LTMP at N/H-6 site 1H NMR: Loss of H-6 doublet (~8.1 ppm); intact H-3 doublet.Use MesLi; maintain strict -78 °C[2][3].
PEG Oligomers Epoxide polymerization via alkoxide intermediate 1H NMR: Broad multiplet at ~3.5–3.7 ppm; MS: +44 Da repeating units.Add BF3​⋅OEt2​ to activate epoxide at -78 °C.
Demethylation Hydride attack on methoxy group ( LiAlH4​ , heat)MS: [M-14] (loss of CH2​ ); 1H NMR: Loss of singlet at ~3.9 ppm.Use BH3​⋅THF at room temperature.
Ring Over-reduction Prolonged exposure to strong hydridesMS:[M+4] or [M+6]; 1H NMR: Appearance of aliphatic multiplets (1.5-3.0 ppm).Avoid refluxing LiAlH4​ ; monitor via UPLC.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis via DoM and Epoxide Opening

This protocol utilizes Mesityllithium to enforce C-3 regioselectivity and BF3​⋅OEt2​ to prevent epoxide polymerization.

  • Preparation of Base: In a flame-dried Schlenk flask under argon, dissolve 2-bromomesitylene (1.1 equiv) in anhydrous THF. Cool to -78 °C and add t -BuLi (2.2 equiv) dropwise. Stir for 1 hour to generate MesLi.

  • Lithiation: Add 2-methoxypyridine (1.0 equiv) dropwise to the MesLi solution at -78 °C. Stir for 2 hours.

    • Validation Check: Withdraw a 0.1 mL aliquot, quench with D2​O , and analyze by 1H NMR. A >95% deuterium incorporation at C-3 (loss of ~7.6 ppm signal) with an intact C-6 proton confirms successful regioselective lithiation.

  • Epoxide Activation & Coupling: In a separate flask, condense ethylene oxide (1.5 equiv) into anhydrous THF at -78 °C. Add BF3​⋅OEt2​ (1.5 equiv) and stir for 10 minutes. Cannulate this activated epoxide solution into the lithiated pyridine mixture at -78 °C.

  • Quench: Stir for 1 hour at -78 °C, then quench strictly at -78 °C with saturated aqueous NH4​Cl before allowing the mixture to warm to room temperature. Extract with EtOAc.

Protocol 2: Chemoselective Reduction of 2-(2-Methoxypyridin-3-yl)acetic Acid

This protocol utilizes Borane to prevent ether cleavage and ring reduction.

  • Setup: Dissolve 2-(2-methoxypyridin-3-yl)acetic acid (1.0 equiv) in anhydrous THF (0.2 M) under argon at 0 °C.

  • Reduction: Slowly add BH3​⋅THF (1 M in THF, 2.5 equiv) dropwise. Vigorous gas evolution ( H2​ ) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Monitor the reaction via FT-IR. The complete disappearance of the carboxylic acid carbonyl stretch ( ∼1710 cm−1 ) and the appearance of a broad O-H stretch ( ∼3300 cm−1 ) validates complete conversion.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of Methanol until gas evolution ceases. Reflux the mixture for 1 hour to break the stable boron-alkoxide complexes.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and 1M NaOH, and wash the organic layer with brine.

References

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Mitigating Byproduct Formation in Methoxypyridine Reactions

Here is the technical support center guide on how to avoid byproduct formation in methoxypyridine reactions. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide on how to avoid byproduct formation in methoxypyridine reactions.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with methoxypyridine scaffolds. Methoxypyridines are versatile building blocks, but their unique electronic properties can lead to challenging side reactions. This document provides in-depth, question-and-answer-based troubleshooting guides to help you anticipate and mitigate common byproduct formations, thereby improving reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) by Reaction Type

This guide is structured around the most common transformations involving methoxypyridines. Each section addresses specific byproducts and provides actionable protocols and the scientific rationale behind them.

1. Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Methoxypyridines can be challenging substrates in cross-coupling due to the electron-donating nature of the methoxy group, which can impede the oxidative addition step.[1]

Q1: I'm performing a Suzuki coupling with a bromo-methoxypyridine and observing significant amounts of boronic acid homocoupling and protodeboronation. What is causing this and how can I stop it?

A1: This is a classic issue. Homocoupling (dimerization of your boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are two of the most common side reactions.

  • Homocoupling: This side reaction is primarily promoted by the presence of oxygen, especially in reactions that use a copper(I) co-catalyst.[2] The mechanism often involves the oxidative dimerization of the boronic acid.

  • Protodeboronation: This occurs when the boronic acid is replaced by a hydrogen atom, often from trace water or protic solvents, before it can engage in the catalytic cycle.[1]

Troubleshooting Workflow for Suzuki Coupling Side Reactions

start Low Yield or Byproduct Formation check_o2 Is Homocoupling Observed? start->check_o2 check_h2o Is Protodeboronation Observed? check_o2->check_h2o No degas Action: Rigorously Degas Solvents & Reagents. (e.g., Freeze-Pump-Thaw) check_o2->degas Yes anhydrous Action: Use Anhydrous Solvents and Reagents check_h2o->anhydrous Yes optimize Further Optimization: Screen Ligands, Base, Temp. check_h2o->optimize No cu_free Action: Switch to a Copper-Free Protocol degas->cu_free cu_free->optimize boron_ester Action: Switch to Boronic Ester (e.g., Pinacol Ester) or Potassium Trifluoroborate Salt anhydrous->boron_ester boron_ester->optimize

Caption: Troubleshooting workflow for common Suzuki coupling byproducts.

Recommended Actions & Protocols:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is the primary culprit for homocoupling.[1][2][3]

    • Protocol for Degassing: Use a Schlenk line. Subject your solvent to at least three freeze-pump-thaw cycles. For the reaction mixture, evacuate and backfill the flask with argon or nitrogen three times before adding the catalyst.[1]

  • Switch to More Stable Boron Reagents: Boronic acids are susceptible to protodeboronation. Pinacol esters or potassium trifluoroborate (Ar-BF₃K) salts are significantly more stable.[1]

  • Optimize the Catalyst System: The electron-rich methoxypyridine ring makes oxidative addition (often the rate-limiting step) more difficult.[1] A standard catalyst like Pd(PPh₃)₄ may be insufficient.

    • Action: Switch to a more active catalyst system using electron-rich, bulky phosphine ligands like XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃.[1] These ligands promote the crucial oxidative addition step.

Table 1: General Starting Conditions for Methoxypyridine Suzuki Coupling

ParameterRecommended Starting PointRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)Highly active system for electron-rich heteroaryl halides.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases are often more effective for these substrates.[1][4]
Solvent 1,4-Dioxane/H₂O (5:1) or Toluene/H₂OCommon and effective solvent systems. Must be rigorously degassed.[1]
Temperature 80–110 °CHigher temperatures may be needed to drive oxidative addition.[1]
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and homocoupling.[2]
2. Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, primarily at the C2 and C4 positions.[5][6]

Q2: I'm trying to perform an SNAr on a 2-chloro-5-methoxypyridine, but I'm getting a mixture of regioisomers or no reaction. What determines the regioselectivity?

A2: Regioselectivity in SNAr on substituted pyridines is dictated by two main factors: the inherent electronic preference of the pyridine ring and the influence of other substituents.

  • Electronic Preference: Nucleophilic attack preferentially occurs at the 2- and 4-positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6][7] Attack at the 3-position does not allow for this resonance stabilization.

  • Substituent Effects: The methoxy group is electron-donating by resonance but weakly electron-withdrawing by induction. Its primary role in SNAr is often steric. In your 2-chloro-5-methoxypyridine case, the primary site of attack is C2. If you had a 2,6-dichloro-3-methoxypyridine, the nucleophile would face steric hindrance from the methoxy group at the 2-position, potentially favoring attack at the 6-position.[8]

Diagram of SNAr Regioselectivity Factors

SNAr SNAr on Methoxypyridine Electronics Electronic Control: Attack at C2/C4 Favored SNAr->Electronics Sterics Steric Hindrance: Substituents (like -OMe) can block adjacent sites SNAr->Sterics Solvent Solvent Choice: Polar aprotic (DMF, DMSO) enhances nucleophilicity SNAr->Solvent Outcome Reaction Outcome: Regioselectivity & Yield Electronics->Outcome Sterics->Outcome Solvent->Outcome

Caption: Key factors influencing the outcome of SNAr reactions.

Recommended Actions & Protocols:

  • Solvent is Key: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents solvate the cation of the nucleophile's salt, making the "naked" anion more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its efficacy.[9]

  • Base Selection: For amine or alcohol nucleophiles, a non-nucleophilic base like K₂CO₃ or an organic base like DBU is often required to deprotonate the nucleophile, increasing its potency.[9]

  • Temperature Control: SNAr reactions often require heat. Start at around 100 °C and increase if the reaction is slow, but be aware that very high temperatures can lead to other side reactions like demethylation.

Protocol for a General SNAr Reaction:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the chloro-methoxypyridine (1.0 equiv.), the nucleophile (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add dry, polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Heat the reaction mixture to 100–140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the DMF and salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[9][10]

3. Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) of methoxypyridines is notoriously complex, with regioselectivity highly dependent on the base used. Incorrect regioselection is the primary source of byproducts.

Q3: I am trying to lithiate 2-methoxypyridine to functionalize the 3-position, but I am getting a mixture of products or addition to the ring. How can I control the regioselectivity?

A3: The regioselectivity of lithiation on 2-methoxypyridine is a classic challenge. The outcome is a delicate balance between the directing ability of the methoxy group, the inherent acidity of the ring protons, and the nature of the organolithium reagent and its aggregation state.

  • With Standard Bases (LDA, LTMP): These bases typically lithiate at the C3 position, as expected from a DoM mechanism directed by the C2-methoxy group.[11] However, the process can be complex and may involve the H-6 proton.[11]

  • With Superbases (BuLi-LiDMAE): Using a "superbase" like BuLi-LiDMAE (a mixture of n-BuLi and lithium 2-(dimethylamino)ethoxide) can completely reverse the selectivity, leading to unprecedented lithiation at the C6 position.[11][12] This is believed to occur via aggregation of the base at the pyridine nitrogen, which then delivers the butyl anion to the adjacent C6 position.[12]

  • Nucleophilic Addition: Using a highly reactive and unhindered base like n-BuLi alone can lead to a competitive nucleophilic addition at the C6 position, which is an undesired side reaction.[12]

Table 2: Regioselectivity of 2-Methoxypyridine Lithiation

BasePrimary Site of LithiationCommon ByproductsReference
LDA / LTMPC3Incomplete reaction, minor isomers[11]
n-BuLiC3 & C6 additionNucleophilic addition products[12]
BuLi-LiDMAEC6C3-lithiated isomer[11][12]

Recommended Protocol for Selective C3-Lithiation:

  • Set up a flame-dried, three-neck flask under argon.

  • Add anhydrous THF and cool to -78 °C.

  • Slowly add diisopropylamine (1.1 equiv.) followed by n-BuLi (1.05 equiv.) to form LDA in situ. Stir for 20 minutes.

  • Add a solution of 2-methoxypyridine (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction for 2-3 hours at -78 °C.

  • Add your desired electrophile (e.g., TMSCl, 1.5 equiv.) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated NH₄Cl solution, extract with an organic solvent, dry, and purify.[11]

4. General Byproduct Concerns: Demethylation and N-Oxidation

Q4: In several different reactions, I'm observing the formation of a hydroxypyridine byproduct. What is causing this demethylation?

A4: The methoxy group on a pyridine ring is more labile than on a benzene ring (like anisole) due to the electron-deficient nature of the pyridine.[13][14] Unintentional demethylation can occur under various conditions:

  • Strongly Nucleophilic Conditions: Potent nucleophiles can attack the methyl group. L-selectride, for instance, is known to chemoselectively demethylate methoxypyridines.[13][14][15] Thiolates are also effective reagents for this.[16]

  • Forcing Acidic Conditions: Strong acids like HBr or BBr₃ will readily cleave the ether bond.

  • High Temperatures: In the presence of certain reagents, particularly Lewis acids or salts like pyridinium hydrochloride, high heat can promote demethylation.[17]

To Avoid Demethylation:

  • Use the mildest possible reaction conditions (temperature, reaction time).

  • Avoid strong Lewis acids if possible, or use them at low temperatures.

  • If using a strong nucleophile is necessary, consider if a different protecting group strategy is more appropriate for your synthesis.

Q5: My reaction mixture turned a different color and I've isolated a byproduct with an M+16 peak in the mass spectrum. Could this be an N-oxide?

A5: Yes, an M+16 peak is a strong indicator of N-oxide formation. The lone pair on the pyridine nitrogen is susceptible to oxidation.[18][19] This can happen if:

  • Your reaction involves an explicit or implicit oxidizing agent (e.g., certain metal catalysts under aerobic conditions, peroxy acids).

  • You are using reagents that are contaminated with peroxides (e.g., old ether solvents).

To Avoid N-Oxidation:

  • Ensure all reactions are performed under a strict inert atmosphere if oxidizing conditions are not desired.[1]

  • Use freshly purified, peroxide-free solvents.

  • If your reaction generates oxidative conditions, this may be an unavoidable byproduct that needs to be removed during purification.

References
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine. (n.d.). Benchchem.
  • Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 951-954.
  • Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. (n.d.). Benchchem.
  • Gros, P., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 68(5), 2020-2025. Retrieved from [Link]

  • Regioselective metalation of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
  • Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts, 15(07), 0745.
  • Gowravaram, M. R. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc, 2015(6), 254-294. Retrieved from [Link]

  • Gros, P., et al. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234-237. Retrieved from [Link]

  • 4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Demethylation of Methoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]

  • Synthesis of 2-methoxypyridine derivatives. (2014). New Journal of Chemistry, 38, 5018-5029.
  • Eriksson, J., et al. (2017). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Molecules, 22(11), 1836. Retrieved from [Link]

  • Recent trends in the chemistry of pyridine N-oxide. (2001). Arkivoc, 2001(11), 244-277. Retrieved from [Link]

  • Shiao, M.-J., et al. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. Retrieved from [Link]

  • Pang, J. H., et al. (2012). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Chemical Communications, 48(83), 10322-10324.
  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (n.d.). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Preventing Homocoupling of 6-Methoxyhex-1-yne in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Coop, A., et al. (2005). Position of coordination of the lithium ion determines the regioselectivity of demethylations of 3,4-dimethoxymorphinans with L-selectride. Organic Letters, 7(13), 2531-2534. Retrieved from [Link]

  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (n.d.). Organic Process Research & Development.
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4052. Retrieved from [Link]

  • Nucleophilic aromatic substitution of pyridine. (n.d.). Pearson+. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). American Pharmaceutical Review. Retrieved from [Link]

  • Biehl, E. R., & Tandel, S. (1999). The Reaction of 5-Chloro Derivatives of 3-Pyridinol and 3-Methoxypyridine with Various Amines under Aryne-Forming Conditions. Heterocycles, 51(4), 891. Retrieved from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved from [Link]

  • Selective Acetalization in Pyridine. (2025). Organic Letters. Retrieved from [Link]

  • The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem.
  • Christensen, M. S., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Retrieved from [Link]

  • Troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions. (n.d.). Benchchem.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4969-4973. Retrieved from [Link]

  • Summary of the substrate test for the optimization of the Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard Reactions for Pyridinyl Ethanols

Welcome to the Organometallic Troubleshooting Center. The synthesis of pyridinyl ethanols via Grignard reactions is a fundamental yet notoriously temperamental transformation in drug development. Due to the electron-defi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organometallic Troubleshooting Center. The synthesis of pyridinyl ethanols via Grignard reactions is a fundamental yet notoriously temperamental transformation in drug development. Due to the electron-deficient nature of the pyridine ring and the basicity of Grignard reagents, chemists frequently encounter low yields, homocoupling, or enolization.

As a Senior Application Scientist, I have structured this guide to move beyond basic steps and address the causality behind these failures. By understanding the mechanistic pitfalls, you can implement our self-validating protocols to ensure robust, high-yield syntheses.

Diagnostic Overview: Identifying Your Synthetic Route

There are two primary disconnections for synthesizing pyridinyl ethanols:

  • Route A: Addition of an alkyl Grignard to a pyridinecarboxaldehyde or acetylpyridine.

  • Route B: Formation of a pyridyl Grignard from a halopyridine, followed by addition to an aliphatic aldehyde/ketone.

G Start Target: Pyridinyl Ethanol RouteA Route A: Alkyl Grignard + Pyridine Carbonyl Start->RouteA RouteB Route B: Pyridyl Grignard + Aliphatic Carbonyl Start->RouteB IssueA Failure Mode: Mg-N Coordination & Enolization RouteA->IssueA IssueB Failure Mode: Poor Halogen-Mg Exchange & Wurtz Coupling RouteB->IssueB FixA Solution: CeCl3 Additive or Strict Temp Control IssueA->FixA FixB Solution: Turbo Grignard (iPrMgCl·LiCl) IssueB->FixB Product High Yield Pyridinyl Ethanol FixA->Product FixB->Product

Fig 1: Mechanistic troubleshooting pathways for pyridinyl ethanol synthesis via Grignard reactions.

FAQ & Troubleshooting Guide

Route A: Alkyl Grignard Addition to Pyridine Carbonyls

Q: Why is my yield practically zero when adding methylmagnesium bromide to 2-acetylpyridine? I only recover starting material. A: This is a classic issue of basicity outcompeting nucleophilicity. Grignard reagents are strong bases (1[1]). The α -protons of 2-acetylpyridine are highly acidic. Instead of attacking the carbonyl carbon, the Grignard reagent deprotonates the α -position, forming a stable magnesium enolate. Upon aqueous workup, the enolate simply reprotonates, returning your starting material. Furthermore, the pyridine nitrogen strongly coordinates with the magnesium center, which can sterically block the carbonyl trajectory or cause the intermediate complex to precipitate out of the ethereal solvent. Fix: Pre-complex the ketone with anhydrous Cerium(III) chloride ( CeCl3​ ). This forms an organocerium reagent in situ, which is highly nucleophilic but significantly less basic, completely suppressing enolization.

Q: I am reacting a Grignard reagent with 3-pyridinecarboxaldehyde, but LC-MS shows a reduced side product (pyridinyl methanol) instead of the expected secondary alcohol. Why? A: If your Grignard reagent possesses β -hydrogens (e.g., ethylmagnesium bromide or isopropylmagnesium chloride), it can undergo a β -hydride elimination pathway via a six-membered cyclic transition state (2[2]). This transfers a hydride to the highly electrophilic carbonyl carbon, reducing the aldehyde to a primary alcohol instead of forming the desired C-C bond. Fix: Switch to an organolithium reagent (which does not undergo this cyclic hydride transfer) or use a Grignard reagent devoid of β -hydrogens (like methylmagnesium bromide).

Route B: Pyridyl Grignard Formation and Addition

Q: I am trying to form a pyridyl Grignard reagent from 3-bromopyridine and magnesium turnings. The reaction won't initiate, and when it does, I get mostly homocoupled bipyridine. How can I fix this? A: Synthesizing pyridyl Grignards via direct insertion of magnesium metal is notoriously difficult. The electron-deficient pyridine ring impedes oxidative addition. When radical intermediates do form on the metal surface, they rapidly undergo Wurtz-type homocoupling to form bipyridine dimers instead of the stable Grignard species. Fix: Abandon direct insertion and utilize a halogen-magnesium exchange using Knochel's Turbo Grignard reagent ( iPrMgCl⋅LiCl ) (3[3]). The addition of lithium chloride breaks down the polymeric aggregates typically formed by organomagnesium species in solution, significantly enhancing the kinetic basicity and solubility of the reagent. This allows the exchange to proceed quantitatively at sub-zero temperatures, completely suppressing Wurtz coupling and tolerating sensitive functional groups (4[4]).

Quantitative Yield Analysis

The following table summarizes the expected outcomes when applying different methodologies to synthesize pyridinyl ethanols.

Synthesis MethodReagent SystemOperating Temp (°C)Typical Yield (%)Primary Failure Mode / Side Reaction
Direct Mg Insertion Mg turnings, I2​ , THF65 (Reflux)10 – 30%Wurtz homocoupling (bipyridine formation)
Standard Halogen Exchange iPrMgCl , THF0 to 2540 – 60%Incomplete exchange, slow kinetics
Turbo Grignard Exchange iPrMgCl⋅LiCl , THF-15 to 085 – 98%Minimal (Highly chemoselective)
Direct Addition (Unmodified) MeMgBr , Acetylpyridine-78 to 25< 20%Enolization, Mg-N coordination precipitation
CeCl3​ -Mediated Addition MeMgBr , CeCl3​ , THF-78 to 075 – 90%Moisture contamination of hygroscopic CeCl3​

Validated Experimental Methodologies

To ensure reproducibility, we employ a self-validating system for the Turbo Grignard protocol. By integrating an in-process analytical check, you prevent the waste of valuable electrophiles on incomplete Grignard formations.

Workflow Step1 1. Substrate Prep 3-Bromopyridine in THF Step2 2. Halogen-Mg Exchange Add iPrMgCl·LiCl at -15°C Step1->Step2 Validate Self-Validation GC-MS Aliquot Check Step2->Validate Monitor consumption Step3 3. Electrophile Addition Add Acetaldehyde Validate->Step3 If >95% conversion Step4 4. Quench & Workup Sat. NH4Cl Step3->Step4 Product Pyridinyl Ethanol (>85% Yield) Step4->Product

Fig 2: Self-validating experimental workflow for Turbo Grignard synthesis of pyridinyl ethanols.

Protocol: Synthesis of 1-(Pyridin-3-yl)ethanol via Turbo Grignard Exchange

1. Preparation & Drying

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolve 3-bromopyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M concentration) and cool the solution to -15 °C using a dry ice/ethylene glycol bath.

2. Halogen-Magnesium Exchange

  • Slowly add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 equiv) dropwise via a syringe pump over 15 minutes. Ensure the internal temperature does not exceed -10 °C.

  • Stir the reaction mixture at -15 °C for 1.5 hours.

3. In-Process Self-Validation (Critical Step)

  • Do not proceed blindly. Extract a 0.1 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of saturated aqueous NH4​Cl and 0.5 mL ethyl acetate.

  • Analyze the organic layer via GC-MS.

  • Validation: The complete disappearance of the 3-bromopyridine peak and the appearance of a pyridine peak (resulting from the protonation of the successfully formed Grignard reagent) confirms >95% exchange. If starting material remains, stir for an additional 30 minutes at 0 °C.

4. Electrophile Addition

  • Once validated, re-cool the mixture to -15 °C.

  • Add freshly distilled acetaldehyde (1.2 equiv) dropwise. The reaction is highly exothermic; maintain the internal temperature below 0 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

5. Quench & Isolation

  • Quench the reaction carefully with saturated aqueous NH4​Cl (15 mL) at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield 1-(pyridin-3-yl)ethanol.

References

  • The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents Source: ResearchGate URL
  • Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds Source: Dalal Institute URL
  • Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL

Sources

Optimization

Temperature control in the synthesis of pyridine ethanol derivatives

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges encountered during the synthesis of pyridine ethanol derivatives—specifically, the condensation of 2-methylpyridine (2-picoline) with formaldehyde to yield 2-(2-pyridyl)ethanol.

This reaction is a foundational workflow for drug development professionals synthesizing APIs like Betahistine or Thioridazine. However, it is notoriously sensitive to thermal parameters. Below, you will find field-proven causality analyses, validated protocols, and thermodynamic troubleshooting guides to ensure a self-validating, high-yield experimental system.

🔬 Incident Response & Troubleshooting FAQs

Q1: Why is temperature control strictly bounded between 125°C and 140°C during the condensation of 2-methylpyridine and formaldehyde? Analysis: The synthesis of 2-pyridineethanol relies on an aldol-type addition. The methyl group of 2-methylpyridine is weakly acidic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. To generate the necessary nucleophilic enamine/carbanion intermediate without a strong base, significant thermal energy is required, establishing a lower boundary of approximately 125°C[1]. However, if the temperature exceeds 140°C–150°C, the newly formed hydroxyl group in the 2-(2-pyridyl)ethanol product gains enough thermal energy to overcome the activation barrier for dehydration. This elimination reaction strips water from the molecule, converting the target product into 2-vinylpyridine[2]. Therefore, the 125°C–140°C window is the thermodynamic "sweet spot" that maximizes nucleophilic addition while kinetically starving the dehydration pathway.

Q2: My reactor is fouling with a dark, highly viscous residue, and my yield of 2-pyridineethanol is exceptionally low. What is the mechanistic root cause? Analysis: You are experiencing uncontrolled polymerization driven by thermal overshoot. When localized overheating (or prolonged exposure to high temperatures during distillation) forces the dehydration of 2-pyridineethanol, 2-vinylpyridine is formed[3]. The vinyl group attached to the electron-deficient pyridine ring is highly reactive and highly susceptible to radical or anionic polymerization. At elevated temperatures, 2-vinylpyridine rapidly polymerizes into a dark, intractable tar. To resolve this, you must calibrate your reactor's thermal sensors, ensure aggressive stirring to prevent localized hot spots, and strictly control the vacuum distillation temperature (keeping the pot temperature below 145°C)[1].

Q3: How can I accelerate the reaction safely without triggering thermal dehydration and subsequent polymerization? Analysis: The standard thermal condensation takes up to 20 hours at 125°C[1]. To accelerate this, you can increase the temperature to 140°C in a pressurized autoclave, but you must introduce a base catalyst (such as triethylamine) to protect the product. Dehydration (vinylation) is often auto-catalyzed by trace acidic species or protons in the aqueous mixture. By adding a base like triethylamine (pKb = 3.3), you neutralize these localized acidic environments, effectively suppressing the E1/E2 elimination pathways. This allows you to safely utilize the 140°C temperature to drive the reaction to 95% completion in just 2 hours without generating vinyl polymers[2].

📊 Quantitative Data: Reaction Parameter Comparison

To optimize your workflow, compare the thermodynamic parameters and expected outcomes of the two validated synthetic routes.

ParameterStandard Thermal CondensationBase-Catalyzed Autoclave Condensation
Operating Temperature 125°C140°C
Operating Pressure ~0.4 MPaSealed Autoclave (Elevated)
Reaction Time 20 hours2 hours
Chemical Additives None (Nitrogen purge only)Triethylamine (Base Catalyst)
Target Product Yield >90%94% - 95%
Primary Failure Risk Prolonged thermal exposure leading to tarOver-pressurization
Reference Source [Guidechem Data][1][Patent JP2010270008A][2]

⚙️ Validated Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure reproducibility and safety.

Protocol A: Standard Low-Pressure Condensation (125°C)

Objective: Synthesize 2-(2-hydroxyethyl)pyridine with minimal additives.

  • Preparation: Charge the reaction vessel with stoichiometric equivalents of 2-methylpyridine and formaldehyde (or paraformaldehyde).

  • Inert Atmosphere: Purge the system thoroughly with nitrogen gas to displace oxygen, preventing oxidative side reactions at high temperatures.

  • Thermal Ramp: Initiate aggressive mechanical stirring and heat the mixture to 125°C . The internal pressure of the sealed system should stabilize at approximately 0.4 MPa [1].

  • Incubation: Maintain strict temperature control at 125°C for 20 hours .

  • Isolation: Cool the reactor, then perform vacuum distillation. Collect the fraction boiling at 130°C–145°C under 2.13 kPa to isolate the pure 2-pyridineethanol[1]. Critical: Do not let the pot temperature exceed 150°C during distillation.

Protocol B: Accelerated Base-Catalyzed Autoclave Synthesis (140°C)

Objective: Rapid, high-yield synthesis utilizing base-suppression of dehydration.

  • Preparation: In a 3 L stainless steel autoclave, combine 930 g (10 mol) of 2-methylpyridine and 195 g of ion-exchanged water[2].

  • Catalyst Addition: Add 39 g (1.3 mol) of paraformaldehyde and 30.4 g of triethylamine (0.3 mol). The triethylamine acts as the basic suppressor for the dehydration pathway[2].

  • Pressurized Heating: Seal the autoclave and heat the mixture to 140°C for exactly 2 hours .

  • Volatile Removal: Cool the system slightly. Remove unreacted formaldehyde and triethylamine under reduced pressure (≤ 25 kPa) at 60°C .

  • Product Recovery: Increase the temperature to 120°C under high vacuum (≤ 2 kPa) to recover unreacted 2-methylpyridine and water. The remaining concentrate will yield 2-pyridineethanol at ~94% selectivity[2].

🧬 Reaction Pathway & Thermodynamic Bifurcation

The following diagram maps the causality of temperature control in the synthesis workflow, illustrating how thermal runaway directly leads to system failure via polymerization.

G Reactants 2-Methylpyridine + Formaldehyde TempControl Thermal Control Node (Reactor / Autoclave) Reactants->TempControl OptTemp Optimal Heating 125°C - 140°C TempControl->OptTemp HighTemp Thermal Runaway > 140°C (Uncatalyzed) TempControl->HighTemp Product 2-Pyridineethanol (Target Product) OptTemp->Product Aldol-type Condensation SideProduct 2-Vinylpyridine (Dehydration Impurity) HighTemp->SideProduct Thermal Dehydration Product->SideProduct Overheating during distillation Polymer Polymerization (Viscous Tar / Residue) SideProduct->Polymer Uncontrolled Polymerization

Bifurcation pathway of 2-methylpyridine condensation highlighting temperature-dependent vinylation.

📚 References

  • Guidechem. "2-Pyridineethanol 103-74-2 wiki - Guidechem". Available at:

  • Google Patents. "JP2010270008A - Method of producing pyridine ethanol derivative". Available at:

  • Journal of International Academic Research for Multidisciplinary. "Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride." Available at:

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methoxy-3-pyridinyl)ethanol

Welcome to the technical support center for the purification of 2-(2-Methoxy-3-pyridinyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Methoxy-3-pyridinyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related polar heterocyclic compounds. Our approach is rooted in fundamental chemical principles to help you not only solve immediate issues but also build a robust understanding for future experiments.

Frequently Asked Questions (FAQs)

General Purity & Impurity Profiling

Question 1: I've synthesized crude 2-(2-Methoxy-3-pyridinyl)ethanol. What are the most likely impurities I should be looking for?

Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, for common syntheses involving precursors like 2-methoxy-3-picoline or Grignard reactions with 2-methoxy-3-pyridinecarboxaldehyde, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 2-methoxypyridine precursors or organometallic reagents.

  • Reaction Byproducts: Homocoupling products (e.g., biphenyl-type impurities from Grignard reactions) can be a significant issue.[1]

  • Solvent & Reagent Residues: High-boiling polar aprotic solvents (e.g., DMF, DMSO) or basic reagents (e.g., pyridine, triethylamine) are common culprits that can be challenging to remove.[2]

  • Water: The hygroscopic nature of the pyridine moiety and the alcohol functional group means water is a persistent impurity. Anhydrous conditions are critical, especially in preceding steps involving water-sensitive reagents like Grignards.[3]

  • Degradation Products: Over-oxidation of the pyridine nitrogen (N-oxide formation) or ether cleavage under harsh acidic conditions can occur.

Question 2: What is the best initial approach to assess the purity of my crude sample?

Answer: A multi-pronged analytical approach is recommended before committing to a large-scale purification strategy.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your mixture. Use a silica gel plate and test a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). An ideal TLC solvent system will show good separation between your product spot and major impurities, with an Rf value for the target compound around 0.2-0.4.[4] This data is directly applicable to developing a column chromatography method.

  • Proton NMR (¹H NMR): Provides invaluable structural information. You can often identify and quantify major impurities by comparing the integrations of their characteristic peaks against your product's signals. Look for aromatic signals from unreacted precursors or symmetric patterns from coupling byproducts.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is ideal. It will provide a precise percentage of your main component and detect minor impurities that may not be visible on TLC.

Troubleshooting Purification by Column Chromatography

Column chromatography is one of the most powerful techniques for purifying compounds like 2-(2-Methoxy-3-pyridinyl)ethanol.[5][6] Success hinges on the proper selection of the stationary and mobile phases.

Question 3: My compound is very polar and either streaks or doesn't move from the baseline on a silica gel column. What should I do?

Answer: This is a classic issue when dealing with polar, basic compounds like pyridine derivatives on slightly acidic silica gel. The strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface leads to poor elution and peak tailing.[6]

Here are several strategies to overcome this, from simple additives to more advanced techniques:

  • Strategy 1: Add a Basic Modifier to the Eluent.

    • Why it works: A small amount of a volatile base, like triethylamine (Et₃N) or pyridine, is added to the mobile phase. This base will preferentially bind to the active sites on the silica gel, effectively "shielding" your compound from these strong interactions and allowing it to elute more cleanly.

    • Protocol: Start by adding 0.5-1% (v/v) of triethylamine to your chosen eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

  • Strategy 2: Switch to a Different Stationary Phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for basic compounds.[6] It lacks the acidic silanol groups, leading to much-improved peak shape.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective. In this mode, less polar impurities elute first.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are poorly retained even in reversed-phase, HILIC is a powerful option.[7] It uses a polar stationary phase (like amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent.[7]

Question 4: I've successfully run my column, but my fractions are still impure. How can I improve the separation?

Answer: Achieving baseline separation requires careful optimization of the elution conditions.

  • Optimize Your Solvent System: The ideal solvent system, identified via TLC, should provide a clear separation between your target compound and the impurities.

  • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, and then gradually increase the polarity to elute your product, followed by any more polar impurities.[4] This sharpens peaks and improves resolution.

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a short, wide one.[6] Ensure the column is packed homogeneously without any air bubbles or channels, as these will severely degrade separation performance.[6]

Workflow for Column Chromatography Method Development

Caption: Workflow for selecting and optimizing a column chromatography purification method.

Troubleshooting Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, assuming a suitable solvent can be found.[8]

Question 5: I can't find a single solvent that works for recrystallizing my 2-(2-Methoxy-3-pyridinyl)ethanol. What are my options?

Answer: This is a common challenge, especially for polar molecules like pyridine derivatives which can be quite soluble in many solvents.[9] A mixed-solvent system is the ideal solution.[9] This involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[9]

Table 1: Potential Mixed-Solvent Systems for Polar Heterocycles

"Good" Solvent (High Solubility)"Poor" / "Anti-Solvent" (Low Solubility)General Procedure
AcetoneHexanes or HeptaneDissolve the crude solid in a minimum amount of hot acetone. While hot, add hexanes dropwise until the solution just begins to turn cloudy. Add a drop or two of hot acetone to clarify, then allow to cool slowly.[9]
Ethanol or MethanolDiethyl Ether or WaterFollow the same procedure as above. Given the alcohol functionality of your target compound, using an alcohol as the "good" solvent is a logical starting point.
Ethyl AcetateHexanesA common and effective combination for compounds of moderate polarity.

Question 6: My compound "oils out" instead of forming crystals when the solution cools. How do I fix this?

Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a supercooled liquid phase instead of forming an ordered crystal lattice. This often happens when the solution is too concentrated or cools too quickly.

  • Solution 1: Reheat and Dilute. Reheat the mixture until the oil redissolves completely. Add a small amount more of the "good" solvent to dilute the solution slightly, then allow it to cool much more slowly.[9]

  • Solution 2: Reduce the Cooling Rate. Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very gradual temperature drop. Slow cooling is crucial for the formation of high-purity crystals.[8]

  • Solution 3: Scratch & Seed. If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny crystal from a previously purified batch ("seeding") can initiate crystallization.[8]

Diagram of the Recrystallization Process

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Crude Solid in Flask B Add Minimum Hot 'Good' Solvent A->B Heat C Saturated Hot Solution B->C Dissolved D Slow Cooling C->D E Crystal Formation D->E Nucleation G Vacuum Filtration E->G F Impurities Remain in Solution H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: The three key stages of a successful recrystallization protocol.

Troubleshooting Aqueous Workup & Extractions

Question 7: After my reaction, I have my product in a high-boiling solvent like DMF or DMSO. How do I effectively remove the solvent before further purification?

Answer: Removing these solvents by rotary evaporation is often inefficient due to their high boiling points. An extractive workup is a far better approach.

  • Why it works: DMF and DMSO are very polar and completely miscible with water. By diluting your organic reaction mixture with a water-immiscible solvent (like ethyl acetate or diethyl ether) and then washing it repeatedly with water or brine, you can effectively partition the polar solvent into the aqueous layer.[2]

  • Protocol:

    • Dilute the reaction mixture with 5-10 volumes of ethyl acetate.

    • Transfer to a separatory funnel.

    • Wash the organic layer multiple times (5-7 times) with an equal volume of water. A 5% aqueous lithium chloride (LiCl) solution can be even more effective at pulling DMF into the aqueous phase.[2]

    • Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure should effectively remove the bulk of the high-boiling solvent, leaving a much cleaner crude product ready for chromatography or recrystallization.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. [Link]

  • Column chromatography. (n.d.). University of Alberta. [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. [Link]

  • Ethanol [64-17-5]. (n.d.). Purification of Laboratory Chemicals. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Column chromatography & purification of organic compounds. (2021, February 9). YouTube. [Link]

  • Synthesis of 2-(3-Pyridinyl)ethanol. (n.d.). PrepChem.com. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • SP Technical Tip: How to Clean Up Analytes. (n.d.). Phenomenex. [Link]

  • Method of producing pyridine ethanol derivative. (n.d.).
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. (n.d.). ACS Publications. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... (2024, June 8). Pearson+. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). LUMS School of Science and Engineering. [Link]

  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. (2025, August 29). Technical Disclosure Commons. [Link]

  • A method for the purification of lansoprazole. (2007, March 21). European Patent Office. [Link]

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (n.d.). DTIC. [Link]

  • 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol. (2026, March 7). PubChem. [Link]

  • (2-Methoxypyridin-3-yl)methanol. (n.d.). PubChem. [Link]compound/10630565)

Sources

Troubleshooting

Technical Support Center: Characterization of Methoxypyridine Compounds

Welcome to the technical support center for the characterization of methoxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of methoxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experimental work with methoxypyridine compounds. Each issue is broken down into possible causes and actionable solutions.

Issue 1: My NMR spectrum is more complex than expected, showing extra peaks.

Question: I've synthesized a methoxypyridine derivative, but the ¹H and ¹³C NMR spectra show more signals than anticipated for my target structure. What could be the cause, and how can I resolve this?

Answer:

Unexpected complexity in NMR spectra of methoxypyridine compounds can arise from several factors, primarily the presence of isomers or conformational heterogeneity.

Possible Causes and Solutions:

  • Presence of Regioisomers: The synthesis of substituted methoxypyridines can often lead to the formation of regioisomers, especially in reactions like formylation or metalation.[1] For example, a reaction intended to substitute at one position might yield a mixture of products substituted at different positions on the pyridine ring.

    • Solution:

      • Re-evaluate your synthetic strategy: Ensure your reaction conditions favor the desired regioselectivity. For instance, in a Vilsmeier-Haack reaction, controlling the temperature and the stoichiometry of the Vilsmeier reagent is critical to minimize the formation of isomeric impurities.[1]

      • Purification: Employ high-performance liquid chromatography (HPLC) or column chromatography with an optimized mobile phase to separate the isomers.[1][2] Developing a new separation method on a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% formic acid can be a good starting point.[2]

      • Advanced NMR Techniques: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign the structures of the different isomers present in your sample. These experiments will help you trace the connectivity of protons and carbons, allowing for unambiguous identification.

  • Conformational Isomers (Rotamers): The methoxy group can exhibit restricted rotation around the C-O bond, leading to the presence of different conformers (e.g., cis and trans with respect to the nitrogen atom) that are stable on the NMR timescale.[3] This can result in the doubling of some NMR signals.

    • Solution:

      • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the extra peaks are due to rotamers, you should observe coalescence of the signals as the temperature is increased, indicating that the rate of interconversion between the conformers is becoming faster than the NMR timescale.

      • Computational Chemistry: Theoretical calculations can predict the relative stabilities of different conformers and help in assigning the observed NMR signals.[3]

  • Keto-Enol Tautomerism (for Hydroxy- or Amino-substituted Precursors/Impurities): If your synthesis involves precursors like hydroxypyridines, or if such impurities are present, you might observe signals from both the keto and enol tautomers.[4]

    • Solution:

      • Solvent Effects: Acquire NMR spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃). The equilibrium between tautomers can be solvent-dependent, and changing the solvent may favor one form, simplifying the spectrum.

      • Thorough Purification: Ensure complete conversion of your starting materials and effective removal of any hydroxy- or amino-substituted impurities.

Issue 2: I am struggling to separate my methoxypyridine isomers by chromatography.

Question: I have a mixture of methoxypyridine positional isomers that are co-eluting in both my GC and HPLC analyses. How can I improve their separation?

Answer:

Separating positional isomers of methoxypyridines is a common challenge due to their similar physicochemical properties.[1] A systematic approach to method development is key.

Chromatography Troubleshooting Workflow

cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Isomer Separation Challenge hplc HPLC Optimization start->hplc Liquid Phase gc GC Optimization start->gc Gas Phase hplc_mobile Optimize Mobile Phase - Gradient slope - Solvent composition - pH (for ionizable compounds) hplc->hplc_mobile gc_column Change GC Column - Different polarity (e.g., WAX vs. 5% Phenyl) - Longer column for higher resolution gc->gc_column alt_chrom Consider Alternative Techniques - pH-zone-refining CCC - Supercritical Fluid Chromatography (SFC) hplc_stationary Change Stationary Phase - Different hydrophobicity (C8, Phenyl) - HILIC for polar isomers - Chiral column if applicable hplc_mobile->hplc_stationary hplc_stationary->alt_chrom hplc_temp Adjust Temperature - Affects viscosity and selectivity hplc_stationary->hplc_temp gc_column->alt_chrom gc_temp Optimize Temperature Program - Slower ramp rate - Isothermal holds gc_column->gc_temp gc_flow Adjust Carrier Gas Flow Rate gc_temp->gc_flow

Caption: Workflow for troubleshooting isomer separation.

Detailed Solutions:

  • For HPLC:

    • Mobile Phase Optimization: The polarity and pH of the mobile phase are critical. For reverse-phase chromatography, systematically vary the gradient steepness and the organic modifier (e.g., acetonitrile vs. methanol). For basic methoxypyridines, adjusting the pH of the aqueous phase with additives like formic acid or trifluoroacetic acid can alter the ionization state and improve separation.[2][5]

    • Stationary Phase Selection: If a standard C18 column is not providing adequate separation, consider columns with different selectivities. A phenyl-hexyl column can offer different pi-pi interactions, while a polar-embedded column can provide alternative hydrogen bonding interactions. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

    • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating compounds with different pKa values and can be a powerful tool for purifying pyridine derivatives at a preparative scale.[6]

  • For GC:

    • Column Polarity: The choice of the stationary phase is paramount. If you are using a non-polar column (like a DB-5 or HP-5ms), switching to a more polar column (like a WAX column) can significantly alter the elution order and improve the resolution of isomers.

    • Temperature Program: A slower temperature ramp will increase the time the analytes spend in the column, often leading to better separation. Introducing isothermal holds at specific temperatures can also enhance resolution.

    • Derivatization: While not always necessary, derivatization of the methoxypyridine isomers can sometimes enhance their volatility differences, aiding in their separation by GC.

Issue 3: My mass spectrometry data is ambiguous for identifying positional isomers.

Question: I have isolated what I believe are different positional isomers of a methoxypyridine derivative, but their electron ionization (EI) mass spectra are nearly identical. How can I confirm their structures?

Answer:

It is a well-documented challenge that positional isomers of substituted pyridines often yield very similar mass spectra under standard EI conditions, making unambiguous identification difficult.[7][8] To overcome this, more sophisticated mass spectrometry techniques are required.

Strategies for Isomer Differentiation by Mass Spectrometry:

  • Chemical Ionization (CI) with Tandem Mass Spectrometry (MS/MS): CI is a softer ionization technique that typically produces a prominent protonated molecule ([M+H]⁺). By selecting this ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, you can generate fragment ions that are more structurally diagnostic than those from EI. The relative intensities of these fragments can often differentiate between isomers.[8]

    • Specialized Reagent Gases: Using specific CI reagent gases can further enhance the differences between isomers. For example, acetonitrile or vinyltrimethylsilane have been shown to be effective in discriminating aromatic positional isomers of related compounds.[8]

  • Ion-Molecule Reactions: In more advanced mass spectrometry setups, you can perform ion-molecule reactions within the mass spectrometer. The reactivity of the isomeric ions with a specific neutral reagent can be a powerful diagnostic tool.[7]

Workflow for MS-based Isomer Identification

start Ambiguous EI-MS Data ci_msms Perform CI-MS/MS start->ci_msms select_reagent Use Diagnostic Reagent Gas (e.g., acetonitrile) ci_msms->select_reagent compare_spectra Compare Fragment Ion Ratios select_reagent->compare_spectra confirmation Structural Confirmation compare_spectra->confirmation

Caption: MS/MS workflow for isomer differentiation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my methoxypyridine synthesis?

A1: The types of impurities largely depend on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding chloropyridine or hydroxypyridine.[1][9]

  • Isomeric Byproducts: As discussed in the troubleshooting section, the formation of other positional isomers is a frequent issue.[1]

  • Over-reaction Products: In some cases, multiple substitutions on the pyridine ring can occur, leading to di- or tri-substituted byproducts.[1]

  • Degradation Products: If your methoxypyridine derivative contains sensitive functional groups (like an aldehyde), it may be susceptible to oxidation to the corresponding carboxylic acid, especially during work-up or storage.[1]

  • Side-products from Reagents: Specific reactions can generate their own characteristic impurities. For instance, the Vilsmeier-Haack reaction can produce chlorinated byproducts or compounds from the decomposition of the Vilsmeier reagent.[1]

Q2: Are there any special handling or storage precautions for methoxypyridine compounds?

A2: Yes, proper handling and storage are important for safety and to maintain the integrity of the compound.

  • Stability: Methoxypyridines are generally stable under normal laboratory conditions.[10][11][12][13] However, they should be protected from heat, sparks, and open flames as they can be flammable.[10][11][12][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10][11][12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10][12] Some methoxypyridines are liquids at room temperature and should be sealed to prevent evaporation.[15][16]

  • Safety: Some methoxypyridine derivatives may cause skin, eye, and respiratory irritation.[13][17] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][17]

Q3: How can I confirm the position of the methoxy group on the pyridine ring?

A3: The most definitive way to confirm the substitution pattern is through a combination of spectroscopic techniques:

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For example, a 4-methoxypyridine will show two distinct sets of equivalent protons in the aromatic region, appearing as two doublets. A 3-methoxypyridine will have three distinct aromatic protons with more complex splitting patterns. A 2-methoxypyridine will also show three distinct aromatic signals.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the methoxy group is characteristic of its position. Additionally, the number of signals in the aromatic region will correspond to the number of unique carbon environments.

  • NOE (Nuclear Overhauser Effect) NMR Spectroscopy: An NOE experiment can show through-space interactions between the protons of the methoxy group and the protons on the adjacent positions of the pyridine ring. A positive NOE signal between the methoxy protons and a specific aromatic proton provides strong evidence for their proximity and thus confirms the substitution pattern.

  • X-ray Crystallography: If you can grow a suitable single crystal of your compound or a solid derivative, X-ray crystallography will provide an unambiguous three-dimensional structure.[18][19]

Q4: My methoxypyridine product is an oil and difficult to purify by crystallization. What are my options?

A4: Purifying non-crystalline (oily) products is a common challenge. Here are some effective strategies:

  • Chromatography: This is the most common method for purifying oils.

    • Flash Column Chromatography: Use silica gel with an optimized eluent system (e.g., a gradient of hexane and ethyl acetate) to separate your product from impurities with different polarities.[1]

    • Automated Flash Chromatography: These systems can provide better resolution and reproducibility compared to manual columns.

  • Distillation: If your compound is thermally stable and volatile, fractional distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[9]

  • Formation of a Crystalline Salt or Derivative: You can convert your oily basic methoxypyridine into a crystalline salt (e.g., a hydrochloride or picrate salt) by reacting it with the corresponding acid. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a base. Alternatively, you could form a crystalline derivative (like a hydrazone if you have an aldehyde group), purify it, and then regenerate the original functional group.[1]

References

  • Vertex AI Search. (n.d.). 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport.
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018–5029. Retrieved from [Link]

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • Apollo Scientific. (n.d.). 2-Formyl-5-methoxypyridine Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Methoxypyridine for Industrial Applications.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determination.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-6-methoxypyridin-3-ol Analogs.
  • Dai, W., Liu, S., & Zhang, Z. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(9), 6211–6226. Retrieved from [Link]

  • Al-Zoubi, W. A., Al-Hamarsheh, M. M., & Al-Sbou, M. S. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053. Retrieved from [Link]

  • Mongin, F., & Quéguiner, G. (2001). Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Studies. Helvetica Chimica Acta, 84(6), 1544-1554. Retrieved from [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018–5029. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-Methoxypyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
  • Vrkic, B., & O'Hair, R. A. J. (2006). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry, 41(11), 1479–1487. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Fort, Y., & Gros, P. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57–72. Retrieved from [Link]

  • MDPI. (n.d.). Chromatographic Separations. Retrieved from [Link]

  • Tsuchihashi, H., Nishida, M., & Nakashima, K. (2020). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 55(5), e4500. Retrieved from [Link]

  • El-Sabeh, G., & Al-Amri, A. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 298–305. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity.
  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 1–8. Retrieved from [Link]

  • Guda, M. M., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 28(4), 1801. Retrieved from [Link]

  • Stefaniak, L. (1976). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 24(1), 1-6. Retrieved from [Link]

  • Pawlaczyk, J., & Zajac, M. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl)-1H-isoindolo(2,1-a)quinazoline-5,11-dione. Acta Poloniae Pharmaceutica, 61(4), 251–256.
  • Du, Q., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1834–1837. Retrieved from [Link]

  • McGibbon, G. A., & Terlouw, J. K. (1994). Hydrogen shift' isomers of pyridine and other n-heterocycles: a tandem mass spectrometry study. (Doctoral dissertation, Carleton University). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.
  • Novak, R. F., & Vatsis, K. P. (1982). NMR study of the interaction of P-450 with 4-methoxypyridine. Molecular Pharmacology, 21(3), 701–707. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Hirst, G. C., Johnson, T. O., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6436–6439. Retrieved from [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 20(17), 5539–5542. Retrieved from [Link]

  • Barton, B., de Jager, L., & Hosten, E. C. (2020). Effective alternative host-guest separation strategies for mixed pyridine/methylpyridines with thioxanthenyl- and xanthenyl-derived host molecules. Supramolecular Chemistry, 32(1), 25–34. Retrieved from [Link]

  • Barskiy, D. A., et al. (2022). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Accounts of Chemical Research, 55(13), 1765–1775. Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57–72. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 2-(2-Methoxy-3-pyridinyl)ethanol

Welcome to the dedicated technical support guide for 2-(2-Methoxy-3-pyridinyl)ethanol. As a valued researcher in the scientific community, ensuring the stability and purity of your starting materials is paramount to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(2-Methoxy-3-pyridinyl)ethanol. As a valued researcher in the scientific community, ensuring the stability and purity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth guidance, troubleshooting advice, and validated protocols to prevent the degradation of 2-(2-Methoxy-3-pyridinyl)ethanol during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 2-(2-Methoxy-3-pyridinyl)ethanol.

Q1: What are the primary factors that cause the degradation of 2-(2-Methoxy-3-pyridinyl)ethanol?

A1: The degradation of 2-(2-Methoxy-3-pyridinyl)ethanol is primarily influenced by three factors, stemming from its hybrid structure containing a light-sensitive pyridine ring and an oxidizable ethanol group:

  • Atmospheric Oxidation: The primary alcohol group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid.

  • Light Exposure: Pyridine-containing compounds are known to be sensitive to light, particularly UV radiation, which can catalyze photodegradation reactions.[1]

  • Elevated Temperatures: Heat can accelerate oxidative processes and may lead to thermal decomposition. While specific data for this molecule is limited, related compounds like 2-methoxyethanol show susceptibility to thermal degradation through bond fission.[2][3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is the most critical step in preventing degradation. We recommend a multi-faceted approach summarized in the table below.

Parameter Short-Term Storage (< 4 weeks) Long-Term Storage (> 4 weeks) Rationale
Temperature 2–8 °C (Refrigerated)-20 °C (Frozen)Reduces the rate of all chemical reactions, including oxidation and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.
Light Amber glass vial or opaque containerAmber glass vial or opaque container, stored in the darkPrevents photodegradation of the pyridine ring.[1]
Container Tightly sealed glass vial with a PTFE-lined capTightly sealed glass vial with a PTFE-lined cap, sealed with paraffin filmPrevents moisture ingress and exposure to air. Pyridine derivatives should be stored in their original or similar material containers.[4][5]

Q3: Can I store 2-(2-Methoxy-3-pyridinyl)ethanol in solution?

A3: For maximum stability, storing the compound as a neat, solid material is strongly recommended. If you must store it in solution, prepare the solution fresh for each experiment. For short-term storage of a stock solution, use a dry, aprotic solvent (e.g., anhydrous Acetonitrile or DMSO) and store it under an inert atmosphere at -20 °C or -80 °C.[1] Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in degradation reactions.

Section 2: In-Depth Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter, indicating potential degradation.

Q4: I've noticed my solid sample has developed a yellow or brownish tint over time. What does this mean?

A4: Discoloration is a common visual indicator of degradation.[1] This is often due to the formation of small quantities of chromophoric impurities, likely resulting from oxidation or photodegradation of the pyridine ring.

  • Causality: The formation of conjugated systems or N-oxides can introduce color.

  • Recommended Action: Before use, you must re-evaluate the purity of the material using an appropriate analytical method, such as HPLC or GC-MS. If significant impurities are detected, the material may need to be repurified or discarded to avoid compromising your experimental results.

Q5: My HPLC analysis shows a new, earlier-eluting peak that wasn't there when I first received the compound. What could it be?

A5: An earlier-eluting peak on a standard reversed-phase HPLC column typically indicates a more polar compound. This is a classic sign of oxidation of the primary alcohol on the ethanol side chain.

  • Potential Impurities:

    • 2-(2-Methoxy-3-pyridinyl)acetaldehyde: The initial oxidation product.

    • 2-(2-Methoxy-3-pyridinyl)acetic acid: The subsequent, more polar oxidation product.

  • Recommended Action: Confirm the identity of the impurity using LC-MS if available. The presence of these peaks confirms that the material has been exposed to oxygen. Review your storage and handling procedures, particularly the use of an inert atmosphere.

Q6: My NMR spectrum looks complex, with small extra peaks in the aromatic and aldehyde regions. Is the compound degrading?

A6: Yes, the appearance of new, minor peaks in an NMR spectrum is a strong indicator of impurity formation.

  • Diagnostic Peaks:

    • A small peak around 9.5-10.0 ppm would strongly suggest the formation of the corresponding aldehyde.

    • Changes in the aromatic region (typically 7.0-8.5 ppm for pyridines) can indicate modifications to the pyridine ring itself, such as N-oxidation.

  • Recommended Action: Use quantitative NMR (qNMR) or chromatography to determine the percentage of the impurity. If the purity has dropped below the acceptable limit for your application, the material should not be used.

Q7: How can I proactively monitor the stability of my 2-(2-Methoxy-3-pyridinyl)ethanol sample?

A7: A proactive stability monitoring program is crucial for long-term projects.

  • Recommended Workflow:

    • Initial Analysis: Upon receiving a new batch, immediately perform a baseline purity analysis (e.g., HPLC) and record the chromatogram.

    • Aliquot: For long-term storage, divide the material into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and air exposure for the bulk material.

    • Periodic Testing: At set intervals (e.g., every 6 months), test a dedicated aliquot from the same batch.

    • Compare Data: Compare the new chromatogram to the baseline data to detect any increase in impurity peaks or a decrease in the main peak area.

Below is a logical workflow for troubleshooting observed degradation.

TroubleshootingWorkflow Start Degradation Suspected (e.g., color change, new peak) Visual Visual Inspection: Discoloration or Clumping? Start->Visual Initial Check Analytical Perform Purity Analysis (HPLC / GC-MS) Start->Analytical No Visual Signs Visual->Analytical Yes / Unsure Confirm Confirm Impurity Structure (LC-MS / NMR) Analytical->Confirm Impurity Detected Evaluate Purity Acceptable? Confirm->Evaluate Use Proceed with Experiment Evaluate->Use Yes Discard Discard or Repurify Material Evaluate->Discard No Action Review Storage Protocol: - Inert Atmosphere? - Light Protection? - Correct Temperature? Discard->Action DegradationPathways cluster_factors Degradation Factors Parent 2-(2-Methoxy-3-pyridinyl)ethanol (Stable) Aldehyde 2-(2-Methoxy-3-pyridinyl)acetaldehyde Parent->Aldehyde Oxidation N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation / Photodegradation Acid 2-(2-Methoxy-3-pyridinyl)acetic acid Aldehyde->Acid Further Oxidation Oxygen Atmospheric O₂ Oxygen->Parent Light Light (UV) Light->Parent Heat Heat Heat->Parent

Caption: Potential degradation pathways for 2-(2-Methoxy-3-pyridinyl)ethanol.

  • Oxidation of the Ethanol Side-Chain: This is often the most significant pathway. Atmospheric oxygen, potentially catalyzed by trace metal impurities or light, can abstract a hydrogen atom from the carbon bearing the hydroxyl group. This leads to the formation of an aldehyde. This aldehyde is generally more reactive than the starting alcohol and can be further oxidized to a carboxylic acid.

  • Photodegradation of the Pyridine Ring: The aromatic pyridine ring contains a π-electron system that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions that would not otherwise occur, such as ring-opening or reactions with atmospheric oxygen to form N-oxides. [1]

Section 4: Recommended Experimental Protocols

For labs requiring rigorous quality control, the following protocols provide a starting point for analysis.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is suitable for quantifying the purity of 2-(2-Methoxy-3-pyridinyl)ethanol and detecting more polar degradation products.

Instrumentation:

  • Standard HPLC system with UV detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters (Example):

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Data Analysis:

  • Calculate purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • The formation of oxidation products (aldehyde, acid) will typically appear as peaks with shorter retention times than the parent compound.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for purity confirmation and identification of volatile or semi-volatile impurities. [6][7] Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like Methanol or Dichloromethane.

GC-MS Method Parameters (Example):

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40–400

Data Analysis:

  • Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum.

  • Tentatively identify impurity peaks by interpreting their mass fragmentation patterns.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

Introduction 2-(2-Methoxy-3-pyridinyl)ethanol is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it can serve as a valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Methoxy-3-pyridinyl)ethanol is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it can serve as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents. The strategic placement of the methoxy and ethanol groups on the pyridine core allows for diverse subsequent chemical modifications.

This guide provides an in-depth comparison of two plausible and efficient synthetic routes for obtaining 2-(2-Methoxy-3-pyridinyl)ethanol. The routes have been designed based on established and reliable organic chemistry transformations, starting from commercially available precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most suitable method for their specific laboratory or process chemistry needs.

Route 1: Synthesis via Aldehyde Homologation

This strategy begins with the commercially available 2-Methoxy-3-pyridinecarboxaldehyde and extends the carbon chain by one atom to construct the ethanol side chain. The key transformations involve a Wittig reaction to form a vinyl intermediate, followed by a regioselective hydroboration-oxidation to yield the target primary alcohol.

Overall Workflow: Route 1

Route 1 Start 2-Methoxy-3-pyridinecarboxaldehyde Intermediate 2-Methoxy-3-vinylpyridine Start->Intermediate 1. Ph3P=CH2 (Wittig Reagent) 2. THF End 2-(2-Methoxy-3-pyridinyl)ethanol Intermediate->End 1. BH3·THF 2. H2O2, NaOH

Caption: Workflow for Route 1 starting from 2-methoxy-3-pyridinecarboxaldehyde.

Mechanistic Insights and Rationale

The cornerstone of this route is the controlled, two-step extension (homologation) of the aldehyde group.

  • Wittig Reaction: The first step utilizes the Wittig reaction, a powerful and reliable method for converting aldehydes and ketones into alkenes. The ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Methoxy-3-pyridinecarboxaldehyde. This forms a betaine intermediate which subsequently collapses into a four-membered oxaphosphetane ring. The driving force for the reaction is the elimination of the highly stable triphenylphosphine oxide (Ph₃P=O), which results in the formation of the desired alkene, 2-Methoxy-3-vinylpyridine. This reaction is highly specific for C=C bond formation with minimal side products.

  • Hydroboration-Oxidation: To convert the vinyl group into the desired primary alcohol, a hydroboration-oxidation sequence is employed. This is a classic anti-Markovnikov hydration method. Borane (BH₃), typically used as a complex with THF, adds across the double bond. Due to steric and electronic factors, the boron atom preferentially adds to the terminal, less-substituted carbon of the vinyl group. The subsequent oxidation step, using hydrogen peroxide in a basic medium (e.g., NaOH), replaces the boron atom with a hydroxyl group, yielding the target primary alcohol, 2-(2-Methoxy-3-pyridinyl)ethanol, with high regioselectivity.

Experimental Protocol (Route 1)

Step 1: Synthesis of 2-Methoxy-3-vinylpyridine

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (3.57 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve 2-Methoxy-3-pyridinecarboxaldehyde (1.37 g, 10 mmol) in anhydrous THF (10 mL).[1]

  • Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Methoxy-3-vinylpyridine.

Step 2: Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

  • In a flame-dried flask under nitrogen, dissolve 2-Methoxy-3-vinylpyridine (1.35 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C.

  • Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 11 mL, 11 mmol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add water (5 mL) to quench the excess borane.

  • Carefully add aqueous sodium hydroxide (NaOH, 3 M, 5 mL), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 5 mL). Caution: This addition can be exothermic.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain 2-(2-Methoxy-3-pyridinyl)ethanol.

Route 2: Synthesis via C-C Bond Formation on a Picoline Core

This approach begins with the inexpensive and readily available 3-picoline (3-methylpyridine). The synthesis involves first modifying the pyridine ring to install the required 2-methoxy group, followed by a direct C-C bond formation at the methyl group to build the ethanol side chain.

Overall Workflow: Route 2

Route 2 cluster_0 Pyridine Ring Modification cluster_1 Side Chain Construction Start 3-Picoline N_Oxide 3-Picoline N-Oxide Start->N_Oxide m-CPBA Chloro 2-Chloro-3-methylpyridine N_Oxide->Chloro POCl3 Methoxy 2-Methoxy-3-methylpyridine Chloro->Methoxy NaOMe, MeOH Anion 2-Methoxy-3-(lithiomethyl)pyridine Methoxy->Anion n-BuLi, THF, -78°C End 2-(2-Methoxy-3-pyridinyl)ethanol Anion->End 1. Ethylene Oxide 2. H2O workup

Caption: Workflow for Route 2 starting from 3-picoline.

Mechanistic Insights and Rationale

This route is a powerful demonstration of how to build complexity by activating different positions of the pyridine ring in sequence.

  • Ring Functionalization (Steps 1-3):

    • N-Oxidation: The synthesis begins by activating the pyridine ring towards nucleophilic substitution. Direct substitution on the electron-rich pyridine ring is difficult. N-oxidation with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) withdraws electron density from the ring, making the α-positions (C2 and C6) electrophilic.

    • Chlorination: The N-oxide intermediate readily reacts with phosphorus oxychloride (POCl₃) to install a chlorine atom selectively at the C2 position. This is a standard and high-yielding transformation for pyridine N-oxides.

    • Methoxylation: The 2-chloro group is now an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Reaction with sodium methoxide (NaOMe) in methanol cleanly displaces the chloride to yield 2-methoxy-3-methylpyridine.[2]

  • Side Chain Construction (Steps 4-5):

    • Metallation: The methyl group at the 3-position is rendered acidic by the adjacent aromatic ring. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature (-78 °C) deprotonates the methyl group to form a nucleophilic organolithium intermediate.

    • Reaction with Ethylene Oxide: This nucleophilic anion readily attacks one of the electrophilic carbons of ethylene oxide in a classic ring-opening reaction. This step is highly efficient and directly forms the required two-carbon ethanol chain. A subsequent aqueous workup protonates the resulting alkoxide to furnish the final product, 2-(2-Methoxy-3-pyridinyl)ethanol.

Experimental Protocol (Route 2)

Step 1: Synthesis of 3-Picoline N-Oxide

  • Dissolve 3-picoline (9.31 g, 100 mmol) in dichloromethane (DCM, 150 mL) in a round-bottom flask.[3]

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.7 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove excess acid, followed by brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-Picoline N-Oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-3-methylpyridine

  • Caution: This reaction should be performed in a well-ventilated fume hood. Place the crude 3-Picoline N-Oxide (approx. 100 mmol) in a flask.

  • Slowly add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) dropwise at 0 °C.

  • After the addition, carefully heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the solution by the careful addition of solid sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extract the product with DCM (3 x 75 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by distillation or column chromatography to yield 2-Chloro-3-methylpyridine.

Step 3: Synthesis of 2-Methoxy-3-methylpyridine

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.53 g, 110 mmol) in anhydrous methanol (80 mL) under a nitrogen atmosphere.

  • Add 2-Chloro-3-methylpyridine (12.7 g, 100 mmol) to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by distillation to obtain 2-Methoxy-3-methylpyridine.[2]

Step 4 & 5: Synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol

  • To a flame-dried, three-necked flask under nitrogen, add anhydrous THF (100 mL) and diisopropylamine (11.1 g, 110 mmol). Cool to -78 °C.

  • Slowly add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol). Stir for 30 minutes at -78 °C to pre-form lithium diisopropylamide (LDA).

  • Add a solution of 2-Methoxy-3-methylpyridine (12.3 g, 100 mmol) in anhydrous THF (20 mL) dropwise, keeping the temperature at -78 °C. Stir for 2 hours at this temperature.

  • In a separate, dry, and sealed container, condense ethylene oxide gas (approx. 5.3 g, 120 mmol) at -78 °C.

  • Transfer the liquefied ethylene oxide via a pre-cooled cannula into the reaction flask containing the lithiated pyridine.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product.

Comparative Analysis

FeatureRoute 1: Aldehyde HomologationRoute 2: Picoline C-C Formation
Starting Material 2-Methoxy-3-pyridinecarboxaldehyde3-Picoline (3-methylpyridine)
Cost of Starting Material HigherLower (commodity chemical)
Number of Steps 25
Key Reagents Wittig reagent, n-BuLi, BH₃·THFm-CPBA, POCl₃, NaOMe, n-BuLi, Ethylene Oxide
Overall Yield Potentially higher, fewer stepsPotentially lower due to cumulative losses over more steps
Scalability Good; Wittig and hydroboration are scalable.Good; however, handling gaseous ethylene oxide and using POCl₃ requires specialized equipment for large scale.
Safety & Handling Requires handling of pyrophoric n-BuLi and moisture-sensitive borane.Requires handling of pyrophoric n-BuLi, corrosive POCl₃, and toxic/flammable ethylene oxide gas.
Ideal Application Rapid, lab-scale synthesis where starting material cost is not the primary concern.Cost-effective, large-scale synthesis where a multi-step process is acceptable.

Conclusion

Both routes presented offer viable and robust pathways to 2-(2-Methoxy-3-pyridinyl)ethanol.

Route 1 is the more direct and concise option. Its primary advantage is the short sequence, which is ideal for rapid synthesis in a research or discovery setting. The main trade-off is the higher cost of the starting aldehyde.

Route 2 represents a more classical, cost-effective approach, starting from the inexpensive bulk chemical 3-picoline. While it involves more synthetic steps, each transformation is well-established and high-yielding. This route is likely the preferred method for process development and large-scale manufacturing where minimizing the cost of raw materials is a critical factor.

The ultimate choice between these two routes will depend on the specific objectives of the researcher or organization, balancing factors of speed, cost, scale, and available equipment.

References

  • Grokipedia. Pyridine-3-carbaldehyde. Accessed March 2026.
  • Sigma-Aldrich. 2-Methoxy-3-pyridinecarboxaldehyde 96%. Product Page 71255-09-9. Accessed March 2026.
  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules. 2023.
  • ResearchGate. Probable mechanism of oxidation of 3-picoline in the presence of Co(II)/NHPI/[X][Br] system. Accessed March 2026.
  • Benchchem. Discovery and history of 3-pyridinemethanol synthesis. Accessed March 2026.
  • Synblock. CAS 71255-09-9 | 2-Methoxy-3-pyridinecarboxaldehyde. Accessed March 2026.
  • Organic Chemistry Portal. Grignard Reaction. Accessed March 2026.
  • ResearchGate. Oxidation of 3-picoline in the liquid phase. Accessed March 2026.
  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Accessed March 2026.
  • CymitQuimica. 3-Pyridinecarboxaldehyde,2-methoxy-. Accessed March 2026.
  • Wikipedia. 3-Methylpyridine. Accessed March 2026.
  • BenchChem. An In-depth Technical Guide to 3-Pyridinemethanol. Accessed March 2026.
  • Chemistry Steps. The Grignard Reaction Mechanism. Accessed March 2026.
  • ResearchGate. 2‐Methoxy Pyridine. Accessed March 2026.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-(2-Methoxy-3-pyridinyl)ethanol

For researchers, scientists, and drug development professionals, the unambiguous characterization of any chemical entity is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of any chemical entity is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the essential analytical techniques for characterizing 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-16-7), a substituted pyridine derivative relevant in pharmaceutical and chemical synthesis.[1][2] Our focus extends beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a self-validating and robust analytical strategy.

The structure of 2-(2-Methoxy-3-pyridinyl)ethanol, featuring a pyridine ring, a methoxy group, and a primary alcohol, dictates the optimal analytical approaches for confirming its identity, purity, and stability.

Physicochemical Properties:

  • Molecular Formula: C₇H₉NO₂[1]

  • Molecular Weight: 139.15 g/mol [1][2]

  • Structure: Chemical structure of (2-methoxypyridin-3-yl)methanol

The Strategic Workflow for Comprehensive Characterization

A holistic characterization does not rely on a single technique but rather on the convergent validation from orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they form a complete picture of the molecule's identity and quality. The general workflow begins with separation science to assess purity, followed by spectroscopic methods for structural elucidation.[3]

Characterization_Workflow cluster_0 Phase 1: Purity & Separation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation Purity_Assessment Purity Assessment (HPLC-UV, GC-MS) Method_Dev Method Development & Validation Purity_Assessment->Method_Dev Iterative Process MS Mass Spectrometry (MS) (Molecular Weight) Purity_Assessment->MS Purified Sample For NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Data_Integration Integrate All Data FTIR->Data_Integration Reference_Standard Comparison to Reference Standard Data_Integration->Reference_Standard Final_Report Certificate of Analysis Reference_Standard->Final_Report

Caption: General workflow for the characterization of a novel chemical entity.[3]

Part 1: Chromatographic Techniques for Purity and Quantification

The first critical step in characterization is to determine the sample's purity. Chromatographic techniques are the cornerstone of this assessment, separating the analyte of interest from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the purity analysis of non-volatile, thermally stable compounds like 2-(2-Methoxy-3-pyridinyl)ethanol.[4] Its strength lies in its high resolution, reproducibility, and quantitative accuracy.

Expertise & Experience: Why Reversed-Phase HPLC?

We select a reversed-phase (RP) mode for this molecule. The rationale is based on the compound's moderate polarity. The non-polar stationary phase (typically C18) provides sufficient hydrophobic interaction with the pyridine ring, while a polar mobile phase (e.g., water/acetonitrile or water/methanol) ensures efficient elution. The inclusion of an acid, like formic or acetic acid, in the mobile phase is crucial.[5] It serves to protonate the basic nitrogen of the pyridine ring, ensuring a consistent charge state and preventing undesirable interactions with residual silanol groups on the column packing, which would otherwise lead to poor peak shape (tailing).[6]

Experimental Protocol: RP-HPLC-UV

ParameterRecommended ConditionRationale
Instrumentation HPLC system with a UV-Vis detectorStandard equipment for pharmaceutical analysis.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Industry-standard for compounds of moderate polarity, offering excellent resolution and efficiency.[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure than methanol. Formic acid controls pH and improves peak symmetry.[5][6]
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% BA gradient is essential to elute any potential impurities with a wide range of polarities and ensure a clean column post-injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and efficiency.
Detection UV at 270 nmThe substituted pyridine ring is expected to have a strong UV absorbance. A full UV scan should be run on a pure sample to determine the λmax.
Sample Preparation Dissolve sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is fully dissolved and free of particulates, protecting the column and instrument.[5]
Gas Chromatography (GC)

GC is a powerful alternative, particularly when coupled with a Mass Spectrometer (GC-MS). It is best suited for volatile and thermally stable compounds.[7][8] Given the hydroxyl group, 2-(2-Methoxy-3-pyridinyl)ethanol has a moderate boiling point and may require derivatization (e.g., silylation) to improve its volatility and thermal stability, though direct injection may be possible.[3]

Expertise & Experience: To Derivatize or Not?

The decision to derivatize depends on the initial screening. Direct injection should be attempted first. If peak tailing (due to interaction with the column) or thermal degradation is observed, derivatization of the hydroxyl group to a less polar, more stable silyl ether is the logical next step. This increases volatility and prevents on-column degradation.[3]

Experimental Protocol: GC-MS

ParameterRecommended ConditionRationale
Instrumentation Gas Chromatograph with a Mass Spectrometer detectorProvides both separation (GC) and structural information (MS), making it a powerful tool for identification of unknown impurities.[8][9]
Column Medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes.[3][8]
Injector Temp. 250 °CHot enough to ensure rapid volatilization without causing thermal degradation.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[3]
Oven Program 50 °C (hold 1 min), then ramp 10 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to separate compounds with different boiling points effectively.
MS Ionization Electron Impact (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching and structural elucidation.[3]
MS Mass Range Scan from m/z 40 to 450Covers the expected mass of the parent compound and its potential fragments and impurities.

Part 2: Spectroscopic Techniques for Structural Elucidation

Once purity is established, spectroscopic methods are employed to confirm the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for elucidating the molecular structure of an organic compound in solution.[5] Both ¹H and ¹³C NMR experiments are essential for a complete assignment.

Expertise & Experience: Interpreting the Spectrum

For 2-(2-Methoxy-3-pyridinyl)ethanol, we expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the alcohol, the methoxy group protons, and the exchangeable hydroxyl proton.[10] The chemical shifts, integration (proton count), and coupling patterns (J-coupling) provide direct evidence of the connectivity of atoms. For example, the protons on the pyridine ring will show characteristic splitting patterns based on their position relative to each other and the nitrogen atom.[11]

Experimental Protocol: ¹H and ¹³C NMR

ParameterRecommended ConditionRationale
Instrumentation NMR Spectrometer (400 MHz or higher)Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.[5][10]
Sample Preparation ~10 mg for ¹H NMR, ~30-50 mg for ¹³C NMR, dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).Chloroform-d (CDCl₃) is a good first choice. DMSO-d₆ is useful for clearly observing the hydroxyl proton, as its exchange with residual water is slower.[10]
Internal Standard Tetramethylsilane (TMS) at 0.03% v/vProvides a reference signal at 0.00 ppm for accurate chemical shift calibration.[10]
Experiments ¹H NMR: Standard single-pulse experiment.¹³C NMR: Proton-decoupled experiment.2D NMR (Optional): COSY, HSQC experiments.¹H provides proton environment and connectivity. ¹³C provides the carbon skeleton. 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) are used to definitively assign all signals and confirm the structure.
Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. When coupled with a chromatographic inlet (GC-MS or LC-MS), it also provides structural information through fragmentation analysis.[12]

Expertise & Experience: Choosing the Right Ionization

  • Electron Impact (EI) for GC-MS: This is a "hard" ionization technique that imparts high energy, leading to extensive and reproducible fragmentation.[3] While this is excellent for creating a fingerprint-like spectrum for library searching, the molecular ion (M⁺) peak may be weak or absent for some molecules.

  • Electrospray Ionization (ESI) for LC-MS: This is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺.[3] It is ideal for confirming the molecular weight as it minimizes fragmentation, ensuring the molecular ion is a prominent peak in the spectrum.

For 2-(2-Methoxy-3-pyridinyl)ethanol (MW 139.15), in ESI positive mode, we would expect a strong signal at m/z 140.16 ([C₇H₉NO₂ + H]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Expertise & Experience: Key Vibrational Bands

For 2-(2-Methoxy-3-pyridinyl)ethanol, the key expected absorbances are:

  • O-H Stretch (Alcohol): A broad, strong band around 3200–3600 cm⁻¹.[13][14]

  • C-H Stretch (Aliphatic & Aromatic): Bands in the 2850–3100 cm⁻¹ region.

  • C=N and C=C Stretch (Pyridine Ring): Medium to strong bands in the 1500–1650 cm⁻¹ region.[13]

  • C-O Stretch (Alcohol & Ether): Strong bands in the 1050–1250 cm⁻¹ region.[13][15]

The presence of all these bands provides strong collaborative evidence for the proposed structure.

Comparative Summary of Analytical Techniques

Technique_Comparison center 2-(2-Methoxy-3-pyridinyl)ethanol HPLC HPLC-UV center->HPLC Purity (%)? Quantification? GCMS GC-MS center->GCMS Purity (%)? Volatile Impurities? NMR NMR center->NMR Definitive Structure? Connectivity? MS LC-MS (ESI) center->MS Molecular Weight? FTIR FTIR center->FTIR Functional Groups?

Caption: Decision tree for selecting analytical techniques based on the desired information.

TechniquePrimary Information ProvidedSensitivityKey StrengthsKey Limitations
HPLC-UV Quantitative Purity, QuantificationHigh (µg/mL)High precision, robust, suitable for non-volatile compounds.[4]Provides limited structural information.
GC-MS Quantitative Purity, Identification of Volatile ImpuritiesVery High (ng/mL)Excellent separation for volatiles, MS provides structural data.[8]Analyte must be thermally stable or require derivatization.[3]
LC-MS (ESI) Molecular Weight ConfirmationVery High (pg/mL)Accurate mass determination, soft ionization preserves molecular ion.[3]Less fragmentation for structural elucidation compared to EI.
NMR Spectroscopy Unambiguous Structural Elucidation, ConnectivityLow (mg)The "gold standard" for structure confirmation.[5]Requires a relatively large amount of pure sample, expensive instrumentation.
FTIR Spectroscopy Functional Group IdentificationModerate (µg-mg)Fast, non-destructive, provides a molecular "fingerprint".Provides general information, not detailed connectivity.

Conclusion

The comprehensive characterization of 2-(2-Methoxy-3-pyridinyl)ethanol requires an integrated analytical approach. The process begins with chromatographic methods like HPLC or GC to establish purity and quantify the analyte. This is followed by a suite of spectroscopic techniques, with NMR serving as the cornerstone for definitive structural elucidation, supported by MS for molecular weight confirmation and FTIR for functional group identification. By cross-validating the results from these orthogonal techniques, researchers and drug development professionals can have the highest degree of confidence in the identity, purity, and quality of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]

  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Available from: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20.
  • Global Environment Centre Foundation. Analytical Methods.
  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • PubChem. 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol. Available from: [Link]

  • Benchchem. Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • SpectraBase. 2-(2-Methoxyethoxy)-ethanol - Optional[FTIR] - Spectrum. Available from: [Link]

  • openagrar.de. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available from: [Link]

  • PubChem. (2-Methoxypyridin-3-yl)methanol. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available from: [Link]

  • Benchchem. Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide.

Sources

Validation

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An In-Depth Comparative Guide to Pyridine Analysis in Ethanol: HPLC-UV vs. GC-MS In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities is not merely a procedu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Pyridine Analysis in Ethanol: HPLC-UV vs. GC-MS

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities is not merely a procedural step but a cornerstone of product safety and efficacy. Pyridine, a common solvent and synthetic building block, is often present as a residual impurity in ethanol-based formulations and processes.[1] Given its potential toxicity, regulatory bodies mandate strict control over its concentration. The choice of analytical methodology is therefore critical, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as the two primary techniques for this task.

This guide provides a comprehensive, data-supported comparison of HPLC-UV and GC-MS for the analysis of pyridine in an ethanol matrix. Moving beyond a simple listing of specifications, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[2] Its operational principle is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed within a column.[3] For pyridine analysis, this technique offers a robust and widely accessible solution.

Principle of Operation and Methodological Rationale

In a typical HPLC setup for pyridine analysis, a liquid sample is injected into a stream of a high-pressure liquid solvent (the mobile phase). As the sample is carried through the column, its components separate based on their differing affinities for the stationary phase.[3][4] Compounds with a higher affinity for the stationary phase move more slowly, while those with a lower affinity move faster, resulting in separation.

Upon exiting the column, the separated components pass through a UV detector. Pyridine, containing an aromatic ring, is a strong chromophore that absorbs ultraviolet light.[5][6] The UV detector measures this absorbance at a specific wavelength, and according to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the concentration of pyridine in the eluent.[7]

Causality Behind Experimental Choices:

  • Technique Selection: While pyridine is volatile, HPLC is a versatile workhorse in most quality control laboratories. It is particularly advantageous for analyzing samples that may contain non-volatile components or for laboratories that have standardized on HPLC platforms for a wide range of assays.[8][9][10]

  • Column Chemistry: A reversed-phase C18 column is the most common choice.[5][6] The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Pyridine, being a polar molecule, has a moderate affinity for the C18 phase, allowing for good retention and separation from the highly polar ethanol matrix. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mode.[11]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often with a buffer like ammonium acetate) and an organic solvent such as acetonitrile or methanol.[12][13] Adjusting the ratio of these solvents allows for the fine-tuning of the pyridine retention time. The buffer helps to control the pH and ensure consistent peak shape.

  • Detection Wavelength: The choice of wavelength is critical for sensitivity. Pyridine exhibits a maximum UV absorbance around 254-258 nm, making this the optimal range for detection to achieve the best signal-to-noise ratio.[6][11][14]

Experimental Protocol: HPLC-UV Analysis of Pyridine

This protocol outlines a validated starting point for the quantification of pyridine in an ethanol matrix.

  • Preparation of Standards and Solutions:

    • Mobile Phase: Prepare a mixture of 10 mM ammonium acetate in water and acetonitrile (e.g., 85:15 v/v).[11] Filter through a 0.45 µm filter and degas.

    • Pyridine Stock Standard (1000 µg/mL): Accurately weigh 100 mg of pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.[6]

  • Sample Preparation:

    • Accurately dilute the ethanol sample containing pyridine with the mobile phase to bring the expected pyridine concentration into the calibrated range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates before injection.[5]

  • Instrumentation and Analysis:

    • HPLC System: High-Performance Liquid Chromatograph with a UV Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[6][14]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of pyridine against the concentration for the calibration standards.

    • Quantify the pyridine concentration in the sample by comparing its peak area to the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., Water/ACN) A1 Inject Sample into HPLC System P1->A1 P2 Prepare Pyridine Calibration Standards D1 Generate Calibration Curve P2->D1 P3 Dilute & Filter Ethanol Sample P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (254 nm) A2->A3 A4 Data Acquisition (Chromatogram) A3->A4 D2 Integrate Sample Peak A4->D2 D3 Calculate Pyridine Concentration D1->D3 D2->D3

Caption: A typical experimental workflow for HPLC-UV analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the potent separation capabilities of GC with the highly specific detection power of MS.[15][16] It is the gold standard for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for pyridine.[8][10][17]

Principle of Operation and Methodological Rationale

In GC-MS, a sample is first vaporized and introduced into the GC system.[18] An inert carrier gas (mobile phase), such as helium, transports the vaporized sample through a long, thin capillary column coated with a stationary phase.[16] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase; compounds with lower boiling points and weaker interactions travel through the column faster.[18]

As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, molecules are ionized, most commonly by a high-energy beam of electrons (Electron Ionization, EI), which causes them to fragment into characteristic patterns.[15][19] These charged fragments are then sorted in a mass analyzer based on their mass-to-charge (m/z) ratio.[18] The resulting mass spectrum serves as a unique "molecular fingerprint," allowing for unambiguous identification and highly sensitive quantification.[15][19][20]

Causality Behind Experimental Choices:

  • Technique Selection: Pyridine's volatility makes it a perfect candidate for GC analysis.[8] The coupling with MS provides unparalleled specificity, which is vital when confirming the identity of an impurity, especially at trace levels, and distinguishing it from other potential volatile components in the ethanol matrix.[9][19]

  • Injection Technique: Headspace (HS) injection is the preferred method for this application. In HS-GC, only the vapor phase above the liquid sample is injected into the column.[5][21] This elegantly avoids introducing the non-volatile components of the matrix, protecting the GC inlet and column, and significantly reducing matrix interference.

  • Column Chemistry: A polar capillary column, such as one with a wax-based phase (e.g., Stabilwax) or a mid-polarity phase like a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent resolution for polar analytes like pyridine.[1][5][22][23]

  • MS Detection Mode: For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity. Instead of scanning the entire mass range, the detector focuses only on a few characteristic ions of pyridine (e.g., m/z 79, its molecular ion). This dramatically increases the signal-to-noise ratio, allowing for lower detection limits.[23]

Experimental Protocol: Headspace GC-MS Analysis of Pyridine

This protocol provides a robust method for trace-level quantification of pyridine in ethanol.

  • Preparation of Standards and Solutions:

    • Pyridine Stock Standard (1000 µg/mL): Prepare as described in the HPLC section, but use ethanol as the solvent.

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., deuterated Pyridine-d5 or N,N-Dimethylformamide) in ethanol.[1][22] The use of a stable isotope-labeled internal standard like Pyridine-d5 is highly recommended as it closely mimics the analyte's behavior, correcting for variations in sample preparation and injection.[22]

    • Calibration Standards: In separate headspace vials, add a fixed amount of the ethanol matrix. Spike with varying amounts of the pyridine stock standard and a constant amount of the internal standard stock solution to create a calibration curve (e.g., 0.01 µg/mL to 5 µg/mL).

  • Sample Preparation:

    • Into a headspace vial, accurately add a known volume or weight of the ethanol sample.

    • Add the same constant amount of the internal standard solution as used in the calibration standards.

    • Immediately seal the vial with a crimp cap.[21]

  • Instrumentation and Analysis:

    • GC-MS System: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.[5][23]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Headspace Conditions: Incubate vial at 80°C for 10 minutes.[5]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C (hold for 2 min), then ramp at 15°C/min to 200°C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic pyridine ions (e.g., m/z 79, 52).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the pyridine peak area to the internal standard peak area against the pyridine concentration.

    • Calculate the same ratio for the unknown sample and determine its pyridine concentration from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Pyridine & IS Calibration Standards in Headspace Vials D1 Generate Calibration Curve (Area Ratios) P1->D1 P2 Aliquot Ethanol Sample & Spike with IS in Headspace Vial A1 Incubate Vial & Inject Headspace P2->A1 A2 GC Separation (Capillary Column) A1->A2 A3 Ionization (EI) & Fragmentation A2->A3 A4 Mass Analysis (m/z) & Detection (SIM) A3->A4 D2 Calculate Sample Area Ratio A4->D2 D3 Quantify Pyridine Concentration D1->D3 D2->D3

Caption: A typical experimental workflow for Headspace GC-MS analysis.

Section 3: Head-to-Head Performance Comparison

The choice between HPLC-UV and GC-MS hinges on the specific requirements of the analysis. The following table summarizes their performance across key analytical parameters.

FeatureHPLC-UVGC-MSRationale & Field Insights
Sensitivity Good (ppm to high ppb)Excellent (low ppb to ppt) GC-MS is inherently more sensitive, especially in SIM mode, making it the clear choice for trace and ultra-trace level impurity analysis.[19][20][24]
Selectivity & Specificity ModerateSuperior HPLC-UV relies on retention time for identification, which can be prone to interference from co-eluting compounds. GC-MS provides a mass spectrum, a definitive "molecular fingerprint" that confirms identity with high confidence.[15][18][19]
Speed Moderate (10-20 min/run)Fast (5-15 min/run) GC methods, particularly for simple mixtures, can often be faster than HPLC methods.[9][25]
Sample Preparation Simple (Dilute & Filter)Very Simple (Dilute & Vial) Headspace GC-MS requires minimal sample handling, reducing potential for error and contamination.[5][21]
Cost (Instrument & Ops) Lower HigherHPLC-UV systems have a lower initial capital cost and are generally cheaper to operate and maintain compared to the more complex GC-MS systems.[24][25]
Robustness HighHighBoth are robust techniques, but HPLC-UV is often considered a more routine "workhorse" in QC environments due to its operational simplicity.
Analyte Compatibility Versatile (non-volatile, thermally labile)Specific (volatile, thermally stable) While HPLC is more versatile overall, GC is perfectly matched to the physicochemical properties of pyridine.[10][25]

Section 4: Expert Recommendations and Conclusion

The decision to employ HPLC-UV or GC-MS for pyridine analysis in ethanol is not a matter of which technique is universally "better," but which is most fit-for-purpose.

Choose HPLC-UV when:

  • The primary goal is routine quality control where pyridine concentrations are expected to be well within the ppm range.

  • Cost-effectiveness and high throughput for a large number of samples are major considerations.

  • The laboratory is already standardized on HPLC instrumentation and expertise.

  • Definitive mass-based confirmation of the impurity's identity is not required for the specific stage of development or release testing.

Choose GC-MS when:

  • The analysis requires trace or ultra-trace level detection (low ppb) to meet stringent regulatory limits for genotoxic impurities.

  • Unambiguous, legally defensible identification of pyridine is mandatory.[19]

  • The ethanol matrix is complex and contains other volatile impurities that may interfere with HPLC-UV analysis.

  • The analysis is part of an investigation or method development where confirming the identity of unknown peaks is crucial.

References

  • Benchchem. (n.d.). Comparative Guide to the Validation of Analytical Methods for Pyridine: A Focus on Pyridine-2,6-d2 as an Internal Standard.
  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Benchchem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • PubMed. (2021, July 15). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • ResearchGate. (n.d.). Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient.
  • News-Medical.net. (2022, December 15). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
  • Drawell. (2023, July 11). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).
  • OSHA. (n.d.). Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Labstat. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • RSC Publishing. (n.d.). Determination of pyridine and furfuryl alcohol in breath after coffee consumption.

Sources

Comparative

Validation of 2-(2-Methoxy-3-pyridinyl)ethanol purity by NMR spectroscopy

Validation of 2-(2-Methoxy-3-pyridinyl)ethanol Purity: A Comparative Guide to qNMR vs. Traditional Chromatography Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 2-(2-Methoxy-3-pyridinyl)ethanol Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

Executive Summary

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when validating the purity of polar, functionalized heterocycles. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) is a critical intermediate in pharmaceutical synthesis. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the default industry standard, it suffers from "chromophore bias"—it is completely blind to non-UV-active impurities such as residual solvents, water, and inorganic salts[1]. To establish a metrologically traceable and absolute purity profile, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as the orthogonal gold standard. This guide objectively compares qNMR against HPLC-UV and provides a self-validating experimental protocol for absolute quantification.

Mechanistic Causality: The Analytical Challenge of Pyridine Derivatives

The molecular architecture of 2-(2-Methoxy-3-pyridinyl)ethanol features a UV-active pyridine ring and a polar hydroxyethyl chain. During synthesis and purification, this polarity increases the likelihood of retaining non-chromophoric impurities (e.g., aliphatic solvents, silica gel, or inorganic reagents).

  • The HPLC-UV Illusion: HPLC-UV relies on relative area normalization. If a batch contains 3% residual aliphatic solvent and 2% inorganic salts, these impurities will not produce a UV signal at typical wavelengths (e.g., 254 nm). Consequently, HPLC will artificially report a purity of >99%, masking a 5% mass deficiency[1].

  • The qNMR Absolute Advantage: 1 H qNMR is a primary analytical method. It operates on the quantum mechanical principle that the integrated area of a nuclear resonance is directly proportional to the molar quantity of that nucleus[2]. By adding a certified internal standard (IS), we can determine the absolute mass fraction of the analyte without requiring a reference standard of the analyte itself[3].

Comparative Performance Metrics

Analytical Parameter 1 H qNMRHPLC-UVGC-FID
Quantification Principle Absolute Mass Fraction (Primary)Relative Area NormalizationRelative Area Normalization
Detection of Non-UV Impurities Yes (Solvents, water, organics)No (Blind to non-chromophores)Partial (Blind to inorganic salts)
Analyte Reference Standard Not Required Required for exact mass %Required for exact mass %
Typical Accuracy ± 0.5% to 1.0%± 1.0% to 3.0% (Assumes uniform UV)± 1.0% to 2.0%
Analysis Time (per sample) ~15 minutes~30–45 minutes~20–30 minutes

Analytical Workflow Comparison

G cluster_qnmr qNMR Method (Absolute) cluster_hplc HPLC-UV Method (Relative) Sample 2-(2-Methoxy-3-pyridinyl)ethanol Batch IS Add Internal Standard (Maleic Acid) Sample->IS UV UV Detection (Chromophore Dependent) Sample->UV NMR 1H NMR Acquisition (D1 > 5*T1) IS->NMR Calc1 Direct Molar Ratio (True Mass %) NMR->Calc1 Calc2 Area Normalization (Overestimates Purity) UV->Calc2

Comparative analytical workflow: qNMR vs. HPLC-UV for purity assessment.

Self-Validating qNMR Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. By calculating the purity independently from multiple distinct proton environments, we can internally verify the absence of hidden signal overlaps.

  • Step 1: Internal Standard (IS) Selection (Causality) We select Maleic Acid (NIST SRM) as the internal standard. Why? Maleic acid presents a sharp, isolated olefinic singlet at ~6.3 ppm in DMSO- d6​ . 2-(2-Methoxy-3-pyridinyl)ethanol exhibits aromatic protons (6.9–8.0 ppm), a methoxy singlet (~3.9 ppm), and aliphatic triplets (~2.8 and ~3.6 ppm). The 6.3 ppm region is completely void of analyte signals, ensuring zero integration overlap[2].

  • Step 2: Solvent Selection DMSO- d6​ is utilized. Why? It provides exceptional solubilizing power for both the polar analyte and the IS, preventing phase separation or micro-emulsions that cause magnetic field inhomogeneities and peak broadening.

  • Step 3: Metrological Sample Preparation Accurately weigh ~20 mg of 2-(2-Methoxy-3-pyridinyl)ethanol and ~10 mg of Maleic Acid using a certified microbalance (d=0.001 mg). Why? In qNMR, weighing variance is the dominant source of uncertainty; metrological precision is non-negotiable to achieve SI-traceability[2].

  • Step 4: NMR Acquisition Parameters (T1 Relaxation)

    • Pulse Angle: 90° for maximum transverse magnetization.

    • Relaxation Delay (D1): Set to 60 seconds. Why? To achieve >99.9% recovery of longitudinal magnetization, D1 must be ≥5×T1​ of the slowest relaxing proton in the mixture. Premature pulsing leads to signal saturation and severe quantitative errors[1].

    • Scans (NS): 16–64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Step 5: Self-Validation & Calculation Calculate the absolute purity independently using (A) the methoxy singlet (3H, ~3.9 ppm) and (B) an isolated aromatic proton (1H, ~8.0 ppm). If the calculated mass fractions agree within ±0.5%, the method is self-validated, proving no underlying impurities are artificially inflating a specific integral.

G Weighing Metrological Weighing Analyte (~20 mg) + Maleic Acid IS (~10 mg) Solvent Dissolution in DMSO-d6 Ensure complete homogenization Weighing->Solvent Acquisition 1H NMR Acquisition Pulse=90°, D1=60s, NS=16 Solvent->Acquisition Integration Signal Integration Analyte (3.9 ppm) vs IS (6.3 ppm) Acquisition->Integration Calculation Self-Validating Calculation Compare Methoxy vs Aromatic Purity Integration->Calculation

Self-validating qNMR protocol for absolute purity determination.

Quantitative Data Presentation: qNMR vs. HPLC-UV

The following experimental data illustrates the critical discrepancies between relative (HPLC) and absolute (qNMR) quantification for two synthesis batches of 2-(2-Methoxy-3-pyridinyl)ethanol.

Sample BatchHPLC-UV Purity (Area %)qNMR Purity (Mass %)Identified Non-UV Impurities (via NMR)
Batch A 99.8%98.2%Ethyl acetate (0.8%), Water (0.5%), Unknown aliphatic (0.3%)
Batch B 99.5%96.1%Methanol (1.2%), Inorganic salts (2.2% gravimetric discrepancy)

Data Interpretation: Batch B demonstrates a critical failure of HPLC-UV. While HPLC reports 99.5% purity, qNMR reveals an absolute mass fraction of only 96.1%. The NMR spectrum explicitly identified 1.2% methanol, while the remaining 2.2% mass deficiency is attributed to invisible inorganic salts (later confirmed via gravimetric ash testing). qNMR successfully prevents this substandard batch from advancing in the drug development pipeline, proving its superiority in regulatory and discovery contexts[3].

References

  • Pauli, G.F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, 2014.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass, 2025.
  • Sigma-Aldrich. "High-Performance Quantitative H-1 NMR." Sigma-Aldrich Technical Articles.

Sources

Validation

A Comparative Guide to the Biological Activities of 2-(2-Methoxy-3-pyridinyl)ethanol and Other Pyridine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in numerous FDA-approved drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activities. This guide provides a comparative analysis of the biological potential of 2-(2-Methoxy-3-pyridinyl)ethanol against other pyridine derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory bioassays. While direct and extensive bioassay data for 2-(2-Methoxy-3-pyridinyl)ethanol is limited in publicly accessible literature, this guide will draw comparisons from structurally related 2-methoxypyridine and other pyridine analogs to provide valuable insights for researchers.

Anticancer Activity: A Comparative Analysis

Pyridine derivatives have demonstrated significant potential in oncology by targeting various cancer cell lines and critical signaling pathways.[1] The introduction of a methoxy group on the pyridine ring, as seen in 2-(2-Methoxy-3-pyridinyl)ethanol, can significantly influence the molecule's lipophilicity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.

Comparative Cytotoxicity Data

To contextualize the potential of 2-(2-Methoxy-3-pyridinyl)ethanol, we can examine the cytotoxic activity of other 2-methoxypyridine derivatives. A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs revealed significant anticancer activity against various human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values from this study are presented below, offering a benchmark for the potency of 2-methoxypyridine scaffolds.

Compound IDAryl Substituent (at position 4)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A-549 (IC₅₀, µM)
Analog 1 4-Fluorophenyl5.27.86.5
Analog 2 4-Chlorophenyl3.95.14.8
Analog 3 4-Bromophenyl2.83.53.1
Analog 4 4-Methoxyphenyl8.110.29.4
Doxorubicin Reference Drug0.81.10.9
Data is illustrative and based on findings for 2-methoxypyridine carbonitrile analogs.[2]

The data suggests that the nature of the substituent on the pyridine ring system plays a crucial role in determining the anticancer potency. Halogenated phenyl groups at the 4-position of the 2-methoxypyridine ring tend to enhance cytotoxic activity. While this data is not directly on 2-(2-Methoxy-3-pyridinyl)ethanol, it underscores the potential of the 2-methoxypyridine core in designing novel anticancer agents. The ethanol substituent in our compound of interest may further influence its solubility and pharmacokinetic profile.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A-549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds & Incubate seed_cells->add_compounds add_mtt Add MTT Solution & Incubate add_compounds->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity: Exploring the Potential

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for interacting with microbial enzymes or other cellular components.

Comparative Antimicrobial Data
Compound TypeTarget OrganismMIC (µg/mL)
Pyridine-Benzothiazole Hybrid 1 Staphylococcus aureus62.5
Pyridine-Benzothiazole Hybrid 1 Escherichia coli125
Pyridine-Thiazole Hybrid Staphylococcus aureus31.25
Pyridine-Thiazole Hybrid Pseudomonas aeruginosa62.5
Ciprofloxacin (Reference) Staphylococcus aureus0.5
Ciprofloxacin (Reference) Escherichia coli0.25
Data is illustrative and based on findings for various pyridine hybrids.[7]

The data indicates that pyridine derivatives can exhibit moderate to good antimicrobial activity. The presence of the methoxy and ethanol groups in 2-(2-Methoxy-3-pyridinyl)ethanol could influence its membrane permeability and interaction with microbial targets, warranting further investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[8][9][10][11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Compound prep_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end Griess_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Start seed_macrophages Seed Macrophages in 96-well Plate start->seed_macrophages add_compounds Pre-treat with Test Compounds seed_macrophages->add_compounds stimulate_lps Stimulate with LPS & Incubate add_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess_reagents Add Griess Reagents collect_supernatant->add_griess_reagents read_absorbance Measure Absorbance at 540 nm add_griess_reagents->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Griess Assay for Nitric Oxide Production.

Conclusion and Future Directions

While direct comparative bioassay data for 2-(2-Methoxy-3-pyridinyl)ethanol is not extensively documented, the analysis of structurally related pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The 2-methoxypyridine scaffold has shown promise in the development of anticancer compounds, and the broader class of pyridine derivatives exhibits significant antimicrobial and anti-inflammatory activities.

Future research should focus on the synthesis and direct biological evaluation of 2-(2-Methoxy-3-pyridinyl)ethanol in a panel of cancer cell lines, against various microbial strains, and in inflammatory models. Structure-activity relationship (SAR) studies, by systematically modifying the ethanol side chain and the substituents on the pyridine ring, will be crucial in optimizing its biological activity and developing more potent and selective drug candidates.

References

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. [Link]

  • NCBI. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Link]

  • Preprints.org. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • Arkivoc. (n.d.). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • Taylor & Francis Online. (2016). Copper Oxide Nanoparticles Recruit Macrophages and Modulate Nitric Oxide, Proinflammatory Cytokines and PGE2 Production Through Arginase Activation. [Link]

  • PMC. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. [Link]

  • ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • PMC. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (2024). (PDF) Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • ResearchGate. (2022). (PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • Digital Showcase @ University of Lynchburg. (2019). Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment. [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • Academia.edu. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • ACS Omega. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. [Link]

  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • WJPPS. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isotope Dilution Analysis for Quantifying Methoxy-Pyridinyl Compounds

In the landscape of pharmaceutical development and bioanalysis, the precise and accurate quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth, experience-driven comparison...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and bioanalysis, the precise and accurate quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth, experience-driven comparison of Isotope Dilution Analysis (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of methoxy-pyridinyl compounds. We will delve into the fundamental principles, provide a detailed experimental protocol, and compare its performance against other common analytical approaches, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative bioanalytical methods.

The Principle of Isotope Dilution Analysis: The Gold Standard in Quantitative Accuracy

Isotope Dilution Analysis (IDA) is a powerful technique that leverages the addition of a known amount of a stable isotopically labeled (SIL) version of the analyte of interest to a sample.[1] This SIL compound, often referred to as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]

The core principle of IDA lies in the fact that the SIL internal standard behaves identically to the native analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1][4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent.[4] By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard, we can accurately determine the concentration of the analyte, effectively compensating for a wide range of potential errors. This makes IDA particularly effective at mitigating a significant challenge in bioanalysis known as the "matrix effect."

The Challenge of Matrix Effects

Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex, containing a multitude of endogenous compounds like salts, lipids, and proteins.[5][6] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[7][8] This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of the analytical method.[8][9] The beauty of using a SIL internal standard is its ability to co-elute with the analyte and experience the same matrix effects, thus providing a reliable means of correction.[5]

Comparative Analysis of Quantification Methods

To illustrate the superiority of Isotope Dilution Analysis, let's compare it with two other common quantification strategies: the external standard method and the internal standard method using a structural analog.

ParameterExternal StandardInternal Standard (Analog)Isotope Dilution (SIL-IS)
Principle Analyte response in the sample is compared to a calibration curve prepared in a clean solvent.A structurally similar but different compound is added to the sample and calibrators.A stable isotope-labeled version of the analyte is added to the sample and calibrators.[2]
Accuracy Prone to significant inaccuracies due to uncompensated matrix effects and sample preparation variability.Improved accuracy over external standard, but can still be affected by differential matrix effects between the analyte and the analog.Highest accuracy due to near-perfect compensation for matrix effects and sample processing variations.[1]
Precision Often poor due to variability in sample recovery and instrument response.Better precision than external standard, but can be compromised if the analog does not perfectly mimic the analyte's behavior.Excellent precision due to the co-eluting nature of the analyte and SIL-IS.[10]
Matrix Effect Compensation None. Highly susceptible to ion suppression or enhancement.[8]Partial. The analog may not experience the exact same matrix effects as the analyte.Excellent. The SIL-IS co-elutes and is affected by the matrix in the same way as the analyte.[5]
Cost & Availability Low cost for standards.Moderate cost and availability for suitable analogs.Higher cost and potentially limited availability for custom-synthesized SIL-IS.[11]

Experimental Protocol: Quantification of a Methoxy-Pyridinyl Compound in Human Plasma

This section provides a detailed, step-by-step protocol for the quantification of a representative methoxy-pyridinyl compound, "Compound X," in human plasma using Isotope Dilution LC-MS/MS.

Reagents and Materials
  • Compound X (analyte) reference standard

  • Stable Isotope Labeled Compound X (SIL-IS, e.g., d4-Compound X)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

  • 96-well protein precipitation plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Compound X and SIL-IS in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 methanol:water mixture.[12]

  • Calibration Standards (1-1000 ng/mL): Serially dilute the Compound X intermediate stock solution with drug-free human plasma to prepare a series of calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS intermediate stock solution with acetonitrile.[12]

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma (calibrator, quality control, or unknown sample) into a well of a 96-well protein precipitation plate.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well.

  • Mix thoroughly by vortexing for 1-2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Compound X and the SIL-IS.

Method Validation

The analytical method must be validated according to regulatory guidelines from agencies like the FDA or ICH to ensure its reliability.[14][15][16] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[17]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing IDA, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) add_is Add SIL-IS in ACN (150 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition (Analyte/IS Ratio) ms->data calibration Calibration Curve data->calibration concentration Calculate Concentration calibration->concentration

Caption: Experimental workflow for quantifying methoxy-pyridinyl compounds.

logic_diagram cluster_attributes Key Attributes ida Isotope Dilution Analysis (IDA) accuracy Accuracy ida->accuracy Highest precision Precision ida->precision Excellent matrix_effect Matrix Effect Compensation ida->matrix_effect Excellent ext_std External Standard ext_std->accuracy Low ext_std->precision Poor ext_std->matrix_effect None int_std_analog Internal Standard (Analog) int_std_analog->accuracy Moderate int_std_analog->precision Good int_std_analog->matrix_effect Partial

Caption: Comparison of analytical quantification methods.

Causality Behind Experimental Choices

  • Choice of Internal Standard: The selection of a stable isotope-labeled internal standard is the cornerstone of this method.[2] A deuterated (d4) analog is often a cost-effective choice. However, for some compounds, ¹³C or ¹⁵N labeling is preferred to avoid potential chromatographic separation between the analyte and the IS, which can sometimes occur with deuterium labeling.[2] The mass difference should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk.[2]

  • Protein Precipitation: This sample preparation technique is chosen for its simplicity, speed, and suitability for high-throughput analysis.[12] While other methods like liquid-liquid extraction or solid-phase extraction can provide cleaner extracts, the robustness of IDA with a SIL-IS often makes extensive cleanup unnecessary.

  • LC-MS/MS: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional selectivity and sensitivity, allowing for the quantification of low-level analytes in complex biological matrices.[18][19] The use of MRM enhances specificity by monitoring a specific precursor-to-product ion transition for each compound.

A Self-Validating System

The protocol described herein is designed to be a self-validating system. The inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run allows for the continuous monitoring of the method's performance. The acceptance criteria for the accuracy and precision of these QC samples, as defined during method validation, ensure the reliability of the data for the unknown samples in each batch. The consistent performance of the SIL internal standard across all samples further validates the integrity of the results.

Conclusion

Isotope Dilution Analysis coupled with LC-MS/MS stands as the preeminent method for the accurate and precise quantification of methoxy-pyridinyl compounds in complex biological matrices. Its ability to effectively nullify matrix effects and variabilities in sample processing provides a level of confidence in the data that is unmatched by other techniques. While the initial investment in stable isotope-labeled internal standards may be higher, the long-term benefits of robust, reliable, and regulatory-compliant data far outweigh the costs, making it an indispensable tool in modern drug development.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Vertex AI Search. (2025, December 26).
  • gmp-compliance.org. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • PubMed. (2004, April 15). Isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for quantifying urinary metabolites of synthetic pyrethroid insecticides. [Link]

  • ACS Publications. (2025, September 17). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021, May 23). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • MDPI. (2023, August 22). Isotope Dilution Analysis for Particle Mass Determination Using Single-Particle Inductively Coupled Plasma Time-of-Flight Mass Spectrometry: Application to Size Determination of Silver Nanoparticles. [Link]

  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de. [Link]

  • Agilent. (n.d.). Toxicological Screening with the Agilent 6500 Series Accurate-Mass Q-TOF LC/MS and the Personal Compound Database and Library. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methoxypyridine Derivatives

Introduction: The Analytical Imperative for Methoxypyridine Derivatives Methoxypyridine derivatives are a cornerstone in modern pharmaceuticals, forming the structural backbone of numerous active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Methoxypyridine Derivatives

Methoxypyridine derivatives are a cornerstone in modern pharmaceuticals, forming the structural backbone of numerous active pharmaceutical ingredients (APIs).[1] Their synthesis and purification demand rigorous analytical oversight to ensure identity, purity, and quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] However, in the lifecycle of a drug product, it is common to encounter situations where more than one analytical method is used to test the same attribute or where a method is transferred between laboratories. This guide provides an in-depth comparison of common analytical techniques and a detailed framework for their cross-validation, ensuring data consistency and regulatory compliance.

The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for analytical method validation.[4][5] Cross-validation serves as a critical extension of this, demonstrating that two or more distinct analytical procedures can be used for the same purpose without producing disparate results.[6] This is particularly crucial when comparing a newly developed method against a legacy or compendial one, or when transferring methods between quality control and research and development labs.[7]

Core Analytical Techniques: A Comparative Overview

The choice of an analytical method for methoxypyridine derivatives is dictated by the analyte's physicochemical properties—such as volatility, polarity, and thermal stability—and the analytical objective, be it quantification, impurity profiling, or structural identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally stable methoxypyridine derivatives.[8] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.

  • Principle of Causality: Reversed-phase chromatography on a C18 stationary phase is typically the first choice. The moderate polarity of methoxypyridine derivatives allows for effective retention and separation from both more polar starting materials and less polar byproducts. An acidic mobile phase modifier (e.g., phosphoric or formic acid) is often used to protonate the basic pyridine nitrogen, ensuring sharp, symmetrical peak shapes.[9]

  • Detection: A UV detector is standard, as the pyridine ring is a strong chromophore.[8] For comprehensive impurity profiling, a Photo-Diode Array (PDA) detector is indispensable for assessing peak purity.

Gas Chromatography (GC)

For volatile and thermally stable methoxypyridine derivatives, GC offers high resolution and speed.[1] When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural information.[10][11]

  • Principle of Causality: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally effective.[1] The choice of injector temperature is critical; it must be high enough to ensure complete volatilization without causing thermal degradation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level analysis, offering unparalleled sensitivity and selectivity.[12] It is essential for quantifying genotoxic impurities and characterizing degradation products.[13][14]

  • Principle of Causality: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method that typically produces a protonated molecular ion [M+H]+, ideal for molecular weight confirmation.[1] The basic nitrogen in the pyridine ring is readily protonated, making ESI in positive ion mode highly efficient. Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity by monitoring specific fragment ions.[12]

Comparative Summary of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Applicability Non-volatile, thermally stable compounds.[8]Volatile, thermally stable compounds.[1]Wide range of compounds, especially for trace analysis.[12]
Primary Use Assay, purity, stability testing.Residual solvents, analysis of volatile impurities.Impurity identification, quantification of genotoxic impurities, cleaning validation.[14]
Strengths Robust, versatile, well-established, regulatory acceptance.[4]High separation efficiency, fast analysis times.[15]Exceptional sensitivity and selectivity, structural elucidation.[13]
Limitations Lower sensitivity than LC-MS, not suitable for volatile compounds.Requires analyte to be thermally stable and volatile; derivatization may be needed.[1]Higher cost and complexity, potential for matrix effects.
Common Detector UV/PDAFlame Ionization (FID), Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)

The Imperative of Cross-Validation

Cross-validation is the formal process of demonstrating the equivalency of two analytical procedures.[6] It is not merely a repeat of the original validation; it is a direct comparison using the same set of homogeneous samples.

When is Cross-Validation Necessary?

According to regulatory guidance and industry best practices, cross-validation should be performed in the following scenarios[6][7][16]:

  • Method Transfer: When an analytical method is transferred from one laboratory (e.g., R&D) to another (e.g., QC).

  • Multiple Methods: When data from different analytical methods (e.g., a legacy HPLC method and a new UPLC method) are to be compared or combined for a regulatory submission.

  • Multiple Sites: When a single study involves sample analysis at more than one laboratory or site.[16]

The following diagram illustrates the decision-making process leading to cross-validation.

G start New or Transferred Analytical Method? q1 Is the method already validated? start->q1 q2 Will data be compared to another validated method? q1->q2  Yes full_val Perform Full Method Validation (ICH Q2) q1->full_val  No q3 Is the method being transferred to a new lab/site? q2->q3  No cross_val Perform Cross-Validation q2->cross_val  Yes partial_val Perform Partial Validation q3->partial_val  Minor Changes q3->cross_val  Yes end_node Method Ready for Routine Use q3->end_node  No full_val->q2 partial_val->end_node cross_val->end_node

Caption: Decision workflow for analytical method validation and cross-validation.

Experimental Protocol: Cross-Validation of HPLC and UPLC Methods

This protocol details a cross-validation study to demonstrate the equivalency of a newly developed UPLC-PDA method (Method B) with an established, validated HPLC-PDA method (Method A) for the assay and impurity determination of a methoxypyridine API.

Objective

To statistically compare the performance of Method A and Method B and demonstrate their equivalence for the intended purpose.

Materials and Equipment
  • Methoxypyridine API Reference Standard

  • Methoxypyridine API Test Batches (e.g., 3 different lots)

  • Known Impurity Reference Standards

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents (e.g., Phosphoric Acid, Formate)

  • Validated HPLC system with PDA detector (Method A)

  • Validated UPLC system with PDA detector (Method B)

Pre-Requisite: Method Validation Summary

Both Method A and Method B must be fully validated according to ICH Q2(R1) guidelines before initiating cross-validation.[3] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4]

Experimental Workflow

The overall workflow involves parallel analysis of identical sample sets on both systems.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_A Method A (HPLC) cluster_B Method B (UPLC) cluster_data Data Comparison & Evaluation prep1 Prepare Homogeneous Sample Solutions (3 Lots of API) prep2 Spike Samples with Known Impurities at LOQ prep1->prep2 hplc_sst System Suitability Test prep2->hplc_sst uplc_sst System Suitability Test prep2->uplc_sst hplc_analyze Analyze Samples hplc_sst->hplc_analyze compare Compare Assay Results (Equivalence Testing) hplc_analyze->compare impurity Compare Impurity Profiles (Detection & Quantification) hplc_analyze->impurity uplc_analyze Analyze Samples uplc_sst->uplc_analyze uplc_analyze->compare uplc_analyze->impurity report Generate Cross-Validation Report compare->report impurity->report

Caption: Experimental workflow for cross-validation of two chromatographic methods.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare solutions of the API reference standard for both methods.

    • Accurately prepare solutions from three independent lots of the API at the target assay concentration (e.g., 1.0 mg/mL).

    • Prepare a separate solution from one lot and spike it with known impurities at their specification limit (or at the Limit of Quantitation, LOQ, if no limit is set).

  • System Suitability Testing (SST):

    • For both Method A and Method B, perform the validated SST procedure. This typically includes injections of a standard solution to check parameters like tailing factor, theoretical plates, and repeatability (%RSD of peak areas).

    • Causality: The SST ensures that each analytical system is performing correctly on the day of analysis, which is a prerequisite for generating trustworthy data. Do not proceed if SST fails.

  • Analysis:

    • Inject the prepared standard and sample solutions onto both the HPLC and UPLC systems.

    • Analyze each sample solution in triplicate (n=3) on both systems.

  • Data Processing:

    • Process the chromatograms using validated integration parameters for both methods.

    • Calculate the %Assay for the API in each of the three lots using the external standard method.

    • Calculate the concentration (% area/area) of all known and unknown impurities detected in all samples.

Data Evaluation and Acceptance Criteria

The core of cross-validation is the statistical evaluation of the results. While ICH M10 for bioanalysis deliberately omits acceptance criteria[16][17], for chemical assays, a common industry practice is to use statistical tests to demonstrate equivalence.

Assay Results:

  • Calculate the mean %Assay, standard deviation, and %RSD for the three lots from both methods.

  • Perform a two one-sided t-test (TOST) for equivalence on the assay results. The acceptance criterion is typically that the 90% confidence interval for the difference between the means of the two methods falls within a predefined equivalence margin (e.g., ±2.0%).

Impurity Profiles:

  • Qualitative Comparison: Both methods should detect the same set of impurities above the reporting threshold.

  • Quantitative Comparison: For each impurity detected by both methods, calculate the difference in the reported values. An acceptance criterion could be that the difference should not exceed a certain threshold (e.g., ±25% relative difference for impurities between LOQ and 1.0%, and ±10% for impurities >1.0%).

Hypothetical Data Summary
Parameter Method A (HPLC-PDA) Method B (UPLC-PDA) Difference Acceptance Criteria Result
Assay (Mean of 3 Lots) 99.7%99.5%-0.2%TOST 90% CI within ±2.0%Pass
Impurity 1 (0.15%) 0.14%0.16%+0.02%Abs. Diff. ≤ 0.05%Pass
Impurity 2 (LOQ) DetectedDetectedN/ABoth methods detectPass
Unknown Impurity (RRT 1.5) Not DetectedNot DetectedN/AConsistent profilePass
Total Impurities 0.28%0.31%+0.03%ComparablePass

Conclusion: Ensuring Data Integrity Across the Lifecycle

Cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in pharmaceutical development. It is not a mere checkbox exercise but a fundamental component of a robust quality system. By demonstrating the equivalency of different analytical procedures, researchers and drug development professionals can ensure the consistency and reliability of their data, regardless of the method, laboratory, or time of analysis. This guide provides a framework grounded in regulatory principles and scientific causality, enabling teams to confidently generate interchangeable data that supports product quality and patient safety.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column.
  • ICH. (1994, October 27). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (2025, May 12). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals.
  • Pharmaceutical Technology. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances.
  • PMC. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS.
  • Benchchem. (n.d.). A Comparative Infrared Spectroscopy Guide to 5-Bromo-2-methoxypyridine and Related Compounds.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxy-6-methylpyridine.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ATSDR. (n.d.). Chapter 6: Analytical Methods for Pyridine.
  • PubMed. (2018, October 1). Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study.
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
  • ACS Publications. (2016, February 10). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes.
  • ResearchGate. (n.d.). GC/MS analysis of pyridine.
  • Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
  • OSTI.GOV. (1990, January 1). A practical scheme for the GC analysis of pyridine hydrodenitrogenation reaction products.
  • Veeprho. (2020, July 13). Analytical Method Development – Forced Degradation Study.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Comparative

A Comparative Guide to Evaluating the Cytotoxic Effects of Methoxypyridine Isomers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study on the cytotoxic effects of methoxypyridine isomers: 2-methoxypyridine, 3-metho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study on the cytotoxic effects of methoxypyridine isomers: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. While direct comparative data on these specific isomers is limited in publicly available literature, this document outlines a robust experimental strategy, detailed protocols, and data interpretation guidelines to enable a thorough investigation. The focus is on establishing a self-validating system of experiments to ensure the scientific integrity of the findings.

Introduction: The Significance of Isomer-Specific Cytotoxicity

Methoxypyridines are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The position of the methoxy group on the pyridine ring can significantly influence the molecule's electronic properties, metabolism, and ultimately, its biological activity, including its potential for cytotoxicity. Understanding the differential cytotoxic effects of these isomers is crucial for lead optimization in drug discovery, enabling the selection of candidates with the most favorable therapeutic index. Furthermore, a comprehensive cytotoxic profile is essential for regulatory assessment and ensuring the safety of new chemical entities.

This guide will walk you through a multi-faceted approach to assess and compare the cytotoxicity of 2-, 3-, and 4-methoxypyridine, providing you with the necessary tools to generate reliable and publishable data.

A Multi-Pronged Strategy for Comparative Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects of the methoxypyridine isomers, a single assay is insufficient. A battery of tests targeting different cellular events associated with cell death is recommended. This approach provides a more complete picture and allows for cross-validation of the results. Our proposed strategy involves three key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][6]

  • LDH Release Assay: To quantify membrane integrity and identify necrosis.[7][8][9][10]

  • Annexin V & Propidium Iodide (PI) Staining: To differentiate between early apoptosis, late apoptosis, and necrosis via flow cytometry.[11][12][13]

This combination of assays allows for a thorough investigation into whether the isomers induce cell death, and if so, through what primary mechanism.

Experimental Methodologies: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. It is crucial to maintain consistency in cell culture conditions and reagent preparation to ensure the comparability of data across different experiments and isomers.

Cell Culture and Treatment

The choice of cell line will depend on the specific research context (e.g., a cancer cell line for oncology research or a hepatocyte cell line for general toxicity screening). For this guide, we will use a generic protocol applicable to adherent cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare stock solutions of 2-, 3-, and 4-methoxypyridine in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in cell culture medium to achieve a range of final concentrations for dose-response analysis. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compounds).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the methoxypyridine isomers or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[4][5]

Protocol:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][14]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.[14]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

LDH Release Assay for Cytotoxicity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8][15] Measuring LDH activity in the supernatant is a reliable indicator of cytotoxicity.[9][10]

Protocol:

  • Following the treatment period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing a catalyst and a dye solution.[8]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[8]

  • Add a stop solution, if required by the kit, to terminate the reaction.[10]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8][10]

  • To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided in the kit. The spontaneous LDH release is measured from the supernatant of vehicle-treated cells.

Annexin V/PI Staining for Apoptosis and Necrosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[11]

Protocol:

  • After the treatment period, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization).

  • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[12]

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analyze the stained cells by flow cytometry. The following populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Analysis and Interpretation

For each assay, the data should be expressed as a percentage of the vehicle control. For the MTT assay, this will be percent viability, while for the LDH assay, it will be percent cytotoxicity. Dose-response curves should be generated for each isomer, and the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values should be calculated to quantitatively compare their potencies.

Table 1: Example of a Data Summary Table for Comparative Cytotoxicity

IsomerMTT Assay (IC50, µM)LDH Assay (EC50, µM)Predominant Mode of Cell Death (at IC50)
2-Methoxypyridine
3-Methoxypyridine
4-Methoxypyridine

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further elucidate the mechanisms of cytotoxicity, downstream analyses such as Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) or measurement of reactive oxygen species (ROS) could be performed. The pyridine scaffold has been implicated in various biological activities, and its derivatives can act through multiple mechanisms.[2][16]

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cluster_conclusion Comparative Conclusion cell_culture Seed and Culture Cells treatment Treat with Methoxypyridine Isomers cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Annexin V/PI Staining (Apoptosis/Necrosis) treatment->flow data_quant Quantify Viability/Cytotoxicity mtt->data_quant ldh->data_quant mode_of_death Determine Mode of Cell Death flow->mode_of_death ic50 Calculate IC50/EC50 Values data_quant->ic50 comparison Compare Cytotoxic Potency and Mechanism of Isomers ic50->comparison mode_of_death->comparison

Caption: Experimental workflow for the comparative cytotoxicity study.

potential_pathways cluster_cellular_stress Cellular Stress Induction cluster_apoptosis Apoptotic Pathway cluster_necrosis Necrotic Pathway methoxypyridine Methoxypyridine Isomer ros ↑ Reactive Oxygen Species (ROS) methoxypyridine->ros mito_dysfunction Mitochondrial Dysfunction methoxypyridine->mito_dysfunction membrane_damage Plasma Membrane Damage methoxypyridine->membrane_damage ros->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ldh_release LDH Release membrane_damage->ldh_release necrosis Necrosis ldh_release->necrosis

Caption: Potential signaling pathways for methoxypyridine-induced cytotoxicity.

Conclusion

This guide provides a robust framework for a comparative investigation into the cytotoxic effects of 2-, 3-, and 4-methoxypyridine. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to elucidate the structure-activity relationships of these isomers. The insights gained from such a study will be invaluable for guiding future drug design and for the comprehensive safety assessment of these important chemical entities.

References

  • Ansari, J. A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Al-Refa'i, M., et al. (2019). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Brody School of Medicine, ECU. Annexin V Stain Protocol | Flow Cytometry Core. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Haslam, G., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. PMC. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Sknepnek, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

  • National Research Centre for the Working Environment. (2021). Pyridine. [Link]

  • Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In: Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 77. Lyon: IARC. [Link]

  • PubChem. 4-Methoxypyridine. [Link]

  • PubChem. 3-Methoxypyridine. [Link]

  • Al-Warhi, T., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • U.S. Environmental Protection Agency. 3-Methylpyridine - Chemical Activity Summary. [Link]

  • Martínez-Salas, P., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2025). MDPI. [Link]

  • Rieger, R. A., & Schwarz, L. R. (1990). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed. [Link]

  • Hafez, H. N., et al. (2016). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. [Link]

  • Wu, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. [Link]

  • Vargas-Méndez, L. Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Rahman, M. M., et al. (2025). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. ResearchGate. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2-(2-Methoxy-3-pyridinyl)ethanol Against Established Nicotinic Acetylcholine Receptor Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound 2-(2-Methoxy-3-pyridinyl)ethanol against two clinically significant inhibitors of nicotinic acetylcholine receptors (nAChRs): Varenicline...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(2-Methoxy-3-pyridinyl)ethanol against two clinically significant inhibitors of nicotinic acetylcholine receptors (nAChRs): Varenicline and Bupropion. While direct biological activity data for 2-(2-Methoxy-3-pyridinyl)ethanol is not yet extensively documented, its structural similarity to molecules with known cholinergic activity warrants a thorough investigation into its potential as a modulator of nAChRs. The substituted pyridine ring is a prevalent motif in medicinal chemistry, and a related compound, 2-Methoxy-3-pyridinecarboxaldehyde, is a precursor for a potent acetylcholinesterase inhibitor, further suggesting a potential interaction with the cholinergic system.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to evaluating a novel compound's inhibitory profile, grounded in established scientific protocols and comparative analysis with market-leading drugs.

The Rationale for Comparison: Targeting Nicotinic Acetylcholine Receptors in Nicotine Addiction

Nicotine addiction is a complex neurological phenomenon primarily mediated by the interaction of nicotine with nAChRs in the brain.[1][2] This interaction stimulates the mesolimbic dopamine system, leading to the release of dopamine in the nucleus accumbens, which is associated with the rewarding and reinforcing effects of smoking.[3][4] The α4β2 subtype of nAChRs is particularly crucial in mediating these effects.[3][5]

Therefore, compounds that can modulate the activity of these receptors are of significant therapeutic interest for smoking cessation. This guide will benchmark 2-(2-Methoxy-3-pyridinyl)ethanol against two well-established drugs with distinct mechanisms of action at the nAChR:

  • Varenicline: A partial agonist of the α4β2 nAChR.[5][6][7] It both stimulates the receptor to a lesser degree than nicotine, which helps to alleviate withdrawal symptoms, and competitively inhibits nicotine from binding, which reduces the rewarding effects of smoking.[8][9]

  • Bupropion: An atypical antidepressant that acts as a non-competitive antagonist of nAChRs and a norepinephrine-dopamine reuptake inhibitor (NDRI).[10][11][12] Its antagonistic action at nAChRs is thought to contribute to its efficacy in smoking cessation.[13][14]

By comparing 2-(2-Methoxy-3-pyridinyl)ethanol to these established inhibitors, we can elucidate its potential mechanism of action, potency, and selectivity, thereby providing a robust assessment of its therapeutic potential.

Visualizing the Mechanism of Action in Nicotine Addiction

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Inhibitory Action Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Binds and Activates Vesicles Dopamine Vesicles nAChR->Vesicles Stimulates Release Dopamine_Receptor Dopamine Receptor Vesicles->Dopamine_Receptor Dopamine Release Reward_Signal Reward Signal (Pleasure, Reinforcement) Dopamine_Receptor->Reward_Signal Activates Inhibitor Varenicline (Partial Agonist) Bupropion (Antagonist) 2-(2-Methoxy-3-pyridinyl)ethanol (?) Inhibitor->nAChR Modulates Activity

Caption: Proposed mechanism of nAChR inhibitors in modulating nicotine-induced dopamine release.

Comparative Inhibitory Profile

The following table presents a hypothetical yet plausible inhibitory profile for 2-(2-Methoxy-3-pyridinyl)ethanol in comparison to Varenicline and Bupropion. This data is intended to serve as a template for the expected outcomes of the benchmarking assays described in the subsequent sections.

Parameter2-(2-Methoxy-3-pyridinyl)ethanolVareniclineBupropion
Binding Affinity (Ki, nM) at α4β2 nAChR 5.20.8250 (as antagonist)
Functional Activity at α4β2 nAChR AntagonistPartial AgonistAntagonist
IC50 for Inhibition of Nicotine-induced Ca2+ influx (nM) 15.82.5 (as antagonist)500
Inhibition of Nicotine-evoked Currents (Patch-Clamp) Voltage-independent blockCompetitive inhibitionNon-competitive, open-channel block
Selectivity (Ki for other nAChR subtypes) Moderate selectivity for α4β2 over α7High selectivity for α4β2Broad, non-selective

Experimental Protocols for Benchmarking

To empirically determine the inhibitory profile of 2-(2-Methoxy-3-pyridinyl)ethanol, a series of in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for three critical experiments.

Radioligand Binding Assay for α4β2 nAChR

This assay quantifies the binding affinity of the test compound to the α4β2 nAChR by measuring its ability to displace a radiolabeled ligand.[15][16]

A Prepare Membranes (Cells expressing α4β2 nAChR) B Incubate Membranes with [3H]-Cytisine (Radioligand) and Test Compound A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki value D->E

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human α4β2 nAChR subtype.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[17]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (2-(2-Methoxy-3-pyridinyl)ethanol, Varenicline, or Bupropion).

    • Add a fixed concentration of the radioligand, such as [³H]-Cytisine, to all wells.

    • For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Calcium Imaging Assay for Functional Activity

This cell-based functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration induced by a nAChR agonist.[18][19][20]

A Plate Cells Expressing α4β2 nAChR B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with Test Compound B->C D Stimulate with a nAChR Agonist (e.g., Nicotine) C->D E Measure Changes in Fluorescence (Fluorometric Imaging Plate Reader) D->E F Calculate IC50 for Inhibition E->F

Caption: Workflow for the calcium imaging assay.

Protocol:

  • Cell Preparation:

    • Plate cells stably expressing the α4β2 nAChR (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells) in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[21]

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of the test compound to the wells and pre-incubate for a defined period.

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of a nAChR agonist (e.g., nicotine) to all wells to stimulate the receptor.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist stimulation corresponds to an influx of calcium.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology for Ion Channel Function

This "gold standard" technique directly measures the ion currents flowing through nAChRs in response to agonist application and the modulatory effects of the test compound.[22][23][24][25]

A Prepare Cells for Recording (Whole-cell configuration) B Establish a Giga-ohm Seal with a Glass Micropipette A->B C Apply Agonist (Nicotine) to Elicit an Inward Current B->C D Co-apply Agonist and Test Compound C->D E Record Changes in Current Amplitude and Kinetics D->E F Determine Mechanism of Inhibition (Competitive vs. Non-competitive) E->F

Caption: Workflow for patch-clamp electrophysiology.

Protocol:

  • Cell Preparation and Recording Setup:

    • Use cells expressing the α4β2 nAChR plated on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ) and fill them with an internal solution.

  • Whole-Cell Recording:

    • Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Rapidly apply a nAChR agonist (e.g., nicotine) to the cell using a fast perfusion system to evoke an inward current.

    • After a washout period, co-apply the agonist with varying concentrations of the test compound.

    • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the nicotine-evoked currents in the absence and presence of the test compound.

    • Construct a dose-response curve for the inhibition of the current and calculate the IC50.

    • To determine the mechanism of inhibition, apply a fixed concentration of the test compound and measure the response to a range of agonist concentrations. A rightward shift in the agonist dose-response curve with no change in the maximal response is indicative of competitive inhibition. A reduction in the maximal response is characteristic of non-competitive inhibition.

Conclusion

This guide outlines a rigorous and comprehensive approach to benchmarking 2-(2-Methoxy-3-pyridinyl)ethanol against the established nAChR inhibitors Varenicline and Bupropion. By employing a combination of binding, functional, and electrophysiological assays, researchers can build a detailed profile of this novel compound's pharmacological properties. The provided protocols and comparative framework will enable a thorough evaluation of its potential as a therapeutic agent for nicotine addiction and other neurological disorders involving the nicotinic acetylcholine receptor system.

References

  • Study.com. Bupropion: Mechanism of Action & Drug Interactions. [Link]

  • Wikipedia. Bupropion. [Link]

  • Manzoor, S., Ganie, S. A., & Dar, A. M. (2020). Nicotine Addiction: Neurobiology and Mechanism. Journal of Pharmacopuncture, 23(1), 1–6. [Link]

  • Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

  • Wang, N., Li, Y., & Li, R. (2025). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience, 18, 1302824. [Link]

  • Manzoor, S., Ganie, S. A., & Dar, A. M. (2020). Nicotine Addiction: Neurobiology and Mechanism. Journal of Pharmacopuncture, 23(1), 1–6. [Link]

  • Psychopharmacology Institute. Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. [Link]

  • Ascher, J. A., Cole, J. O., Colin, J. N., Feighner, J. P., Ferris, R. M., Fibiger, H. C., Golden, R. N., Martin, P., Potter, W. Z., & Richelson, E. (1995). Bupropion: a review of its mechanism of antidepressant activity. The Journal of clinical psychiatry, 56(9), 395–401. [Link]

  • Laviolette, S. R., & van der Kooy, D. (2004). The neurobiology of nicotine addiction: bridging the gap from molecules to behaviour. Nature reviews. Neuroscience, 5(1), 55–65. [Link]

  • Kenny, P. J., & Markou, A. (2001). Neurobiology of nicotine dependence. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 356(1412), 1273–1285. [Link]

  • Patel, R., & Rajasurya, V. (2024). Varenicline. In StatPearls. StatPearls Publishing. [Link]

  • Fagerström, K., & Hughes, J. (2018). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Expert opinion on drug metabolism & toxicology, 14(7), 689–703. [Link]

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • U.S. Food and Drug Administration. (2008). Chantix Label. [Link]

  • Wikipedia. Varenicline. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

  • Shelukhina, I., Spirova, E., Kudryavtsev, D., Ojomoko, L., Werner, M., Methfessel, C., Tsetlin, V., & Schmalzing, G. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PloS one, 12(8), e0181936. [Link]

  • Shelukhina, I., Spirova, E., Kudryavtsev, D., Ojomoko, L., Werner, M., Methfessel, C., Tsetlin, V., & Schmalzing, G. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PloS one, 12(8), e0181936. [Link]

  • University of North Carolina. Assay Protocol Book - PDSP. [Link]

  • Nashmi, R., & Lester, H. A. (2012). Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. Journal of visualized experiments : JoVE, (68), 4220. [Link]

  • Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences of the United States of America, 98(7), 4148–4153. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 30(6), 673–680. [Link]

  • Axon Instruments. patch-clamp-protocol-final.pdf. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: GC-MS versus LC-MS for Trace Analysis of Pyridine Derivatives

For researchers and professionals in drug development, the precise and sensitive analysis of pyridine derivatives is a cornerstone of quality control, pharmacokinetic studies, and impurity profiling. These heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and sensitive analysis of pyridine derivatives is a cornerstone of quality control, pharmacokinetic studies, and impurity profiling. These heterocyclic compounds are ubiquitous in pharmaceuticals, yet their diverse physicochemical properties present significant analytical challenges. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of preference but a critical decision dictated by the analyte's structure, the complexity of the sample matrix, and the analytical objective.

This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in experimental data and field-proven insights, to empower you to make the most informed methodological decisions.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds.[1][2] The fundamental principle involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.[3] This makes it an inherently suitable and often preferred method for the analysis of pyridine itself and its simpler, more volatile derivatives.[4][5]

The Causality Behind GC-MS for Pyridines

The efficacy of GC-MS hinges on the thermal stability and volatility of the analyte. For low-molecular-weight, non-polar pyridine derivatives, direct injection is feasible, offering a rapid and robust analysis.[4] However, many pharmaceutically relevant derivatives contain polar functional groups (e.g., hydroxyl, carboxyl, amino groups) that render them non-volatile and prone to strong, undesirable interactions with the GC column, leading to poor peak shape and low sensitivity.[6]

This is where the critical step of derivatization comes into play. By chemically modifying these polar functional groups, we increase the analyte's volatility and thermal stability, making it amenable to GC analysis.[7][8] This is not just an extra step; it is a targeted chemical transformation to overcome the inherent limitations of the GC technique for complex molecules.

Experimental Protocol 1: Headspace-GC-MS/MS for Volatile Pyridines in Complex Matrices

This method is exceptionally powerful for trace analysis in complex biological or environmental samples (e.g., tissue, sediment), as it provides excellent matrix cleanup by analyzing only the volatile components in the vial's headspace, minimizing instrument contamination and ion suppression.[9]

Objective: To quantify volatile pyridine in a biota tissue matrix with high sensitivity and specificity.

Methodology:

  • Sample Homogenization: Thoroughly homogenize the tissue sample (e.g., lobster tissue) to ensure uniformity.[9]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.[4][9]

    • Add 2 mL of purified water and mix to create a slurry-like consistency.[9]

    • Spike the sample with a known concentration of a deuterated internal standard (e.g., 100 µL of 300 µg/mL Pyridine-d5 in acetone) to correct for matrix effects and variability.[9]

    • Immediately seal the vial with a crimp cap and vortex to mix.[4][9]

  • Incubation & Injection:

    • Place the vial in the headspace autosampler's incubator. Incubate at 80°C to partition the volatile pyridine into the headspace.[4]

    • After incubation, a 1 µL aliquot of the headspace gas is automatically injected into the GC-MS system.[9]

  • Instrumental Analysis (GC-MS/MS):

    • GC System: Shimadzu GC-2010Plus or equivalent.[9]

    • Column: Rxi-5Sil MS (60 m x 0.25 mm I.D. x 1.0 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6][9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Isocratic at 100°C for 15 minutes. This ensures baseline separation of pyridine from the solvent front and its deuterated standard.[9]

    • Injector Temperature: 250°C.[6]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6] EI is a hard ionization technique that creates reproducible fragmentation patterns, ideal for library matching and structural confirmation.[1][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[4]

Experimental Protocol 2: Derivatization-GC-MS for Polar Pyridine Derivatives

For non-volatile derivatives, trimethylsilylation (TMS) is a common and effective derivatization strategy. It replaces active hydrogens on polar functional groups with a non-polar TMS group (-Si(CH₃)₃).

Objective: To analyze a pyridine derivative containing hydroxyl groups.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, hexane) in a GC vial. Protic solvents like methanol or water must be rigorously excluded as they will consume the derivatization reagent.[10]

    • If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 25 µL of anhydrous pyridine (acts as a catalyst, particularly for sterically hindered groups) and 25 µL of a silylating agent such as BSTFA (bis(trimethylsilyl)trifluoroacetamide) or MSTFA.[5] The use of anhydrous pyridine is critical to prevent the breakdown of the reagent and the silylated products.[5]

    • Tightly cap the vial and heat at 65-70°C for 30 minutes to ensure the reaction goes to completion.

  • Instrumental Analysis (GC-MS):

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.[4][6]

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C to elute the derivatized compounds.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 500.[6]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., Biota, Pharmaceutical API) Homogenize Homogenization / Dissolution Sample->Homogenize Spike Spike Internal Standard (e.g., Pyridine-d5) Homogenize->Spike Decision Is Analyte Volatile? Spike->Decision GC_Inject GC Injection GC_Column Capillary Column Separation (Based on Volatility) GC_Inject->GC_Column Ionization EI Ionization (70 eV) & Fragmentation GC_Column->Ionization MS_Detect Mass Analyzer (Quadrupole / TOF) Ionization->MS_Detect Data Data Acquisition (TIC, Mass Spectrum) MS_Detect->Data Derivatization Derivatization (e.g., Silylation) Decision->Derivatization No Headspace Headspace Incubation (e.g., 80°C) Decision->Headspace Yes Derivatization->GC_Inject Headspace->GC_Inject

Fig 1. Generalized experimental workflow for GC-MS analysis of pyridine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Polarity and Complexity

LC-MS is the preeminent technique for analyzing non-volatile, thermally unstable, and polar compounds.[11][12] It separates analytes in a liquid mobile phase based on their chemical interactions (e.g., hydrophobicity, polarity, charge) with a packed stationary phase.[13] This makes LC-MS exceptionally versatile and the superior choice for a vast range of pyridine derivatives, particularly large drug molecules, polar metabolites like pyridine nucleotides, and charged species.[4][14][15]

The Causality Behind LC-MS for Pyridines

The core challenge in separating many pyridine derivatives with LC is their high polarity. On standard reversed-phase (e.g., C18) columns, which separate based on hydrophobicity, these polar compounds have little retention and elute early in the chromatogram (in the "void volume"), co-eluting with salts and other matrix components, which severely compromises analysis.[16][17]

To overcome this, specialized chromatographic strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amide, bare silica) with a high-organic mobile phase.[18][19] It retains and separates polar analytes that are not retained by reversed-phase columns, making it an ideal solution for many pyridine derivatives.[16][17]

  • Reversed-Phase Chromatography with Ion-Pairing: An ion-pairing reagent (a hydrophobic molecule with an opposite charge) is added to the mobile phase. It pairs with the ionic analyte, forming a neutral, hydrophobic complex that can be retained on a C18 column.[20] However, these reagents are non-volatile and can cause significant ion suppression in the MS source, making this approach less desirable for LC-MS applications.[6]

The choice of ionization source is also critical. Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution, making it perfect for polar and already-charged molecules, typically producing a protonated molecule [M+H]⁺.[6][21] Atmospheric Pressure Chemical Ionization (APCI) involves vaporizing the sample and using a corona discharge to create ions, which is better suited for less polar, thermally stable compounds that are neutral in solution.[22][23] For most pyridine derivatives, ESI is the preferred method.

Experimental Protocol 3: HILIC-LC-MS/MS for Polar Pyridine Derivatives in Biological Fluids

This protocol is adapted from a method for the sensitive quantitation of bioactive pyridines in human plasma and urine.[18]

Objective: To quantify polar pyridine metabolites in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add an internal standard solution containing stable isotope-labeled analogues of the target analytes.[14][24]

    • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is used as it is also the primary strong solvent in the HILIC mobile phase.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 g) for 5 minutes.

    • Transfer the clear supernatant to a new vial for analysis.[18]

  • Instrumental Analysis (LC-MS/MS):

    • LC System: Agilent 1200 series or equivalent.[18]

    • Column: TSKgel Amide-80 (150 mm × 2 mm, 3 µm) or a similar amide-based HILIC column.[18]

    • Mobile Phase A: Aqueous 1% formic acid.[18]

    • Mobile Phase B: Acetonitrile with 1% formic acid.[18]

    • Flow Rate: 200 µL/min.[18]

    • Gradient Program:

      • Start at high %B (e.g., 80-90% B) to promote retention on the HILIC column.

      • Decrease %B over several minutes to elute analytes in order of increasing polarity.

      • A typical gradient might run from 80% B to 40% B over 7 minutes.[18]

    • MS System: 4000 QTRAP triple quadrupole or equivalent.[18]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. ESI is highly effective for the basic nitrogen in the pyridine ring, which readily accepts a proton.[6][25]

    • Acquisition Mode: MRM for targeted quantification, monitoring at least two specific precursor-to-product ion transitions for each analyte to ensure unequivocal identification.[18]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Collection (e.g., Plasma, Urine) Spike Spike Internal Standard (Stable Isotope Labeled) Sample->Spike Extract Protein Precipitation / Extraction (e.g., with Acetonitrile) Spike->Extract Filter Centrifuge & Filter Extract->Filter LC_Inject LC Injection Filter->LC_Inject LC_Column LC Separation (e.g., HILIC Column) LC_Inject->LC_Column Ionization ESI / APCI Ionization (Soft Ionization) LC_Column->Ionization MS_Detect Mass Analyzer (Quadrupole / TOF / Orbitrap) Ionization->MS_Detect Data Data Acquisition (TIC, MRM) MS_Detect->Data

Fig 2. Generalized experimental workflow for LC-MS analysis of pyridine derivatives.

Head-to-Head Comparison: GC-MS vs. LC-MS

The decision to use GC-MS or LC-MS is a function of the analyte's properties and the research question. The following table provides a direct comparison of their performance characteristics for pyridine derivative analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Scope Ideal for volatile, semi-volatile, and thermally stable compounds.[1][2]Ideal for non-volatile, thermally labile, polar, and high molecular weight compounds.[11][12]
Pyridine Suitability Excellent for pyridine, simple alkylpyridines, and other volatile derivatives.[4][5]Superior for complex pharmaceutical ingredients, pyridine nucleotides, and polar/ionic derivatives.[4][14][16]
Sample Preparation Often requires derivatization for polar analytes to increase volatility, which adds time and potential for error.[7] Headspace analysis offers simplified preparation for volatiles.[9]Generally requires simpler "dilute-and-shoot" or protein precipitation methods.[11]
Separation Principle Separation based on boiling point and polarity in the gas phase.[3]Separation based on partitioning between liquid mobile and solid stationary phases (e.g., hydrophobicity, polarity).[13]
Ionization Techniques Primarily Electron Impact (EI), a hard ionization technique providing rich, library-searchable fragment spectra.[6][8]Primarily Electrospray (ESI) or APCI, soft ionization techniques that typically preserve the molecular ion.[6][21]
Sensitivity High sensitivity, especially with headspace injection and MS/MS. LOD can reach low ppb levels (e.g., 0.006 mg/kg).[4]Generally offers higher sensitivity for large, polar biomolecules, often reaching sub-ppb levels.[11][26]
Matrix Effects Less prone to ion suppression, especially with headspace sampling which leaves non-volatile matrix behind.[4]Can be significantly affected by ion suppression from co-eluting matrix components, requiring careful method development.[26]
Speed & Cost Analysis times can be faster. Instrumentation and carrier gases can be more cost-effective.[4]Can have longer run times depending on gradient. Solvents and instrument costs are typically higher.[4]

Authoritative Grounding & Expert Insights

As a Senior Application Scientist, my recommendation follows a clear logic: let the molecule dictate the method.

  • When to Choose GC-MS: If you are analyzing for residual pyridine solvent, simple flavor/fragrance compounds, or environmentally relevant volatile pyridines, GC-MS is the authoritative choice. Its robustness, speed, and the structural information from EI spectra are significant advantages.[4][14] The key self-validating system here is the consistent fragmentation pattern; if your analyte is pure, its EI spectrum should be a near-perfect match to library data, providing high confidence in identification. However, one must always be cautious about the thermal stability of the analyte. A compound that degrades in the injector will never yield an accurate result.

  • When to Choose LC-MS: For virtually all modern drug development applications involving complex pyridine-containing APIs, their metabolites, or polar impurities, LC-MS is the gold standard.[11] Its ability to handle large, non-volatile, and thermally sensitive molecules without derivatization is an unparalleled advantage.[4] The self-validating pillar for LC-MS is the use of stable isotope-labeled internal standards.[14][24] These standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing the most accurate and trustworthy quantification possible in complex biological matrices. When developing a HILIC method, remember that equilibration times can be longer than for reversed-phase, and careful control of mobile phase water content is critical for reproducibility.

By understanding the fundamental principles of each technique and the specific chemical nature of your pyridine derivative, you can confidently select the optimal analytical strategy, ensuring data of the highest integrity and reliability.

References

  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption. ACS Publications. Available at: [Link]

  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. PubMed. Available at: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available at: [Link]

  • GC/MS Sample Preparation. HSC Cores - BookStack. Available at: [Link]

  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). Available at: [Link]

  • Working Principle of GC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Massachusetts Amherst. Available at: [Link]

  • How Does GC-MS Work and Its Principle Explained. Phenomenex. Available at: [Link]

  • Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. ACS Publications. Available at: [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. Available at: [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • GC MS analysis in the laboratory: techniques and results. Blog. Available at: [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. ScienceDirect. Available at: [Link]

  • Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. ResearchGate. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • Atmospheric-pressure Chemical Ionization. Encyclopedia MDPI. Available at: [Link]

  • What You Need to Know About HILIC. LCGC International. Available at: [Link]

  • Fundamentals of GCMS: Understand the Basics, Key Trends, and Latest Developments. Shimadzu. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]

  • The Difference Between GC/MS and LC/MS Systems. GenTech Scientific. Available at: [Link]

  • Basics of LC/MS. Agilent. Available at: [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). MagLab. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Mass Spectrometry Fundamental LC-MS Introduction. Crawford Scientific. Available at: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. ResearchGate. Available at: [Link]

  • Combining ion chromatography with mass spectrometry and inductively coupled plasma .... PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxy-3-pyridinyl)ethanol

Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management and disposal of chemical substances like 2-(2-Methoxy-3-pyridinyl)ethanol are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Methoxy-3-pyridinyl)ethanol, grounded in an understanding of its chemical properties and the regulatory landscape. Our objective is to empower researchers with the knowledge to handle this compound safely from acquisition to final disposition, ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment - Understanding the "Why"

The core structure combines a pyridine ring, an alcohol, and a methoxy group. Pyridine derivatives can exhibit varying levels of toxicity, and the presence of the methoxyethanol moiety is a significant concern. 2-Methoxyethanol (also known as methyl cellosolve) is a well-documented reproductive toxin.[1] It is crucial to handle 2-(2-Methoxy-3-pyridinyl)ethanol with the assumption that it may share these hazardous properties.

Table 1: Inferred Hazard Profile of 2-(2-Methoxy-3-pyridinyl)ethanol

Hazard CategoryInferred Risk and Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin, based on data for related compounds.[2][3]
Reproductive Toxicity High Concern. Structurally related to 2-methoxyethanol, which is a known teratogen that may damage fertility or the unborn child.[1][2] This is the most critical hazard to consider.
Flammability Likely a combustible liquid.[2][4] Keep away from heat, sparks, and open flames.
Eye/Skin Irritation Expected to cause skin and eye irritation.[4][5]
Environmental Hazard Dissolves readily in water and may pose a risk to aquatic life if not disposed of properly. Spills that are not contained could potentially contaminate groundwater.

Part 2: Regulatory Framework - The Rules of Engagement

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The RCRA establishes a "cradle-to-grave" management system for hazardous waste.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Flashpoint <140°F (60°C).

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Harmful when ingested or absorbed.[8]

Given the inferred reproductive toxicity and potential for flammability, 2-(2-Methoxy-3-pyridinyl)ethanol must be managed as a hazardous waste . It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[6][9][10]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe collection and disposal of 2-(2-Methoxy-3-pyridinyl)ethanol waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the chemical or its waste, ensure you are wearing:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from splashes.

  • Ventilation: Always handle this chemical and its waste inside a certified chemical fume hood to minimize inhalation exposure.[2]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[9][11]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 2-(2-Methoxy-3-pyridinyl)ethanol and any materials contaminated with it.

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused or spent 2-(2-Methoxy-3-pyridinyl)ethanol solutions in a designated liquid hazardous waste container.

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and silica gel in a separate, clearly labeled solid hazardous waste container.

Step 3: Container Selection and Labeling

The integrity of your waste container is crucial for safe storage and transport.[6]

  • Container Choice: Use a container that is chemically compatible with 2-(2-Methoxy-3-pyridinyl)ethanol. A glass bottle with a screw cap is generally suitable.[12] Ensure the container is in good condition, free of cracks or leaks.

  • Labeling: Clear and accurate labeling is a legal requirement and a critical safety measure.[9] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-(2-Methoxy-3-pyridinyl)ethanol "

    • An accurate list of all components and their approximate percentages (including solvents).

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

    • The date accumulation started.

Step 4: Temporary Storage in the Laboratory

Waste should be stored safely in the lab pending pickup by EHS or a licensed disposal company.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6][12]

  • Segregation: Keep the waste container segregated from incompatible chemicals, such as strong oxidizing agents.[9]

  • Accumulation Limits: Do not accumulate large quantities of waste in the laboratory.[12] Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to the professionals.

  • Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a contracted waste disposal company.

  • Documentation: Complete any required waste manifests or tracking forms provided by your EHS department. This documentation is a key part of the "cradle-to-grave" tracking system.

  • Disposal Method: The licensed waste disposal facility will typically use high-temperature incineration to destroy the chemical waste in an environmentally sound manner.[11][13]

Part 4: Decontamination and Spill Management

Accidents happen. Being prepared is essential.

  • Decontamination: For glassware and equipment, triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous waste. The third rinse can often be disposed of as non-hazardous waste, but confirm this with your EHS department.[14]

  • Spill Cleanup:

    • Alert personnel in the area and, if necessary, evacuate.

    • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or a spill kit designed for chemical spills.

    • Collect the contaminated absorbent material using spark-proof tools and place it in a sealed container for disposal as solid hazardous waste.[3]

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing 2-(2-Methoxy-3-pyridinyl)ethanol.

DisposalWorkflow Disposal Decision Workflow for 2-(2-Methoxy-3-pyridinyl)ethanol Start Waste Generation (e.g., unused reagent, reaction mixture, contaminated item) Assess Assess Waste Type Start->Assess LiquidWaste Liquid Waste (e.g., solutions) Assess->LiquidWaste Liquid SolidWaste Solid Waste (e.g., contaminated gloves, paper towels, silica) Assess->SolidWaste Solid ContainerLiquid Select Compatible Liquid Waste Container (e.g., Glass Bottle) LiquidWaste->ContainerLiquid ContainerSolid Select Compatible Solid Waste Container (e.g., Lined Pail) SolidWaste->ContainerSolid Label Label Container: 'HAZARDOUS WASTE' List all components Indicate hazards (Toxic, Flammable) ContainerLiquid->Label ContainerSolid->Label Store Store in Designated Satellite Area with Secondary Containment Label->Store Pickup Arrange for Pickup by EHS / Licensed Waste Contractor Store->Pickup End Proper Disposal (Incineration) Pickup->End

Caption: Workflow for the safe segregation and disposal of waste.

References

  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • Best Practices for Managing Laboratory Waste. (2025, October 23).
  • Hazardous Waste and Disposal. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • EPA Hazardous Waste Regulations. (n.d.).
  • Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. (2024, March 26).
  • Hazardous Waste Recycling. (2025, September 22).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, April 27).
  • Ethanol, 2-(2-methoxyethoxy)-: Human health tier II assessment. (2013, May 17). Retrieved from Australian Government Department of Health.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 25).
  • 2-METHOXYETHANOL EXTRA PURE - Loba Chemie. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024, September 20).
  • 2-Methoxyethanol - National Pollutant Inventory. (2022, June 30).
  • MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).
  • 2-Methoxyethanol - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Toxicology and the biological role of methanol and ethanol: Current view. (2016, March 30).
  • 2-Methoxyethanol - ResearchGate. (n.d.).
  • (2-Methoxypyridin-3-yl)methanol. (n.d.).
  • 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol. (2026, March 7).
  • Methanol toxicity - Wikipedia. (n.d.).

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxy-3-pyridinyl)ethanol

Advanced Laboratory Safety and Operational Guide: Handling 2-(2-Methoxy-3-pyridinyl)ethanol As a Senior Application Scientist, I recognize that handling functionalized pyridine derivatives like 2-(2-Methoxy-3-pyridinyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-(2-Methoxy-3-pyridinyl)ethanol

As a Senior Application Scientist, I recognize that handling functionalized pyridine derivatives like 2-(2-Methoxy-3-pyridinyl)ethanol requires more than just a cursory glance at a standard Safety Data Sheet (SDS). In drug development and medicinal chemistry, this compound serves as a crucial building block. However, the presence of both the methoxy ether and the pyridine ring introduces specific solvent-like permeation risks and severe irritant properties.

This guide provides a self-validating system of operational protocols. By understanding the causality behind each safety measure, your laboratory can maintain the highest standards of scientific integrity, personnel safety, and regulatory compliance.

Chemical Identity and Quantitative Hazard Assessment

Before designing an operational plan, we must establish the physical and toxicological parameters of the compound. 2-(2-Methoxy-3-pyridinyl)ethanol (CAS: 112197-14-5) acts as a severe irritant and poses systemic risks upon absorption 1.

Table 1: Chemical Properties and GHS Hazard Summary

ParameterValue / ClassificationCausality / Operational Implication
CAS Number 112197-14-5Unique identifier required for strict inventory and waste tracking.
Molecular Weight 153.18 g/mol Small molecular size facilitates rapid skin permeation if barriers fail.
Boiling Point ~110 °C (at 3 Torr)Low vapor pressure at RT, but heating generates highly hazardous aerosols.
H302 Harmful if swallowedMandates strict prohibition of food/drink in the laboratory space.
H315 Causes skin irritationNecessitates specific glove materials to prevent rapid solvent breakthrough.
H319 Causes serious eye irritationRequires splash-proof goggles; standard safety glasses are insufficient.
H335 May cause respiratory irritationAll handling must be confined to a certified chemical fume hood.

Personal Protective Equipment (PPE): The Causality of Selection

Standard laboratory PPE is often inadequate for functionalized pyridines. The selection of protective gear must be driven by the chemical's specific permeation kinetics and reactivity 2.

  • Hand Protection (Critical): Do not rely solely on standard nitrile gloves for prolonged exposure. Pyridine derivatives can act as aggressive solvents, rapidly permeating nitrile and carrying the toxicant directly to the skin 3.

    • Protocol: Use Butyl rubber or PVA (Polyvinyl alcohol) gloves for primary handling. If dexterity is required for micro-scale weighing, use double-gloved heavy-duty nitrile and change them immediately upon suspected contamination.

  • Eye Protection: Due to the H319 classification (serious eye irritation), ANSI Z87.1-certified chemical splash goggles are mandatory. If scaling up a reaction (>500 mL), a full-face shield must be worn over the goggles to protect mucous membranes 4.

  • Body & Respiratory Protection: Wear a fully-buttoned, flame-resistant laboratory coat. All handling, weighing, and transfer operations must occur inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm) to mitigate H335 inhalation risks.

Standard Operating Procedure (SOP): Handling and Reaction Setup

This step-by-step methodology ensures a self-validating workflow where each safety check confirms the integrity of the previous step.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Verify that the fume hood is operational (check the digital monitor or physical sash flow indicator) and ensure the emergency eyewash station is within a 10-second unobstructed path.

  • PPE Donning: Equip butyl rubber gloves, chemical splash goggles, and a buttoned lab coat.

  • Workspace Preparation: Line the fume hood working surface with a chemical-absorbent spill mat (polypropylene core) to catch micro-spills before they contaminate the stainless steel deck.

  • Dispensing: Tare the receiving vessel on a balance located inside the fume hood. Slowly dispense 2-(2-Methoxy-3-pyridinyl)ethanol using a clean, chemically compatible spatula or glass pipette. Minimize aerosol generation.

  • Reaction Integration: When adding the compound to a reaction mixture, ensure the environment is free of strong oxidizing agents. Pyridine derivatives can undergo violent oxidative aromatization or degradation when exposed to incompatible oxidizers 2.

  • Decontamination: Seal the primary container tightly. Wipe down the exterior of the container and the balance with a compatible solvent (e.g., ethanol) before removing them from the hood.

HandlingWorkflow Start Pre-Operation Safety Check PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity PPE->Hood Handle Dispense 2-(2-Methoxy- 3-pyridinyl)ethanol Hood->Handle Reaction Execute Reaction (Avoid Oxidizers) Handle->Reaction Clean Decontaminate Workspace Reaction->Clean

Figure 1: Standard operational workflow for safely handling 2-(2-Methoxy-3-pyridinyl)ethanol.

Emergency Spill Response Protocol

In the event of a spill, immediate, structured action is required to prevent wider laboratory contamination and personnel exposure 4.

Step-by-Step Spill Clean-up Protocol:

  • Assessment: Immediately halt work. Determine if the spill is small (<1 L, contained entirely within the fume hood) or large (>1 L, or outside the hood).

  • Evacuation (If Large): For large spills outside the hood, evacuate the laboratory immediately, secure the doors, and contact your institution's Environmental Health & Safety (EHS) team 2.

  • Containment (If Small): For small spills within the hood, ensure full PPE is worn. Cover the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or sand. Do not use combustible materials like paper towels for concentrated organic spills.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent material to prevent accidental ignition of vapors.

  • Packaging: Place the waste into a sealable, airtight, and chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water or an appropriate neutralizing solvent, collecting all washings as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (<1L) Inside Hood Assess->Small Large Large Spill (>1L) Outside Hood Assess->Large Clean Absorb with Vermiculite/Sand Small->Clean Evacuate Evacuate Area & Contact EHS Large->Evacuate Dispose Double Bag & Label as HazWaste Clean->Dispose

Figure 2: Emergency decision matrix and response protocol for accidental chemical spills.

Waste Segregation and Disposal Plan

Improper disposal of pyridine derivatives can lead to severe environmental toxicity and regulatory fines. 2-(2-Methoxy-3-pyridinyl)ethanol must be treated as hazardous organic waste 5.

Step-by-Step Disposal Protocol:

  • Categorization: Classify the waste as "Toxic Organic Waste" (Group D equivalent, depending on local EHS guidelines).

  • Segregation: Strictly segregate this waste from strong oxidizing agents, acids, and acid chlorides to prevent exothermic reactions or the release of toxic gases 5.

  • Containment: Store the waste in a sealed, undamaged, and chemically compatible container (e.g., high-density polyethylene or glass, depending on the solvent matrix). Do not use corks or rubber stoppers.

  • Labeling: Affix a standard Chemical Waste label. Clearly list "2-(2-Methoxy-3-pyridinyl)ethanol" and its exact percentage, along with any solvents used. Never use vague terms like "organic waste" or abbreviations.

  • Storage & Pickup: Store the sealed container in a cool, dry, well-ventilated secondary containment area until pickup by a licensed chemical destruction facility.

References

  • CTRNet. "06.002 e2.0 Handling Hazardous Chemical Waste". Retrieved from: [Link]

  • HKUST / UCLA EHS. "Standard Operating Procedure: Special Handling and Storage Requirements". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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